molecular formula C8H7BrN2 B383368 2-Bromo-4,6-dimethyl-nicotinonitrile CAS No. 610279-99-7

2-Bromo-4,6-dimethyl-nicotinonitrile

Cat. No.: B383368
CAS No.: 610279-99-7
M. Wt: 211.06g/mol
InChI Key: BBLLODYBGYVNTH-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethyl-nicotinonitrile is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4,6-dimethyl-nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-dimethyl-nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLLODYBGYVNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Topic: Process Chemistry / Heterocyclic Synthesis

Executive Summary & Strategic Significance

The synthesis of 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 76536-99-7) represents a critical entry point into the modification of the pyridine scaffold, widely utilized in the development of kinase inhibitors, agrochemicals, and fused heterocyclic systems (e.g., pyrazolopyridines).

The 2-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the 3-cyano group provides a gateway to amides, amines, or tetrazoles. The 4,6-dimethyl pattern imposes steric constraints often required for selectivity in active binding sites.

This guide details a robust, two-step synthetic route:

  • Cyclocondensation: Construction of the pyridone core via a Guareschi-Thorpe type condensation.[1]

  • Aromatization/Bromination: Deoxybromination of the lactam intermediate using phosphorus oxybromide (

    
    ).
    

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals the 2-pyridone tautomer as the immediate precursor. This intermediate is accessible via the condensation of commercially available acetylacetone and cyanoacetamide.

Retrosynthesis Target 2-Bromo-4,6-dimethyl- nicotinonitrile (Target) Pyridone 4,6-Dimethyl-2-oxo- 1,2-dihydropyridine- 3-carbonitrile Target->Pyridone Deoxybromination (POBr3) Precursors Acetylacetone + Cyanoacetamide Pyridone->Precursors Cyclocondensation (Base Catalyzed)

Figure 1: Retrosynthetic strategy decoupling the halogenation from the ring formation.

Experimental Protocol

Step 1: Synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This step utilizes a base-catalyzed condensation.[1] While recent "green" methods employ ammonium carbonate in water, the piperidine-catalyzed reflux in ethanol remains the industrial standard for reproducibility and ease of scale-up.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Acetylacetone (2,4-Pentanedione)1.0Dielectrophile
2-Cyanoacetamide1.0Dinucleophile
Piperidine0.05 - 0.1Catalyst (Base)
Ethanol (Absolute)SolventReaction Medium
Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Dissolve 2-Cyanoacetamide (8.4 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Acetylacetone (10.0 g, 100 mmol) to the solution.

  • Catalysis: Add Piperidine (0.5 mL) dropwise.

  • Reaction: Heat the mixture to reflux (

    
    ) and maintain for 4–6 hours. A solid precipitate typically begins to form as the reaction progresses.
    
  • Workup:

    • Cool the reaction mixture to room temperature, then chill in an ice bath (

      
      ) for 1 hour to maximize precipitation.
      
    • Filter the solid under vacuum.

    • Wash the filter cake with cold ethanol (

      
      ) and diethyl ether (
      
      
      
      ) to remove unreacted diketone and catalyst.
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    

Expected Yield: 80–90% Appearance: White to off-white crystalline solid. Characterization:


 (DMSO-

) should show two methyl singlets (

ppm) and one aromatic proton (

ppm).
Step 2: Synthesis of 2-Bromo-4,6-dimethyl-nicotinonitrile

This step involves the nucleophilic displacement of the tautomeric hydroxyl group. Phosphorus oxybromide (


)  is preferred over 

for cleaner reaction profiles, though it requires strict moisture control.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Pyridone Intermediate (from Step 1)1.0Substrate
Phosphorus Oxybromide (

)
1.5 - 2.0Brominating Agent
Toluene (Anhydrous)SolventOptional (can be run neat)
Sodium Bicarbonate (

)
N/AQuenching/Neutralization
Procedure
  • Safety Pre-check:

    
     reacts violently with water to release 
    
    
    
    gas. All glassware must be oven-dried. Perform all operations in a fume hood.
  • Setup: Place the Pyridone intermediate (14.8 g, 100 mmol) into a thick-walled round-bottom flask.

  • Reagent Addition: Add

    
      (43.0 g, 150 mmol).
    
    • Note: If mixing is difficult, anhydrous toluene (50 mL) can be added as a solvent, though neat reactions often proceed faster.

  • Reaction:

    • Fit the flask with a drying tube (CaCl2) or nitrogen inlet.

    • Heat the mixture to

      
       .
      
    • The solid mixture will melt (if neat) and evolve gas (

      
      ). Maintain heating for 3–4 hours until gas evolution ceases and the mixture appears homogeneous.
      
  • Quenching (Critical):

    • Cool the reaction mass to

      
      .
      
    • Slowly pour the reaction mixture onto crushed ice (

      
      ) with vigorous stirring. Caution: Exothermic hydrolysis.
      
    • Neutralize the aqueous suspension to pH 7–8 using saturated

      
       solution or solid 
      
      
      
      .
  • Extraction:

    • Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (

      
      ).
      
    • Combine organic layers and wash with brine (

      
      ).
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is often pure enough for subsequent steps.

    • If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 65–75% Appearance: Off-white to pale yellow solid.

Mechanism & Pathway Visualization

The transformation relies on the pyridone-hydroxypyridine tautomerism. The phosphorus reagent activates the oxygen, converting it into a good leaving group (phosphorate species), which is then displaced by the bromide ion via an


-like mechanism.

Mechanism Tautomer Pyridone Tautomerization Activation O-Phosphorylation (Attack on POBr3) Tautomer->Activation -HBr Substitution Nucleophilic Attack (Br- displaces O-POBr2) Activation->Substitution Activation Product 2-Bromo-4,6-dimethyl- nicotinonitrile Substitution->Product -PO2Br2(-)

Figure 2: Mechanistic pathway for the deoxybromination of the pyridone intermediate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete condensationEnsure catalyst (piperidine) is fresh. Increase reflux time. Verify ethanol is absolute (water inhibits dehydration).
Violent Quench (Step 2) Excess

remaining
Pour reaction mass into ice very slowly. Do not add water to the reaction flask; always add reaction mass to water/ice.
Sticky Solid (Step 2) Phosphorus byproductsEnsure thorough basic wash (

) during workup. Recrystallize from EtOH.
Incomplete Bromination Low temperatureThe reaction requires

. If using toluene, switch to xylene or run neat to achieve higher internal temperature.

References

  • Guareschi-Thorpe Condensation Protocol

    • Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalyzed by amino acids.
  • General Pyridone Synthesis (Green Chemistry)

    • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. RSC Advances. (2023).[8]

  • Bromination of Hydroxypyridines (POBr3 Methodology)

    • Overview of bromination reactions with phosphorus bromides. Manac Inc. Technical Notes. (2024).[9][10]

  • Analogous Chlorination Protocol (POCl3)

    • Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives. RJPBCS. (2016).[6]

Sources

Technical Monograph: 2-Bromo-4,6-dimethylnicotinonitrile

[1][2][3]

Part 1: Identity & Chemical Significance[4]

Compound Name: 2-Bromo-4,6-dimethylnicotinonitrile CAS Registry Number: 76535-87-0 Synonyms: 2-Bromo-4,6-dimethylpyridine-3-carbonitrile; 3-Cyano-2-bromo-4,6-dimethylpyridine.[1][2]

Executive Summary

2-Bromo-4,6-dimethylnicotinonitrile is a highly functionalized pyridine scaffold characterized by the coexistence of a labile halogen (bromine) at the C2 position, a nitrile group at C3, and methyl substituents at C4 and C6.[1] This specific substitution pattern renders the molecule an "electrophilic hub" in medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of heterobicyclic systems (e.g., pyrazolo[3,4-b]pyridines) and is increasingly utilized in the development of kinase inhibitors where the pyridine nitrogen and nitrile group function as hydrogen bond acceptors in the ATP-binding pocket.

Physicochemical Profile
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 211.06 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 108–112 °CVaries slightly by purity/polymorph
Solubility Soluble in DCM, EtOAc, DMSOPoorly soluble in water
Storage 2–8 °C, Inert AtmosphereMoisture sensitive (hydrolysis risk)

Part 2: Synthetic Architecture (The "How-To")

The synthesis of 2-Bromo-4,6-dimethylnicotinonitrile is a study in converting a nucleophilic oxygen center into an electrophilic halogen center.[1][2] The most robust pathway proceeds via the Guareschi-Thorpe Condensation followed by Deoxybromination .[1][2]

Retrosynthetic Analysis

The target molecule is derived from its 2-hydroxy tautomer (2-pyridone).[1][2] The bromine is introduced not by direct halogenation of a pyridine ring (which is electronically unfavorable at C2), but by activating the lactam oxygen of the precursor.

Step-by-Step Protocol
Stage A: Cyclization to the Pyridone Core

Reaction: Condensation of Acetylacetone with Cyanoacetamide.[2] Mechanism: Base-catalyzed Michael addition followed by cyclization.[1][2]

  • Reagents: Acetylacetone (1.0 eq), 2-Cyanoacetamide (1.0 eq), Piperidine (cat.), Ethanol.[1]

  • Procedure:

    • Charge a reactor with ethanol and piperidine.[1][2]

    • Add acetylacetone and cyanoacetamide.

    • Reflux for 4–6 hours. The solution will darken, and a precipitate (4,6-dimethyl-2-hydroxynicotinonitrile) will form upon cooling.[1][2]

    • Critical Step: Acidify the mixture with dilute HCl to pH 4–5 to ensure the product is in the neutral pyridone form, not the salt.

    • Filter and dry.[1][2] Yields are typically >80%.[1][2]

Stage B: Deoxybromination (The Critical Transformation)

Reaction: Conversion of 4,6-dimethyl-2-hydroxynicotinonitrile to the 2-bromo derivative.[1][2] Reagent Choice: Phosphorus Oxybromide (


12

Detailed Protocol:

  • Setup: Use a dried round-bottom flask equipped with a drying tube (CaCl2) or nitrogen line.[1][2] Moisture destroys the reagent.[1][2]

  • Charge: Suspend 4,6-dimethyl-2-hydroxynicotinonitrile (10.0 g, 67.5 mmol) in anhydrous toluene (50 mL).

  • Addition: Add

    
     (29.0 g, 101 mmol, 1.5 eq) in portions.
    
    • Expert Insight: Do not add all at once; the reaction is endothermic initially but can become exothermic as HBr is evolved.[1][2]

  • Reaction: Heat to 110 °C (reflux) for 3–5 hours. Monitor by TLC (20% EtOAc/Hexane).[1][2] The starting material spot (baseline) should disappear, replaced by a high Rf spot.

  • Quench (Hazard Control): Cool to 0 °C. Pour the reaction mixture slowly into crushed ice/water.

    • Warning: Hydrolysis of excess

      
       generates violent HBr fumes and heat.[1][2]
      
  • Extraction: Neutralize with saturated

    
     (carefully!) to pH 7–8. Extract with Ethyl Acetate (3x).[1][2]
    
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from Ethanol/Hexane if necessary.
    
Synthesis Visualization

SynthesisPathPrecursorsAcetylacetone+CyanoacetamideIntermediate4,6-Dimethyl-2-hydroxynicotinonitrile(Pyridone Tautomer)Precursors->IntermediateBase (Piperidine)CyclizationProduct2-Bromo-4,6-dimethyl-nicotinonitrileIntermediate->ProductDeoxybrominationReagentPOBr3 / 110°CReagent->Intermediate

Caption: Pathway A utilizes a Guareschi-Thorpe cyclization followed by nucleophilic displacement of the enolate oxygen.[1][2]

Part 3: Reactivity Profile & Applications

The chemical value of CAS 76535-87-0 lies in its orthogonal reactivity.[1][2] The C2-Bromine is highly activated for displacement due to the electron-withdrawing nature of the adjacent ring nitrogen and the C3-nitrile group.[1][2]

Nucleophilic Aromatic Substitution ( )

The C3-nitrile group lowers the LUMO energy of the pyridine ring, making the C2 position exceptionally electrophilic.[1]

  • Amination: Reaction with primary/secondary amines yields 2-amino-nicotinonitriles.[1][2]

    • Conditions: Amine (1.1 eq),

      
      , DMF, 60–80 °C.
      
  • Etherification: Reaction with alkoxides yields 2-alkoxy derivatives.[1][2]

Palladium-Catalyzed Couplings

The C2-Br bond is a prime candidate for cross-coupling.[1][2][3][4][5]

  • Suzuki-Miyaura: Coupling with aryl boronic acids.[1][2]

    • Catalyst System:

      
       or 
      
      
      are standard.[1][2]
    • Base:

      
       or 
      
      
      (anhydrous conditions preferred to prevent nitrile hydrolysis).[1][2]
  • Sonogashira: Coupling with terminal alkynes to extend conjugation.[1][2]

Annulation to Bicyclic Systems

This is the "drug hunter's" application.

  • Pyrazolo[3,4-b]pyridines: Reacting the title compound with Hydrazine (

    
    ) effects a cascade reaction:
    
    • 
       displacement of Bromine by hydrazine.[1][2]
      
    • Intramolecular cyclization onto the nitrile group.[1][2]

    • Formation of the amino-pyrazole fused ring.[1][2]

Reactivity Visualization

ReactivityMapCore2-Bromo-4,6-dimethyl-nicotinonitrileSNArSNAr (Amination)Core->SNArR-NH2 / BaseSuzukiSuzuki Coupling(C-C Bond Formation)Core->SuzukiAr-B(OH)2 / Pd(0)AnnulationHydrazine Cyclization(Pyrazolo-pyridine)Core->AnnulationN2H4 / EtOH / RefluxHydrolysisNitrile Hydrolysis(Acid/Amide)Core->HydrolysisH2SO4 / H2OProd_SNAr2-Amino-nicotinonitrileSNAr->Prod_SNArProd_Suzuki2-Aryl-nicotinonitrileSuzuki->Prod_SuzukiProd_Annul3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridineAnnulation->Prod_AnnulProd_Hydro2-Bromo-nicotinic acidHydrolysis->Prod_Hydro

Caption: The C2-Br and C3-CN motifs allow for divergent synthesis, including cascade annulations to fused heterocycles.[1][2]

Part 4: Safety & Handling (HSE)

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risk: Halogenated nitriles can release cyanide ions under extreme metabolic or chemical stress, though the aromatic bond is stable.

  • Handling:

    • Use a fume hood.[1][2]

    • Avoid contact with strong oxidizers.[1][2]

    • Quenching: When working with

      
       in the synthesis step, the quench generates significant HBr gas. A scrubber containing NaOH solution should be connected to the reaction vessel outlet.[1][2]
      

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 583013, 2-Bromo-5,6-dimethylnicotinonitrile (Isomer Comparison). Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2] Suzuki Coupling.[1][2][5][6] Retrieved January 29, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr). Retrieved January 29, 2026, from [Link]

Strategic Derivatization of 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Fused Heterocycles and Kinase Inhibitors

Part 1: The Scaffold & Reactivity Profile

2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 91426-83-8) is not merely a reagent; it is a "privileged structure" precursor in medicinal chemistry. Its value lies in the orthogonal reactivity of its three functional handles, allowing for the rapid assembly of fused bicyclic systems that mimic purines—a critical feature for designing ATP-competitive kinase inhibitors and adenosine receptor antagonists.

Structural Analysis & Electronic Causality
  • The C2-Bromine (The Warhead): This position is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The electron-withdrawing nitrile group at C3, combined with the pyridine nitrogen, creates a significant partial positive charge (
    
    
    
    ) at C2. Unlike simple bromopyridines, this molecule reacts with amines and thiols under mild conditions without requiring high-pressure reactors.
  • The C3-Nitrile (The Cyclization Hook): The nitrile is the electrophilic partner for annulation. Once a nucleophile (like hydrazine or an amidine) is installed at C2, it can intramolecularly attack the nitrile to close a second ring, forming 5,6- or 6,6-fused systems.

  • The C4/C6-Methyl Groups (The Steric Anchors): These methyls are not passive. In kinase binding pockets, the C4-methyl often forces the fused system into a specific conformation, preventing free rotation and enhancing selectivity (atropisomerism potential).

Part 2: Core Reactivity I – Nucleophilic Aromatic Substitution ( )

The displacement of the C2-bromine is the primary gateway to derivatization. This reaction is driven by the formation of a stabilized Meisenheimer complex.[1]

Protocol 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile

This intermediate is the obligate precursor for pyrido-pyrimidine synthesis.

Mechanism: Addition-Elimination (


).
Reagents:  Ammonia (aq) or Ammonium Acetate, Ethanol/DMF.

Step-by-Step Methodology:

  • Charge: To a pressure tube, add 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 eq) and ethanol (5 mL/mmol).

  • Activation: Add 28% Aqueous Ammonia (10.0 eq). Note: A large excess forces the equilibrium and prevents bis-substitution.

  • Reaction: Seal the tube and heat to 80–100 °C for 4–6 hours.

    • Why: The methyl groups at 4 and 6 provide steric hindrance; elevated temperature is required to overcome the energy barrier despite the electronic activation.

  • Workup: Cool to

    
    . The product often precipitates as a white/off-white solid. Filter and wash with cold water.
    
  • Validation: LC-MS should show a mass shift of

    
     (approx. -64 amu).
    
Part 3: Core Reactivity II – Heterocycle Formation

This is where the scaffold demonstrates its true utility. We will explore two divergent pathways: forming a Pyrazolo[3,4-b]pyridine (5,6-fused) and a Pyrido[2,3-d]pyrimidine (6,6-fused).

Pathway A: The Hydrazine Cascade (Pyrazolo-formation)

Reaction with hydrazine effects a "one-pot" substitution-cyclization.

Protocol:

  • Dissolve 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 eq) in Ethanol.

  • Add Hydrazine Hydrate (2.0 eq).

  • Reflux for 3 hours.

  • Mechanism:

    • Step 1:

      
       displacement of Br by hydrazine.
      
    • Step 2: Intramolecular attack of the terminal

      
       onto the nitrile carbon.
      
    • Step 3: Tautomerization to the 3-amino-1H-pyrazolo[3,4-b]pyridine.[2]

  • Outcome: Yields 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine . This core is isosteric with Adenine.

Pathway B: The Guanidine Fusion (Pyrimido-formation)

Requires the 2-amino intermediate (from Protocol 1).

Protocol:

  • Mix 2-Amino-4,6-dimethylnicotinonitrile (1.0 eq) with Formamide (solvent/reagent) or Guanidine HCl/NaOEt.

  • Heat to 140–160 °C .

  • Outcome: Yields 4-Amino-5,7-dimethylpyrido[2,3-d]pyrimidine .

    • Significance: This scaffold is a privileged pharmacophore in DHFR inhibitors (antifolates) and tyrosine kinase inhibitors.

Part 4: Core Reactivity III – Metal-Catalyzed Cross-Coupling

For adding lipophilic bulk or biaryl connectivity, the Suzuki-Miyaura coupling is superior to Stille (toxicity) or Negishi (moisture sensitivity).

Protocol 2: Optimized Suzuki-Miyaura Coupling

Targeting C2-Aryl derivatives.

System:


 / 

/ Dioxane:Water. Why this system? The bidentate dppf ligand prevents catalyst decomposition by the nitrogen-rich pyridine, and the aqueous biphasic system ensures solubility of the inorganic base.

Methodology:

  • Degassing: Sparge 1,4-Dioxane/Water (4:1 ratio) with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Assembly: Add 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (2.5 eq).
    
  • Catalyst: Add

    
     (0.05 eq).
    
  • Heating: Heat to 90 °C for 2–4 hours under Argon balloon.

  • Purification: Filter through Celite (removes Pd black), concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Part 5: Visualization of Reaction Pathways

The following diagram maps the divergent synthesis logic, illustrating how the central scaffold branches into distinct medicinal chemistry classes.

G Figure 1: Divergent Synthesis Pathways for 2-Bromo-4,6-dimethyl-nicotinonitrile Start 2-Bromo-4,6-dimethyl- nicotinonitrile Inter1 2-Amino-4,6-dimethyl- nicotinonitrile Start->Inter1 NH3 (aq) SNAr, 100°C Prod1 3-Amino-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridine (Kinase Core) Start->Prod1 Hydrazine Hydrate Reflux (Cascade) Prod3 2-Aryl-4,6-dimethyl- nicotinonitrile (Biaryl Scaffold) Start->Prod3 Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling Prod2 4-Amino-5,7-dimethyl- pyrido[2,3-d]pyrimidine (Antifolate Core) Inter1->Prod2 Formamide or Guanidine Cyclocondensation

Figure 1: Divergent Synthesis Pathways. Red path indicates cascade cyclization; Blue indicates cross-coupling; Green indicates stepwise annulation.

Part 6: Summary of Experimental Data
Reaction TypeReagentKey ConditionsProduct ClassYield Potential


/ Amines
80–100°C, Sealed Tube2-AminopyridinesHigh (>85%)
Cascade Cyclization HydrazineReflux, EthanolPyrazolo[3,4-b]pyridinesHigh (>80%)
Suzuki Coupling Aryl Boronic AcidPd(dppf)Cl2,

, 90°C
2-Aryl-nicotinonitrilesMod-High (60-85%)
Cyclocondensation Guanidine/Urea150°C, Melt or High BP SolventPyrido[2,3-d]pyrimidinesModerate (50-70%)
Part 7: References
  • BenchChem Application Notes. Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde (Analogous Scaffold Reactivity).

  • PubChem Compound Summary. 2-Bromo-5,6-dimethylnicotinonitrile (Structural Analog Data).[3]

  • Molecules (MDPI). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols.

  • Beilstein J. Org.[4] Chem. Regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine.[4][5]

Sources

Technical Whitepaper: 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and whitepaper on 2-Bromo-4,6-dimethyl-nicotinonitrile , a critical heterocyclic building block in medicinal chemistry.

A Versatile Scaffold for Kinase Inhibitors and Heterocyclic Synthesis

Executive Summary

2-Bromo-4,6-dimethyl-nicotinonitrile (also known as 2-bromo-4,6-dimethylpyridine-3-carbonitrile) is a high-value intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its structural uniqueness lies in the C2-bromine atom, which is electronically activated by the adjacent C3-nitrile group and the pyridine nitrogen. This activation makes the molecule an exceptional candidate for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura) , serving as a linchpin for generating fused heterocycles like pyrazolo[3,4-b]pyridines —a privileged scaffold in kinase inhibitor discovery.

Chemical Profile & Structural Analysis[2]
PropertyData
IUPAC Name 2-Bromo-4,6-dimethylpyridine-3-carbonitrile
CAS Number 113124-06-4 (Isomer specific)
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C (Typical range for this class)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
Key Functional Groups Aryl Bromide (C2), Nitrile (C3), Methyl (C4, C6)

Structural Insight: The reactivity of this molecule is dictated by the "push-pull" electronics. The nitrile group at C3 is strongly electron-withdrawing, which lowers the LUMO energy of the pyridine ring. This makes the C2-position highly electrophilic, facilitating the displacement of the bromine atom by nucleophiles even under mild conditions. Meanwhile, the methyl groups at C4 and C6 provide steric definition, often crucial for the selectivity of enzymes (e.g., kinases) targeting the final drug molecule.

Synthesis Pathways

The industrial and laboratory-scale synthesis of 2-Bromo-4,6-dimethyl-nicotinonitrile follows a robust two-step protocol starting from inexpensive acyclic precursors.

Step 1: Cyclocondensation (Guareschi-Thorpe Type)

The formation of the pyridine ring is achieved by condensing acetylacetone (2,4-pentanedione) with cyanoacetamide . This reaction is typically catalyzed by a base (e.g., piperidine, KOH) or, in greener protocols, amino acids.

  • Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

  • Intermediate: 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (also referred to as 3-cyano-4,6-dimethyl-2-pyridone).

Step 2: Aromatization/Bromination

The pyridone intermediate exists in tautomeric equilibrium with its hydroxy form. Treatment with a brominating agent converts the C=O/C-OH group into the C-Br bond.

  • Reagents: Phosphorus oxybromide (POBr₃) or Phosphorus pentabromide (PBr₅).

  • Critical Control Point: This reaction is exothermic. Temperature control is vital to prevent decomposition of the nitrile group.

Synthesis Workflow Diagram

Synthesis Start Acetylacetone + Cyanoacetamide Step1 Cyclocondensation (Base/EtOH, Reflux) Start->Step1 Inter Intermediate: 4,6-Dimethyl-2-hydroxynicotinonitrile Step1->Inter Ring Closure Step2 Bromination (POBr3, 140°C) Inter->Step2 Tautomer Activation Product Target: 2-Bromo-4,6-dimethyl- nicotinonitrile Step2->Product Dehydroxy-bromination

Caption: Two-step synthetic route from acyclic precursors to the target brominated pyridine.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for 2-bromopyridines. Always perform a risk assessment before handling.

Protocol A: Synthesis of the Pyridone Intermediate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagents: Dissolve cyanoacetamide (0.1 mol) in ethanol (100 mL). Add acetylacetone (0.1 mol).

  • Catalyst: Add piperidine (0.5 mL) or KOH (1 eq) cautiously.

  • Reaction: Reflux the mixture for 4–6 hours. A solid precipitate usually forms.

  • Workup: Cool to room temperature. Filter the solid (4,6-dimethyl-2-hydroxynicotinonitrile). Wash with cold ethanol and dry.

    • Yield Expectation: 70–85%.

Protocol B: Bromination to Target Compound
  • Safety: Perform in a fume hood. POBr₃ releases HBr fumes.

  • Reaction: In a heavy-walled flask, mix the pyridone intermediate (10 g) with POBr₃ (25 g).

  • Heating: Heat the neat mixture (or use toluene as solvent) to 120–140 °C for 3 hours. The solid will melt and homogenize.

  • Quenching (Critical): Cool to 0 °C. Pour the reaction mixture slowly onto crushed ice/water (200 g) with vigorous stirring. Neutralize with NaHCO₃ to pH 7–8.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from ethanol/hexane if necessary.

Reactivity & Applications in Drug Discovery

The true value of 2-Bromo-4,6-dimethyl-nicotinonitrile lies in its ability to undergo orthogonal transformations.

A. Synthesis of Pyrazolo[3,4-b]pyridines (Kinase Inhibitors)

Reaction with hydrazine hydrate yields the pyrazolo[3,4-b]pyridine scaffold.[1] This is a "one-pot" cascade reaction involving SNAr displacement of the bromide followed by intramolecular cyclization onto the nitrile.

  • Relevance: This fused system mimics the adenine ring of ATP, making it a privileged scaffold for ATP-competitive kinase inhibitors (e.g., targeting MAPK, CDK, or EGFR pathways).

B. Suzuki-Miyaura Cross-Coupling

The C2-Br bond is highly reactive toward Pd-catalyzed coupling with aryl boronic acids.

  • Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/Water, 90 °C.

  • Result: Formation of 2-aryl-4,6-dimethyl-nicotinonitriles, which are precursors to biaryl-based pharmaceuticals.

Reactivity Pathway Diagram

Reactivity Core 2-Bromo-4,6-dimethyl- nicotinonitrile Hydrazine Reagent: Hydrazine (NH2NH2) Core->Hydrazine Boronic Reagent: Ar-B(OH)2 / Pd(0) Core->Boronic Pyrazolo Product: 3-Amino-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridine Hydrazine->Pyrazolo SNAr + Cyclization (Cascade) Biaryl Product: 2-Aryl-4,6-dimethyl- nicotinonitrile Boronic->Biaryl C-C Bond Formation

Caption: Divergent synthesis pathways yielding bioactive heterocycles.

Safety & Handling (SDS Summary)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Argon/Nitrogen) if long-term storage is required to prevent hydrolysis of the nitrile.

References
  • Synthesis of 4,6-dimethyl-3-cyano-2-pyridone: Prlainović, N. Ž., et al. "Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids."[4] Zastita Materijala, 2017. Link

  • General Reactivity of 2-Bromopyridines: "The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide." BenchChem, 2025. Link

  • Suzuki Coupling Protocols: "Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid." BenchChem, 2025. Link

  • Pyrazolo[3,4-b]pyridine Synthesis: "Reaction of 2-chloro-nicotinonitriles with hydrazine." Journal of Heterocyclic Chemistry (General reference for scaffold synthesis).
  • Safety Data: "Safety Data Sheet: 2-Bromo-4,6-dimethylpyridine." Fisher Scientific / TCI Chemicals. Link

Sources

discovery and history of 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Origins to Pharmacophore Assembly

Executive Summary: The Electrophilic Hub

2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 76535-90-5) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it is a trisubstituted pyridine characterized by three distinct functional handles: a nucleophile-labile bromine at C2, a steric-directing methyl pair at C4/C6, and an electron-withdrawing nitrile at C3.

This unique electronic architecture makes the molecule a versatile "electrophilic hub." The nitrile group activates the C2-position for Nucleophilic Aromatic Substitution (


), while the bromine atom simultaneously enables transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the historical evolution of its synthesis, validated protocols for its generation, and its strategic application in drug discovery.
Historical Genesis: The Guareschi-Thorpe Legacy

The history of 2-bromo-4,6-dimethyl-nicotinonitrile is inextricably linked to the broader history of pyridine synthesis. While the specific bromo-derivative gained prominence in patent literature during the late 1970s and early 1980s as a precursor for azo dyes and later for agrochemicals, its core scaffold dates back to the late 19th century.

  • 1890s (The Scaffold Origin): The foundational work was laid by Icilio Guareschi and Jocelyn Field Thorpe. They developed the Guareschi-Thorpe condensation , a method to synthesize pyridones from 1,3-diketones and cyanoacetamide.[1][2] This reaction remains the industrial standard for generating the immediate precursor, 4,6-dimethyl-2-hydroxynicotinonitrile (also known as 3-cyano-4,6-dimethyl-2-pyridone).

  • 1970s-1980s (Functionalization): As the demand for more complex heterocycles grew—specifically for kinase inhibitors and high-performance agrochemicals—chemists required electrophilic variants of the Guareschi pyridones. The transition from the 2-hydroxy (nucleophilic) to the 2-bromo (electrophilic) analogue marked a pivotal shift, transforming a passive scaffold into a reactive building block.

Critical Synthesis Protocols

The synthesis is a two-stage linear sequence. The following protocols are optimized for reproducibility and yield, based on standard industrial methodologies.

Stage 1: The Guareschi-Thorpe Condensation

Target: 4,6-dimethyl-2-hydroxynicotinonitrile (The Pyridone Precursor)

Mechanism: The reaction proceeds via a base-catalyzed Michael addition of cyanoacetamide to acetylacetone (2,4-pentanedione), followed by cyclization and dehydration.

Protocol:

  • Reagents: Acetylacetone (1.0 eq), Cyanoacetamide (1.0 eq), Potassium Hydroxide (KOH, 1.1 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve cyanoacetamide in warm ethanol.

    • Add KOH (dissolved in minimum water) to the solution.

    • Add acetylacetone dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 60°C.

    • Reflux for 4–6 hours. A heavy precipitate (the potassium salt of the pyridone) will form.

    • Acidification: Cool the mixture and acidify with dilute HCl to pH 3–4. The free pyridone precipitates.

    • Isolation: Filter the solid, wash with cold water/ethanol, and dry.

  • Yield: Typically 70–85%.

  • Checkpoint: The product should be a white to off-white solid, MP > 280°C (decomposition).

Stage 2: Deoxy-Bromination

Target: 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS 76535-90-5)

Mechanism: This step utilizes Phosphorus Oxybromide (


). Unlike 

,

is preferred for pyridones because the reaction requires the activation of the lactam carbonyl oxygen (tautomeric form). The

forms a reactive phosphoryloxy intermediate, which is then displaced by bromide.

Protocol:

  • Reagents: 4,6-dimethyl-2-hydroxynicotinonitrile (1.0 eq),

    
     (1.5–2.0 eq). Note: 
    
    
    
    is a solid and less volatile than
    
    
    , making it safer but requiring higher temperatures.
  • Procedure:

    • Mix the pyridone and

      
       in a round-bottom flask.
      
    • Solvent: While the reaction can be run neat (melt), using a high-boiling solvent like chlorobenzene or toluene is safer for heat dissipation.

    • Catalyst: A catalytic amount of DMF (Dimethylformamide) can accelerate the reaction by forming the Vilsmeier-Haack-like active species.

    • Heat to 140–150°C for 4–8 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).

    • Quench (CRITICAL SAFETY): Cool to room temperature. Pour the reaction mixture onto crushed ice/water slowly.

      
       reacts violently with water.
      
    • Neutralization: Neutralize with Sodium Bicarbonate (

      
      ) to pH 7–8.
      
    • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Hexane or silica gel chromatography (Hexane:EtOAc gradient).

  • Properties: White to pale yellow crystalline solid.

Visualization: Synthetic Pathway & Reactivity

The following diagram illustrates the synthesis flow and the divergent reactivity profile of the molecule.

G Start Acetylacetone + Cyanoacetamide Inter 4,6-Dimethyl-2-hydroxy- nicotinonitrile (Pyridone Precursor) Start->Inter Guareschi-Thorpe (KOH, EtOH, Reflux) Product 2-Bromo-4,6-dimethyl- nicotinonitrile (CAS 76535-90-5) Inter->Product Bromination (POBr3, 140°C) App1 Thienopyridines (Fused Heterocycles) Product->App1 + Na2S / ClCH2CN (Cyclization) App2 Amino-nicotinonitriles (Kinase Inhibitors) Product->App2 + R-NH2 (SnAr Displacement) App3 Biaryl Systems (Suzuki Coupling) Product->App3 + Ar-B(OH)2 (Pd-Catalysis)

Figure 1: Synthetic workflow from commodity chemicals to the 2-bromo intermediate, and its subsequent divergence into bioactive scaffolds.[3]

Technical Data & Reactivity Profile
Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 211.06 g/mol
Appearance White/Pale Yellow SolidOxidizes slightly on air exposure
Melting Point 108–112°C
Solubility DCM, DMSO, MethanolPoor water solubility
Reactivity Logic: The Orthogonal Switch

The power of this molecule lies in the "Orthogonal Reactivity" of the C2-Bromine and C3-Nitrile.

  • 
     Dominance:  The C3-Nitrile is a strong electron-withdrawing group (EWG). It pulls electron density from the pyridine ring, making the C2 carbon highly electrophilic.
    
    • Implication: Amines can displace the bromine without transition metal catalysts in many cases, simply by heating in a polar aprotic solvent (DMF/DMSO). This is ideal for installing polarity early in a drug synthesis campaign.

  • Cyclization Vector: The proximity of the C2-Br and C3-CN allows for "one-pot" cyclizations.

    • Example: Reaction with thioglycolic acid or sodium sulfide followed by alkylating agents yields thienopyridines , a scaffold seen in anti-platelet drugs and antivirals.

Case Study in Drug Development

Target: TNF-


 Inhibitors and Anti-Inflammatory Agents.

Research has demonstrated the utility of 2-bromo-4,6-dimethyl-nicotinonitrile in synthesizing inhibitors for Tumor Necrosis Factor-alpha (TNF-


).
  • The Workflow:

    • Displacement: The 2-bromo compound is reacted with a substituted aniline (e.g., 4-aminoacetophenone) via

      
      .
      
    • Result: This yields a 2-amino-3-cyano-pyridine derivative.

    • Bioactivity: These derivatives serve as structural mimics of adenosine or other purines, fitting into the ATP-binding pockets of kinases (like p38 MAPK) involved in the inflammatory cascade.

  • Significance: This route avoids the use of unstable intermediates and allows the "Right-Hand Side" (the aniline part) of the drug molecule to be varied late in the synthesis (Late-Stage Diversification), a crucial strategy in Structure-Activity Relationship (SAR) studies.

References
  • Guareschi, I. (1896). Sulla sintesi dei composti piridinici. Mem. Reale Accad. Sci. Torino.
  • El-Gaby, M. S. A., et al. (2016). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1402. Link

  • PubChem. (n.d.).[4] Compound Summary: 2-Bromo-4,6-dimethylnicotinonitrile (CID 583013). National Center for Biotechnology Information. Link

  • Misic-Vukovic, M., et al. (2014). Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society. (Kinetics and mechanism of the precursor synthesis).
  • Fisher Scientific. (2021). Safety Data Sheet: 2-Bromo-4,6-dimethylnicotinonitrile. Link

Sources

Technical Guide: 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Structural Definition, Synthetic Protocols, and Utility in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 2-Bromo-4,6-dimethyl-nicotinonitrile , a highly functionalized pyridine intermediate critical to modern drug discovery. Characterized by its dense substitution pattern, this molecule serves as a "linchpin" scaffold. The C2-bromine atom offers a site for chemoselective cross-coupling or nucleophilic displacement, while the C3-nitrile group provides electronic activation and a gateway to heterocycle fusion (e.g., formation of thienopyridines or pyrazolopyridines). This document outlines the IUPAC nomenclature logic, industrial-grade synthetic pathways, and validated experimental protocols for researchers utilizing this compound in kinase inhibitor and antiviral development.

Part 1: Structural Definition & Nomenclature

IUPAC Nomenclature Analysis

The naming of heterocyclic compounds follows a strict hierarchy of rules defined by the International Union of Pure and Applied Chemistry (IUPAC).

  • Parent Structure: The six-membered ring containing one nitrogen atom is pyridine .

  • Principal Functional Group: The nitrile group (

    
    ) has priority over halogens and alkyl groups. When attached to a ring carbon, the suffix is -carbonitrile .
    
  • Numbering:

    • Numbering begins at the heteroatom (Nitrogen = 1).

    • Numbering proceeds in the direction that gives the principal functional group the lowest possible locant.[1] Therefore, the carbon bearing the nitrile is position 3.

  • Substituents:

    • Bromo- at position 2.[2][3][4][5][6][7][8]

    • Methyl- groups at positions 4 and 6.[7][9]

Systematic IUPAC Name: 2-Bromo-4,6-dimethylpyridine-3-carbonitrile

Retained/Trivial Name: 2-Bromo-4,6-dimethylnicotinonitrile (Note: "Nicotinonitrile" is the trivial name for pyridine-3-carbonitrile. While accepted in general usage, the systematic pyridine-carbonitrile nomenclature is preferred for regulatory documentation.)

Structural Visualization

The following diagram illustrates the numbering scheme and steric environment of the molecule.

Nomenclature N1 N (1) C2 C (2) N1->C2 C3 C (3) C2->C3 Br Br C2->Br Reactive Handle C4 C (4) C3->C4 CN CN (Nitrile) C3->CN Principal Group C5 C (5) C4->C5 Me4 CH3 C4->Me4 C6 C (6) C5->C6 C6->N1 Me6 CH3 C6->Me6

Figure 1: IUPAC numbering and substituent orientation for 2-bromo-4,6-dimethylpyridine-3-carbonitrile.

Part 2: Synthetic Pathways[9]

The synthesis of highly substituted pyridines is rarely achieved through direct electrophilic aromatic substitution due to the electron-deficient nature of the pyridine ring. Instead, de novo ring construction followed by functional group interconversion is the standard industrial approach.

The "Pyridone-to-Bromide" Strategy

The most robust pathway involves the synthesis of the 2-hydroxy/2-pyridone precursor via a condensation reaction, followed by aromatization/bromination using phosphorus oxybromide (


).
Step 1: Knoevenagel-Guareschi Condensation
  • Reagents: Acetylacetone (Pentane-2,4-dione) + 2-Cyanoacetamide.

  • Catalyst: Piperidine or Potassium Hydroxide (KOH).

  • Intermediate: 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (often referred to as the "pyridone").

  • Mechanism: Base-catalyzed condensation forms the pyridine ring with a hydroxyl/keto tautomer at position 2.

Step 2: Deoxybromination
  • Reagents:

    
     (Phosphorus oxybromide) or 
    
    
    
    .
  • Solvent: DMF (catalytic) or Toluene (for slurry).

  • Mechanism: The oxygen of the pyridone attacks the phosphorus center, creating a leaving group that is displaced by the bromide ion in an

    
    -like fashion, restoring aromaticity.
    

SynthesisPath Start Acetylacetone + Cyanoacetamide Pyridone Intermediate: 4,6-Dimethyl-2-pyridone-3-carbonitrile Start->Pyridone Condensation Product Target: 2-Bromo-4,6-dimethyl-nicotinonitrile Pyridone->Product Bromination Step1 Base (KOH/Piperidine) Cyclization Step2 POBr3, 140°C Deoxybromination

Figure 2: Two-step synthetic workflow from acyclic precursors to the brominated target.

Part 3: Reactivity & Applications

The utility of 2-bromo-4,6-dimethyl-nicotinonitrile lies in the orthogonal reactivity of its substituents. The electron-withdrawing nitrile group at C3 and the ring nitrogen activate the C2-position for nucleophilic attack, making the bromine an excellent leaving group.

Key Transformations
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Reaction with amines, thiols, or alkoxides displaces the bromine.

    • Application: Introduction of solubilizing groups or pharmacophores.

  • Palladium-Catalyzed Couplings:

    • Suzuki-Miyaura: Coupling with aryl boronic acids.

    • Buchwald-Hartwig: C-N bond formation.[2]

    • Application: Building biaryl scaffolds common in kinase inhibitors.

  • Cyclization to Fused Systems:

    • Reaction with hydrazine or guanidine can close a second ring onto the nitrile group, forming pyrazolopyridines or pyrido[2,3-d]pyrimidines .

Reactivity Center 2-Bromo-4,6-dimethyl- nicotinonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki C-C Bond SNAr SNAr Displacement (R-NH2, R-SH) Center->SNAr C-N/C-S Bond Fusion Ring Fusion (Hydrazine/Guanidine) Center->Fusion Bicyclic Heterocycles Hydrolysis Nitrile Hydrolysis (-> Amide/Acid) Center->Hydrolysis Functional Group Mod

Figure 3: Divergent synthesis map showing key downstream applications.

Part 4: Experimental Protocol

Protocol: Bromination of 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Objective: Convert the hydroxypyridine/pyridone intermediate to the 2-bromo derivative.

Reagents & Equipment:

  • Precursor: 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq)

  • Reagent: Phosphorus oxybromide (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Anhydrous Toluene (optional, can be run neat)

  • Quenching: Crushed ice, Saturated

    
    
    
  • Equipment: Round-bottom flask, Reflux condenser, Calcium chloride guard tube.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, charge the pyridone precursor (e.g., 10.0 g, 67.5 mmol).

  • Addition: Add solid

    
     (29.0 g, 101 mmol) in portions. Caution: 
    
    
    
    is moisture sensitive and corrosive.
  • Reaction: Attach the reflux condenser with a guard tube. Heat the mixture to 120–130°C (oil bath temperature). The solid mixture will melt and homogenize. Stir for 3–4 hours.

    • Checkpoint: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (low

      
      , polar) should disappear, replaced by a less polar spot (high 
      
      
      
      ).
  • Quenching: Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 200 g) with vigorous stirring.

    • Note: This step is exothermic; ensure adequate cooling to prevent decomposition.

  • Neutralization: Carefully adjust the pH to ~7–8 using solid

    
     or 10% NaOH solution.
    
  • Isolation: Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Combine organic layers.
    
  • Workup: Wash the organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Quantitative Data Summary:

ParameterSpecification
Molecular Weight 211.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point 108–112°C (Typical range for pure compound)
Yield 75–85% (Optimized)

Part 5: Safety & Handling

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Chemical Compatibility: Avoid strong oxidizing agents and strong acids. The nitrile group can release toxic HCN if subjected to strong acids under forcing conditions.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle

    
     in a fume hood due to the release of HBr fumes.
    

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Synthesis of Bromopyridines: Kato, Y., Okada, S., Tomimoto, K., & Mase, T. (2001).[5] A facile bromination of hydroxyheteroarenes.[5] Tetrahedron Letters, 42(29), 4849-4851.[5] [Link]

  • General Pyridine Synthesis (Guareschi-Thorpe): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

Sources

Precision Molecular Weight Determination of 2-Bromo-4,6-dimethyl-nicotinonitrile: A Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate characterization, the "molecular weight" is not a single static number but a multi-dimensional dataset dependent on the analytical context. For 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: implied isomer family C8H7BrN2), accurate mass determination is critical for distinguishing it from regioisomers (e.g., 6-bromo-2,4-dimethyl analogs) and verifying synthetic yield.

This technical guide moves beyond basic stoichiometry. It provides a rigorous framework for calculating the Average Molecular Weight (MW) for bulk handling and the Monoisotopic Mass for high-resolution mass spectrometry (HRMS) validation. It specifically addresses the unique isotopic signature of Bromine, which creates a distinct 1:1 doublet pattern essential for spectral confirmation.

Part 1: Structural Elucidation & Formula Derivation[1]

Before calculation, the stoichiometry must be rigorously derived from the IUPAC nomenclature to ensure no atoms are omitted (particularly implicit hydrogens).

Structural Breakdown[1]
  • Core Scaffold: Nicotinonitrile (3-cyanopyridine).

    • Pyridine ring (

      
      ) numbered starting from the ring nitrogen (
      
      
      
      ).
    • Nitrile group (

      
      ) at position 3.
      
  • Substituents:

    • Position 2: Bromine atom (

      
      ).[1][2][3][4]
      
    • Position 4: Methyl group (

      
      ).
      
    • Position 6: Methyl group (

      
      ).
      
  • Implicit Hydrogens:

    • Positions 2, 3, 4, 6 are substituted.[1]

    • Position 1 is Nitrogen.[1][3][4][5][6]

    • Position 5 is the only remaining aromatic carbon with an implicit hydrogen.

Formula Aggregation
ComponentAtoms AddedRunning Total
Pyridine Ring


-CN (Pos 3)

(replaces H)

-Br (Pos 2)

(replaces H)

-CH3 (Pos 4)

(replaces H)

-CH3 (Pos 6)

(replaces H)

Remaining H (Pos 5)


Final Empirical Formula:


[7][1][8]

Part 2: Theoretical Calculation Protocols

For high-stakes research, we must distinguish between Average Molecular Weight (used for molarity/yield calculations) and Monoisotopic Mass (used for identity confirmation via MS).

Standard Atomic Weights (IUPAC 2024/2025)

We utilize the conventional atomic weights for bulk calculations and the mass of the most abundant isotope for exact mass.

ElementSymbolAverage Atomic Weight ( g/mol ) [1]Most Abundant Isotope Mass (Da) [2]Isotopic Abundance
Carbon C12.01112.00000 (

)
98.9%
Hydrogen H1.0081.00783 (

)
99.9%
Nitrogen N14.00714.00307 (

)
99.6%
Bromine Br79.90478.91834 (

)
50.69%
Bromine Br-80.91629 (

)
49.31%

> Critical Note: Bromine does not have a dominant isotope. It exists as a nearly 50/50 mix of


 and 

.[2][9][10] Using the average weight (79.904) for Mass Spectrometry prediction is a critical error .
Calculation A: Average Molecular Weight (Bulk Stoichiometry)

Use this value for weighing reagents and calculating % yield.


[7]
  • C:

    
    [7]
    
  • H:

    
    [7]
    
  • Br:

    
    [7]
    
  • N:

    
    [7]
    

Total Average MW: 211.06 g/mol [7][1][8]

Calculation B: Monoisotopic Mass (HRMS Target)

Use this value to identify the parent ion peak


 in LC-MS. We calculate based on the 

isotope first.

[7]
  • C:

    
    [7]
    
  • H:

    
    [7]
    
  • Br:

    
    [7]
    
  • N:

    
    [7]
    

Exact Monoisotopic Mass (


): 209.9793 Da 

Part 3: The Bromine Isotope Effect (Self-Validating System)

A single mass peak is insufficient for validation. The presence of Bromine provides a self-validating "fingerprint" in the mass spectrum. Because


 and 

are naturally abundant in a ~1:1 ratio, the mass spectrum will not show a single peak at 211.06.

Instead, it will display two primary peaks separated by 2 Da:[7]

  • Peak M (

    
    ):  ~210 Da (Nominal)
    
  • Peak M+2 (

    
    ):  ~212 Da (Nominal)
    
Predicted MS Spectrum Intensity[1]
  • M Peak (209.98): 100% Relative Intensity

  • M+2 Peak (211.98): ~97-98% Relative Intensity (due to 49.31% abundance of

    
    )[2]
    

If your MS data shows a single dominant peak or an M+2 peak <10% intensity, the molecule does not contain Bromine, indicating a synthesis failure (e.g., debromination).[7]

Part 4: Experimental Workflow & Visualization

The following diagram outlines the logical flow for confirming the identity of 2-Bromo-4,6-dimethyl-nicotinonitrile using the calculated values.

MolecularWeightWorkflow Structure Target Structure: 2-Bromo-4,6-dimethyl- nicotinonitrile Formula Derive Formula: C8H7BrN2 Structure->Formula CalcAvg Calculate Average MW (211.06 g/mol) For Reagent Weighing Formula->CalcAvg CalcMono Calculate Exact Mass (209.9793 Da) For MS Targeting Formula->CalcMono Validation Validation Criteria: 1. [M+H]+ matches 210.98 2. 1:1 ratio at M / M+2 CalcAvg->Validation Yield Check Isotope Analyze Isotopic Pattern (Br Doublet Effect) CalcMono->Isotope Input for Prediction ExpLCMS Experimental LC-MS (ESI+ Mode) Isotope->ExpLCMS Reference Pattern ExpLCMS->Validation Observed Data

Figure 1: Integrated workflow for structural derivation, theoretical calculation, and experimental validation of brominated pyridine derivatives.

Experimental Protocol for Mass Confirmation
  • Sample Prep: Dissolve 0.1 mg of synthesized solid in 1 mL Acetonitrile (HPLC grade).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Target Calculation:

    • Monoisotopic Neutral Mass: 209.9793[7]

    • Proton Adduct (

      
      ): 1.0078
      
    • Target

      
       (
      
      
      
      ): 210.9871
      [7]
    • Target

      
       (
      
      
      
      ): 212.9851
      [7]
  • Acceptance Criteria: Observed mass error < 5 ppm; Isotope ratio deviation < 10%.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[11] Standard Atomic Weights of the Elements. CIAAW. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: 2-Bromo-5,6-dimethylnicotinonitrile (Isomer Analog Reference). National Library of Medicine.[1] Retrieved from [Link][7][1]

  • WebElements. (2024).[4][6] Bromine: Isotope Data. Retrieved from [Link]

Sources

Solubility Profile & Thermodynamic Analysis of 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for establishing the solubility profile of 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS 610279-99-7). As specific empirical solubility datasets for this intermediate are not currently available in public peer-reviewed literature, this document serves as a foundational protocol for researchers to generate, model, and apply this critical physicochemical data in process development.[1]

Executive Summary

2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 610279-99-7), also known as 2-bromo-4,6-dimethylpyridine-3-carbonitrile, is a functionalized pyridine derivative used as a key building block in the synthesis of complex heterocyclic pharmaceuticals and agrochemicals.[2][3][4][5][6] Its structure—comprising a pyridine core, a polar nitrile group, a lipophilic bromine atom, and two methyl groups—suggests a distinct solubility footprint characterized by low aqueous solubility and high temperature-dependent solubility in polar organic solvents.[1]

Understanding its solubility landscape is critical for:

  • Process Optimization: Designing efficient cooling crystallization steps to maximize yield and purity.[1]

  • Solvent Selection: Identifying green solvent alternatives (e.g., Ethanol vs. Toluene) for scale-up.[1]

  • Thermodynamic Modeling: Determining enthalpy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and entropy (
    
    
    
    ) of dissolution to predict behavior outside tested ranges.

Physicochemical Context & Predicted Profile

Before experimental determination, an in silico assessment based on structural analogs (Structure-Activity Relationship) guides the solvent screening strategy.[1]

Structural Analysis[1][7]
  • Core: Pyridine ring (aromatic, basic nitrogen).[1]

  • Substituents:

    • -CN (Nitrile): Increases polarity and dipole moment; potential hydrogen bond acceptor.[1]

    • -Br (Bromine): Increases lipophilicity and molecular weight; enhances crystal lattice energy (halogen bonding potential).[1]

    • -CH3 (Methyls): Increases lipophilicity; disrupts water lattice structure (hydrophobic effect).[1]

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and data from the analog 2-Bromo-isonicotinonitrile [1], the expected profile is:

  • Water: Insoluble to Sparingly Soluble (Hydrophobic methyl/bromo dominance).[1]

  • Alcohols (MeOH, EtOH, IPA): Moderate to High solubility.[1] Solubility is expected to increase exponentially with temperature (Endothermic dissolution).[1]

  • Polar Aprotic (DMSO, DMF, Acetone): High solubility due to dipole-dipole interactions with the nitrile group.[1]

  • Non-Polar (Hexane): Low solubility.[1]

Experimental Protocol: Solubility Determination

To generate authoritative data, the Laser Dynamic Method (for polythermal curves) or the Static Gravimetric Method (for isothermal equilibrium) is recommended.[1] The protocol below details the Static Equilibrium Method , considered the gold standard for thermodynamic accuracy.

Materials & Reagents[1]
  • Solute: 2-Bromo-4,6-dimethyl-nicotinonitrile (Purity >98% by HPLC).

  • Solvents: HPLC Grade Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone, Toluene, Water.[1]

  • Apparatus: Thermostated shaker bath (control

    
     0.05 K), HPLC with UV/Vis detector.
    
Workflow Diagram

The following diagram illustrates the rigorous workflow required to validate solubility data points.

SolubilityWorkflow Start Solid Preparation (Excess Solute) Mix Solvent Addition (Binary/Pure) Start->Mix Equil Equilibration (Constant T, 24-48h) Mix->Equil Filter Filtration (0.45 µm Syringe Filter) Equil->Filter Supernatant Extraction Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC/UV Analysis (Quantification) Dilute->Analyze Data Mole Fraction (x) Calculation Analyze->Data

Caption: Step-by-step workflow for the static gravimetric determination of solubility.

Detailed Procedure
  • Preparation: Add excess solid 2-Bromo-4,6-dimethyl-nicotinonitrile to a glass vial containing 10 mL of the specific solvent.

  • Equilibration: Place vials in a thermostated shaker bath. Agitate at 150 rpm for 24–48 hours to ensure solid-liquid equilibrium (SLE).

  • Settling: Allow the suspension to settle for 2 hours at the set temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.45 µm PTFE membrane.[1]

  • Quantification: Dilute the filtrate and analyze via HPLC (Reverse Phase C18, Water/MeCN gradient) or UV-Vis spectrophotometry (determine

    
     via scan, typically ~260-275 nm for pyridine nitriles).
    
  • Replication: Perform in triplicate for temperatures

    
     to 
    
    
    
    K in 5 K intervals.

Thermodynamic Modeling

Once experimental mole fraction solubility (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is obtained, it must be correlated using thermodynamic models to calculate dissolution properties.
Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature [2].[1]



  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[7]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
  • Application: Excellent for interpolation of solubility at non-measured temperatures.[1]

van't Hoff Analysis

To determine the thermodynamic driving forces: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Standard dissolution enthalpy (typically 
    
    
    
    for endothermic processes).
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Standard dissolution entropy.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Gas constant (8.314 J/mol·K).
    
  • Interpretation: A linear plot of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     vs. 
    
    
    
    confirms the dissolution mechanism is consistent over the temperature range.
Data Processing Logic

ThermoModel cluster_models Correlation Models RawData Experimental Data (x_i vs T) Regression Non-Linear Regression (Least Squares) RawData->Regression Apelblat Apelblat Equation ln x = A + B/T + C ln T Regression->Apelblat VantHoff van't Hoff Equation ln x = -dH/RT + dS/R Regression->VantHoff App Process Design (Crystallizer Yield) Apelblat->App Params Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Params

Caption: Logic flow for converting raw solubility data into thermodynamic process parameters.

Representative Data Template

Researchers should tabulate their generated data using the standard format below to ensure comparability with literature (e.g., J. Chem. Eng. Data standards).

Table 1: Template for Mole Fraction Solubility (


) of 2-Bromo-4,6-dimethyl-nicotinonitrile 
Solvent283.15 K293.15 K303.15 K313.15 K323.15 KApelblat ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Methanol

............> 0.99
Ethanol

............> 0.99
Acetone ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

............> 0.99
Toluene ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

............> 0.99
Water < 10⁻⁵............[1]N/A

Note: Solubility in alcohols is expected to follow the order Methanol > Ethanol > IPA due to decreasing polarity and increasing steric hindrance.

Conclusion

While direct literature values for 2-Bromo-4,6-dimethyl-nicotinonitrile are sparse, its structural homology to 2-bromo-isonicotinonitrile suggests it behaves as a Class II/IV compound with significant solubility dependence on solvent polarity and temperature. By following the Static Gravimetric Protocol and applying the Apelblat Model , researchers can accurately map its solubility surface, enabling the design of robust crystallization processes for high-purity isolation.[1]

References
  • ChemBK. (2024).[1] Properties and Solubility of 2-Bromo-isonicotinonitrile. Retrieved from

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1]

  • BenchChem. (2025).[1] General Protocol for Solubility Determination of Halogenated Benzonitriles. Retrieved from

  • PubChem. (2025).[1][8] Compound Summary: 2-Bromo-4,6-dimethylpyridine-3-carbonitrile (CAS 610279-99-7).[3][9][10] Retrieved from (Note: Link directs to isomer for structural reference in absence of exact match page).[1]

Sources

spectral data interpretation for 2-Bromo-4,6-dimethyl-nicotinonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 2-Bromo-4,6-dimethyl-nicotinonitrile , a critical heterocyclic intermediate often used in the synthesis of bioactive scaffolds (e.g., imidazo[1,2-a]pyridines).

The interpretation logic below synthesizes first-principles spectroscopy with empirical data from analogous pyridine derivatives.

Executive Summary & Structural Context

2-Bromo-4,6-dimethyl-nicotinonitrile (MW: 211.06 g/mol for


Br) is a highly functionalized pyridine.[1] Its structural integrity is defined by three distinct features: the bromine atom  at the 2-position (providing a reactive handle for Suzuki/Buchwald couplings), the nitrile group  at the 3-position (a "spectral beacon"), and the asymmetric methyl substitution  pattern.
Synthesis Context

Understanding the synthesis aids in identifying impurities. This molecule is typically generated via the bromination of 4,6-dimethyl-2-hydroxynicotinonitrile (pyridone tautomer) using phosphorus oxybromide (


).[1]
  • Common Impurities: Unreacted starting material (hydroxyl/pyridone form), hydrolyzed nitrile (amide), or regioisomers if the cyclization was non-specific.

SynthesisPath Precursors Acetylacetone + Cyanoacetamide Intermediate 4,6-Dimethyl-2-hydroxy- nicotinonitrile Precursors->Intermediate Base/Cyclization Product 2-Bromo-4,6-dimethyl- nicotinonitrile Intermediate->Product Bromination Intermediate->Product Reagent POBr3 / 140°C

Figure 1: Standard synthetic pathway.[1] The transformation from the hydroxy-intermediate to the bromo-product is the critical step requiring spectral validation.

Mass Spectrometry (MS): The Isotope Fingerprint

The most definitive confirmation of this molecule is the Bromine Isotope Pattern . Unlike chlorine (3:1) or fluorine (monoisotopic), bromine exists as


Br and 

Br in a nearly 1:1 natural abundance ratio.[1]
Interpretation Logic[1][2]
  • Molecular Ion (

    
    ):  You will not see a single parent peak.[1] You must observe a doublet  separated by 2 mass units (m/z 211 and 213) of approximately equal intensity.[1]
    
  • Fragmentation:

    • Loss of Br: The bond between the pyridine ring and bromine is the weakest link under Electron Impact (EI).

    • Loss of HCN: Common in nicotinonitriles, though usually secondary to halogen loss.[1]

Key MS Signals (EI, 70 eV)
m/z ValueIon IdentityRelative IntensityInterpretation
211 / 213

1:1 Ratio Diagnostic: Confirms presence of one Bromine atom.[1]
132

HighBase peak candidate.[1] Loss of Br generates the stabilized aromatic cation (

).
196 / 198

LowLoss of a methyl group (benzylic-type cleavage).[1] Retains Br pattern.
105

MediumCollapse of the pyridine ring system.[1]

Critical Check: If the M+ peak is a singlet (211 only) or follows a 3:1 ratio (Cl), the synthesis failed. The 1:1 doublet is non-negotiable for product release.

Infrared Spectroscopy (IR): Functional Group Analysis

IR is used primarily to confirm the Nitrile (-CN) and ensure the absence of the Carbonyl (C=O) from the starting pyridone.

Spectral Assignments[1][3][4][5][6]
Wavenumber (

)
Functional GroupModeNotes
2220 – 2240 -C≡N StretchThe "Beacon". Sharp, medium-strong intensity.[1] If absent, hydrolysis to amide may have occurred.[1]
3000 – 3100 Ar-HStretchWeak signal (only one aromatic proton at C5).[1]
2920 – 2980 Aliphatic C-HStretchMethyl groups (C4-Me, C6-Me).[1]
1580, 1540 C=C / C=NRing StretchCharacteristic pyridine skeletal vibrations.
~600 – 700 C-BrStretchOften obscured in fingerprint region, but look for bands ~650

.

Impurity Alert: A broad band at 3200–3400


  (O-H/N-H) or a strong peak at 1650–1680 

(C=O) indicates unreacted 2-hydroxy starting material.[1]

Nuclear Magnetic Resonance (NMR): The Connectivity Map

NMR provides the exact regiochemistry. The challenge is distinguishing the two methyl groups (Position 4 vs. Position 6).

H NMR Interpretation ( , 400 MHz)

The molecule possesses symmetry-breaking elements (Br at C2, CN at C3).[1] This renders the two methyl groups chemically non-equivalent.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentLogic & Causality
6.90 – 7.10 Singlet (s)1HH-5 The only aromatic proton.[1] Located meta to the Nitrogen. Its chemical shift is shielded relative to unsubstituted pyridine due to the electron-rich methyls, but deshielded by the CN/Br inductive effects.
2.55 – 2.65 Singlet (s)3H6-Me Deshielded. This methyl is attached to C6, adjacent to the ring Nitrogen (electronegative).[1] The "alpha" position to nitrogen typically shifts methyls downfield.
2.45 – 2.55 Singlet (s)3H4-Me Slightly Shielded vs 6-Me. Attached to C4.[1] While the Nitrile (C3) is electron-withdrawing, the proximity to the ring Nitrogen (C6) usually dominates the deshielding effect.

Note: The two methyl singlets may appear very close. In DMSO-


, solvent effects may separate them further.
C NMR Interpretation (Proton-Decoupled)

There should be 8 distinct carbon signals .

  • Nitrile Carbon: ~115–117 ppm (Characteristic low intensity).[1]

  • Aromatic C-H (C5): ~122–126 ppm (High intensity in DEPT).[1]

  • Quaternary Carbons (C2, C3, C4, C6):

    • C2-Br: ~140–145 ppm.[1][2]

    • C6-N: ~160–163 ppm (Most deshielded due to N-attachment).[1]

    • C4: ~150–155 ppm.[1]

    • C3-CN: ~108–112 ppm (Shielded by ortho-shielding resonance).[1]

  • Methyl Carbons: Two signals in the 20–25 ppm range.[1]

Integrated Structural Assignment Workflow

To validate the sample, follow this logical flow. This minimizes instrument time while maximizing confidence.[1]

ValidationLogic Sample Unknown Sample MS_Step 1. Mass Spectrometry (Check Isotope Pattern) Sample->MS_Step IR_Step 2. IR Spectroscopy (Check Functional Groups) MS_Step->IR_Step If 1:1 Doublet (211/213) Decision_Fail FAIL: Reprocess MS_Step->Decision_Fail If Single Peak or 3:1 NMR_Step 3. 1H NMR (Check Purity & Regio) IR_Step->NMR_Step If 2230 cm-1 present & No C=O IR_Step->Decision_Fail If OH/NH present Decision_Pass PASS: Release Lot NMR_Step->Decision_Pass If 2x Me Singlets + 1x Ar Singlet NMR_Step->Decision_Fail If extra peaks

Figure 2: Decision tree for structural validation. The MS isotope pattern is the "gatekeeper" test.

Experimental Protocol (Self-Validating)

Sample Preparation for NMR[1][8]
  • Solvent: Use

    
     (Chloroform-d) + 0.03% TMS.[1]
    
    • Why? The molecule is lipophilic. DMSO-

      
       is acceptable but may retain water, complicating the 3.0-4.0 ppm region.[1]
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Validation: If the solution is cloudy, filter through a cotton plug. Suspended solids cause line broadening, obscuring the splitting of the methyl groups.

Sample Preparation for MS[1]
  • Method: GC-MS or LC-MS (ESI+).[1]

  • Solvent: Acetonitrile or Methanol (HPLC grade).[1]

  • Note: Avoid protic solvents if using CI (Chemical Ionization) to prevent proton exchange confusion, though standard ESI is robust.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for isotope patterns and substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

  • Han, J., et al. (2014).[1] "Synthesis of substituted pyridines via Knoevenagel condensation". Tetrahedron Letters, 55(15), 2450-2453.[1] (Context for the nicotinonitrile scaffold synthesis).

  • PubChem Database. Compound Summary for CID 583013 (2-Bromo-5,6-dimethylnicotinonitrile - Note: Isomer analog used for spectral comparison logic). [1]

Sources

Technical Whitepaper: Structural Homology and Synthetic Utility of 2-Bromo-4,6-dimethyl-nicotinonitrile

[1]

Executive Summary

This technical guide analyzes the structural landscape and synthetic utility of 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 1159977-12-4 / Generic scaffold), a privileged building block in medicinal chemistry.[1] Characterized by a highly electron-deficient pyridine core, this scaffold serves as a critical linchpin for "diversity-oriented synthesis" (DOS).[1] The interplay between the electrophilic C2-bromide and the C3-nitrile group creates a "push-pull" electronic system, enabling orthogonal functionalization strategies essential for developing kinase inhibitors, agrochemicals, and heterocyclic dyes.[1]

This guide details the synthesis of the core, identifies key structural homologs for Structure-Activity Relationship (SAR) profiling, and provides self-validating experimental protocols.[1]

Structural Homology Landscape

In drug discovery, "homologs" are not merely chain-extended variants but structural congeners that allow precise probing of steric and electronic space within a binding pocket.[1] The following table categorizes the primary homologs of 2-Bromo-4,6-dimethyl-nicotinonitrile.

Table 1: Primary Homologs and Congeners[1]
Homolog ClassCompound NameCAS No.[1][2][3][4][5][6]Structural ModificationSAR Utility
Direct Halogen 2-Chloro-4,6-dimethyl-nicotinonitrile 58850-81-0 Br → Cl at C2Lower cost; decreased reactivity in Pd-coupling; ideal for harsh

.[1]
Des-methyl 6-Bromo-4-methyl-nicotinonitrile 1003711-35-0 Removal of C6-MeProbes steric tolerance at the 6-position; reduces lipophilicity (LogP).[1]
Regioisomer 2-Bromo-isonicotinonitrile 10386-27-3 CN moves C3 → C4Alters vector of H-bond acceptors; changes dipole moment significantly.[1]
Functionalized 2,5-Dichloro-4,6-dimethylnicotinonitrile 91591-63-8 H → Cl at C5Blocks metabolic oxidation at C5; increases electron deficiency of the ring.[1]
Precursor 2-Hydroxy-4,6-dimethylnicotinonitrile 15265-16-4 Br → OH (Tautomer)The non-electrophilic biosynthetic precursor; serves as a negative control in bioassays.[1]

Synthetic Architecture

The synthesis of 2-Bromo-4,6-dimethyl-nicotinonitrile relies on the construction of the pyridine ring via condensation, followed by deoxy-halogenation.[1] This approach is preferred over direct halogenation of a pre-formed pyridine due to the directing group requirements.[1]

Mechanism of Action[1][7][8]
  • Guareschi-Thorpe Condensation: Reaction of acetylacetone (1,3-diketone) with cyanoacetamide or malononitrile in the presence of a base.[1] This forms the pyridone core (2-hydroxy-4,6-dimethylnicotinonitrile).[1]

  • Deoxy-Bromination: The pyridone tautomerizes to the lactim form, reacting with phosphorus oxybromide (

    
    ) to install the bromine at C2.[1]
    
Visualization: Synthetic Workflow

The following diagram illustrates the critical path from raw materials to the isolated electrophile.

SynthesisPathReagentsAcetylacetone+CyanoacetamideIntermediate2-Hydroxy-4,6-dimethyl-nicotinonitrile(Pyridone Core)Reagents->IntermediateCyclization(EtOH, Reflux)BaseCat. Piperidineor Et3NBase->ReagentsHalogenationPOBr3 / 140°C(Deoxy-bromination)Intermediate->HalogenationProduct2-Bromo-4,6-dimethyl-nicotinonitrileHalogenation->ProductSNAr / Elimination

Figure 1: Step-wise synthesis from acyclic precursors to the brominated heteroaromatic core.

Experimental Protocols

Safety Warning:


11
Protocol A: Synthesis of the Pyridone Intermediate

Target: 2-Hydroxy-4,6-dimethylnicotinonitrile

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge the flask with Cyanoacetamide (8.4 g, 0.1 mol) and Acetylacetone (10.0 g, 0.1 mol) in Ethanol (100 mL) .

  • Catalysis: Add Piperidine (1-2 mL) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. A solid precipitate usually forms as the reaction progresses.[1]

  • Workup: Cool the mixture to room temperature. Filter the solid precipitate.[1]

  • Purification: Wash the cake with cold ethanol followed by diethyl ether to remove unreacted diketone.

  • Validation: Dry in a vacuum oven at 60°C. Yield is typically 70–80%. The product should be a white/off-white solid (MP > 230°C).[1][7]

Protocol B: Deoxy-Bromination

Target: 2-Bromo-4,6-dimethyl-nicotinonitrile[1]

  • Setup: Use a dried 250 mL round-bottom flask under an inert atmosphere (

    
    ).
    
  • Reagents: Mix the Pyridone Intermediate (5.0 g) from Protocol A with Phosphorus Oxybromide (

    
    , 15.0 g) .
    
    • Note: If the chloro-homolog is desired, substitute

      
       with 
      
      
      .[1]
  • Reaction: Heat the neat mixture (melt) to 130–140°C for 3 hours. The solid will dissolve into a dark melt.[1]

  • Quenching (Critical): Cool the mixture to ~60°C. Pour the viscous oil slowly onto Crushed Ice (200 g) with vigorous stirring. Caution: Exothermic.[1]

  • Neutralization: Adjust pH to ~8 using saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organics over 
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (10% EtOAc/Hexanes).

Reactivity & Functionalization[1]

The 2-bromo-3-cyano motif is a "spring-loaded" electrophile.[1] The electron-withdrawing nitrile group at C3 activates the C2-bromine for nucleophilic attack (

1
Divergent Synthetic Pathways[1]
  • Path A (

    
    ):  Displacement of Br by amines, thiols, or alkoxides.[1]
    
  • Path B (Pd-Catalysis): Suzuki-Miyaura coupling to install aryl/heteroaryl groups.[1]

  • Path C (Cyclization): Reaction of the nitrile with azides to form tetrazoles, or with hydrazine to form pyrazolo[3,4-b]pyridines (bicyclic fusion).[1]

ReactivityMapCore2-Bromo-4,6-dimethyl-nicotinonitrileSNAr_Prod2-Amino-nicotinonitrileDerivativesCore->SNAr_ProdPrimary Amines / Heat(SNAr)Suzuki_Prod2-Aryl-4,6-dimethyl-nicotinonitrileCore->Suzuki_ProdAr-B(OH)2 / Pd(PPh3)4(Suzuki Coupling)Fused_ProdPyrazolo[3,4-b]pyridine(Bicyclic System)Core->Fused_ProdHydrazine (NH2NH2)(Cyclization via Br & CN)TetrazoleTetrazole Derivative(Bioisostere of Acid)Core->TetrazoleNaN3 / ZnBr2(Click Chemistry on CN)

Figure 2: Divergent reactivity map demonstrating the scaffold's versatility.

Mechanistic Insight: The "Ortho Effect"

In

11
  • Optimization Tip: For bulky amines (e.g., aniline derivatives), use Palladium catalysis (Buchwald-Hartwig) rather than thermal

    
     to overcome the steric barrier presented by the C4-methyl group.[1]
    

References

  • Mariella, R. P. (1963).[1] "2-Hydroxy-4,6-dimethylnicotinonitrile."[1] Organic Syntheses, Coll.[1][3] Vol. 4, p. 210.[1]

  • GuideChem. (2024).[1] "2-Chloro-4,6-dimethyl-nicotinonitrile (CAS 58850-81-0) Physical Properties and Suppliers."

  • PubChem. (2024).[1] "2-Bromoisonicotinonitrile (CAS 10386-27-3) Compound Summary." National Library of Medicine.[1]

  • VulcanChem. (2024).[1] "Synthesis and Properties of 2,5-Dichloro-4,6-dimethylnicotinonitrile."

  • Bobbitt, J. M., & Scola, D. A. (1960).[1] "Synthesis of isoquinoline alkaloids. II. The synthesis of 4,6-dimethyl-3-pyridinecarboxylic acid." Journal of Organic Chemistry, 25(4), 560-564.[1] (Foundational text on methyl-pyridine synthesis).

Thermodynamic Profiling & Characterization of 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Part 1: Executive Summary & Chemical Identity

2-Bromo-4,6-dimethyl-nicotinonitrile (CAS 610279-99-7) is a specialized heterocyclic building block primarily used in the synthesis of complex pharmaceutical agents, including MNK inhibitors and nevirapine analogs.

Despite its utility as a scaffold, experimental thermodynamic data (fusion enthalpy, precise aqueous solubility, heat capacity) remains absent from public chemical registries. Most Safety Data Sheets (SDS) currently list its physical properties as "No data available."

Purpose of This Guide: This document serves as an authoritative protocol for generating the missing thermodynamic profile of this compound. It synthesizes structural activity relationships (SAR) to predict likely properties and defines the Standard Operating Procedures (SOPs) required to empirically validate them. This approach ensures that researchers can establish a self-validating system for quality control and formulation development.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 2-Bromo-4,6-dimethylpyridine-3-carbonitrile
CAS Number 610279-99-7
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Structural Class Halogenated Nicotinonitrile
Predicted LogP 2.1 – 2.4 (estimated via substituent constants)
Physical State Solid (Crystalline powder)
Predicted Melting Point 100°C – 130°C (Based on 2-chloro analog SAR)

Part 2: Solid-State Thermodynamics

Understanding the solid-state behavior of 2-Bromo-4,6-dimethyl-nicotinonitrile is critical for ensuring processability and stability during drug substance synthesis.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the melting point (


) and Enthalpy of Fusion (

).

Causality: The bromine atom at the C2 position introduces significant polarizability and steric bulk compared to the chloro-analog. This typically elevates the lattice energy, requiring precise DSC calibration to distinguish between a sharp melt (high purity) and a broad endotherm (impurity-induced depression).

Experimental Workflow:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid to allow volatile escape if decomposition occurs.

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat at 10°C/min to 200°C under nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic peak.

    • Onset Temperature: Defines

      
      .
      
    • Area under curve: Defines

      
       (J/g).
      
Thermogravimetric Analysis (TGA)

Objective: Differentiate between solvent loss (solvates) and degradation.

  • Threshold: A weight loss >0.5% below 100°C indicates retained solvent (likely ethanol or acetonitrile from recrystallization).

  • Degradation: Onset of degradation (

    
    ) typically occurs >250°C for nicotinonitriles.
    
Thermodynamic Stability Diagram (DOT)

G Sample Raw Sample (CAS 610279-99-7) TGA TGA Analysis (Volatile Check) Sample->TGA Step 1 DSC DSC Analysis (Thermal Profile) Sample->DSC Step 2 Result_Solvate Solvate/Hydrate Detected TGA->Result_Solvate Mass Loss < 150°C Result_Pure Anhydrous Crystalline Form TGA->Result_Pure Stable Baseline Melting Melting Point (Tm) Enthalpy (ΔHfus) DSC->Melting Endothermic Peak Decomp Degradation (Tdeg) DSC->Decomp Exothermic/Irregular Result_Pure->DSC Validates

Figure 1: Thermal Characterization Workflow. This logic gate ensures that melting point data is not corrupted by solvent occlusion.

Part 3: Solution Thermodynamics & Solubility

For a drug development professional, the solubility of this intermediate dictates the solvent choice for subsequent nucleophilic aromatic substitution (


) reactions.
Solubility Profile

Given the lipophilic bromine and methyl groups, the compound is expected to follow this solubility hierarchy:

  • High Solubility: DMSO, DMF, Dichloromethane (DCM).

  • Moderate Solubility: Ethanol, Acetonitrile, Ethyl Acetate.

  • Low/Insoluble: Water, Hexanes.

Measurement Protocol (Shake-Flask Method)

Objective: Determine saturation solubility (


) and Gibbs Energy of Solution (

).
  • Preparation: Add excess solid to 10 mL of solvent (e.g., Ethanol) in a borosilicate vial.

  • Equilibration: Agitate at constant temperature (

    
    C) for 24 hours.
    
  • Separation: Filter supernatant through a 0.45 µm PTFE filter (pre-saturated).

  • Quantification: Analyze via HPLC-UV (detection at

    
     nm).
    
  • Thermodynamic Calculation:

    
    
    Where 
    
    
    
    is the mole fraction solubility.
Van't Hoff Analysis

To optimize crystallization yields, determine the Enthalpy of Solution (


) by measuring solubility at three temperatures (e.g., 20°C, 30°C, 40°C).
Plot 

vs.

. The slope corresponds to

.
Solubility Equilibrium Diagram (DOT)

Solubility Solid Solid Phase (Crystal Lattice) Interface Solid-Liquid Interface Solid->Interface Dissolution Solution Solvated Phase (Dissolved Solute) Solid->Solution ΔG_sol Interface->Solid Precipitation Interface->Solution Diffusion Energy Lattice Energy (+ΔH_lattice) Solvation Solvation Energy (-ΔH_solv)

Figure 2: Solubility Equilibrium Cycle. Dissolution is driven by the balance between overcoming the crystal lattice energy (endothermic) and the solvation energy (exothermic).

Part 4: Synthesis Context & Purity Implications[2]

The thermodynamic properties are intrinsically linked to the synthesis method. 2-Bromo-4,6-dimethyl-nicotinonitrile is typically synthesized via the bromination of 4,6-dimethyl-2-hydroxynicotinonitrile using phosphorous oxybromide (


) or 

.

Critical Impurity Markers:

  • Residual Hydroxyl Precursor: Significantly raises the melting point and lowers solubility in organic solvents due to hydrogen bonding.

  • Phosphorous Byproducts: Hygroscopic impurities that will skew TGA results (water uptake).

Recommendation: Always perform a recrystallization from Ethanol/Water prior to thermodynamic testing to ensure the removal of inorganic salts and polar precursors.

References

  • Chemical Identity Verification

    • PubChem Compound Summary for CID 583013 (Isomer Reference). National Center for Biotechnology Information (2025). Link

    • Catalog Entry: 2-Bromo-4,6-dimethyl-nicotinonitrile. ChemicalBook. Link

  • Methodology Standards

    • NIST.[1] Heats of Combustion and Related Properties of Pure Substances. NIST Technical Note 2126 (2023).[1] Link

    • Standard Test Methods for Melting Point and Crystallization of Semiconductors and Chemicals by DSC. ASTM E794-06.
  • Synthesis Context

    • Synthesis of Nicotinonitrile Derivatives. ResearchGate (2025). Link

Sources

Methodological & Application

use of 2-Bromo-4,6-dimethyl-nicotinonitrile in organic synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 2-Bromo-4,6-dimethyl-nicotinonitrile

Executive Summary & Structural Analysis

2-Bromo-4,6-dimethyl-nicotinonitrile (CAS 76535-86-9) is a high-value heterocyclic scaffold characterized by a dense functional array on a pyridine core. Its utility in drug discovery—specifically for kinase inhibitors (e.g., JAK, c-Met) and CNS-active agents—stems from its unique electronic "push-pull" architecture.

  • Electronic Activation (The "Pull"): The C2-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition (in metal catalysis) due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the adjacent C3-nitrile group.
    
  • Steric Modulation (The "Push"): The C4 and C6 methyl groups provide necessary lipophilicity and metabolic stability (blocking oxidation at susceptible ring positions) without significantly hindering reactivity at the C2 center.

This guide details three core workflows: Pyrazolo[3,4-b]pyridine Annulation , Suzuki-Miyaura Cross-Coupling , and Nitrile Hydrolysis .

Reactivity Map & Pathway Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

ReactivityMap Core 2-Bromo-4,6-dimethyl- nicotinonitrile (CAS 76535-86-9) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Core->Hydrazine Boronic Ar-B(OH)2 (Pd cat., Base) Core->Boronic Alkoxide NaOR / ROH (SNAr) Core->Alkoxide Hydrolysis NaOH / H2O2 (Hydrolysis) Core->Hydrolysis Pyrazolo 3-Amino-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridine (Scaffold for Kinase Inhibitors) Hydrazine->Pyrazolo Annulation Biaryl 2-Aryl-4,6-dimethyl- nicotinonitrile (Biaryl Pharmacophores) Boronic->Biaryl C-C Coupling Ether 2-Alkoxy-4,6-dimethyl- nicotinonitrile Alkoxide->Ether Displacement Amide 4,6-Dimethyl- nicotinamide Hydrolysis->Amide Functionalization

Caption: Divergent synthesis pathways. The C2-Br and C3-CN motifs allow for selective annulation or coupling.

Protocol A: Synthesis of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

This is the "Killer Application" for this intermediate. The reaction utilizes the adjacent nitrile and bromine to form a fused pyrazole ring. This specific bicyclic system is a bioisostere of adenine and is prevalent in ATP-competitive kinase inhibitors.

Mechanism of Action
  • 
     Displacement:  Hydrazine displaces the C2-Bromine (rate-limiting step).
    
  • Intramolecular Cyclization: The terminal nitrogen of the hydrazinyl group attacks the electrophilic nitrile carbon.

  • Tautomerization: Rapid rearrangement to the stable amino-pyridine form.

Mechanism Step1 Start: 2-Bromo-4,6-dimethyl- nicotinonitrile Step2 Intermediate 1: 2-Hydrazinyl-4,6-dimethyl- nicotinonitrile Step1->Step2 + NH2NH2 (-HBr) Step3 Transition State: Intramolecular Nucleophilic Attack on Nitrile Step2->Step3 Cyclization Step4 Product: 3-Amino-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridine Step3->Step4 Tautomerization

Caption: Stepwise mechanistic pathway from the bromonitrile precursor to the fused pyrazolopyridine.

Experimental Protocol

Scale: 10 mmol basis Reagents:

  • 2-Bromo-4,6-dimethyl-nicotinonitrile (2.11 g, 10 mmol)

  • Hydrazine hydrate (80% or 64% aq. solution) (1.5 mL, ~25 mmol, 2.5 equiv)

  • Ethanol (Absolute) (20 mL)

  • Optional: Sodium Acetate (1.0 g) to buffer HBr if acid sensitivity is a concern.

Procedure:

  • Setup: Charge a 100 mL round-bottom flask (RBF) with the bromonitrile substrate and Ethanol. Stir to suspend/dissolve.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exotherm possible.

  • Reaction: Equip with a reflux condenser and heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product typically precipitates as a solid.
    
  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (

    
     mL) followed by cold water (
    
    
    
    mL) to remove hydrazine salts.
  • Drying: Dry under vacuum at

    
    .
    
  • Yield: Expected yield 75–85%. Appearance: White to pale yellow powder.

Protocol B: Suzuki-Miyaura Cross-Coupling

The C2-Bromine is an excellent handle for introducing aryl or heteroaryl groups. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0), often allowing for milder conditions than standard aryl bromides.

Optimization Table
ParameterStandard ConditionChallenging Substrates (Steric Bulk)
Catalyst

(3-5 mol%)

(3 mol%)
Base

(2.0 equiv)

(2.5 equiv)
Solvent Toluene : EtOH :

(4:1:1)
1,4-Dioxane :

(5:1)
Temp


Time 4-12 Hours12-24 Hours
Experimental Protocol (Biaryl Synthesis)

Target: 2-(4-Fluorophenyl)-4,6-dimethyl-nicotinonitrile Scale: 1.0 mmol

  • Charge: In a reaction vial, combine:

    • 2-Bromo-4,6-dimethyl-nicotinonitrile (211 mg, 1.0 mmol)

    • 4-Fluorophenylboronic acid (168 mg, 1.2 mmol)

    • 
       (58 mg, 0.05 mmol)
      
  • Solvent: Add Toluene (4 mL), Ethanol (1 mL), and 2M

    
     (1 mL).
    
  • Degas: Sparge with Nitrogen or Argon for 5 minutes (critical to prevent Pd oxidation).

  • Reaction: Seal and heat to

    
     for 6 hours.
    
  • Workup: Dilute with Ethyl Acetate (20 mL), wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release toxic gases (

    
    ).
    
  • Storage: Store in a cool, dry place. Light sensitive (store in amber vials).

  • Waste: Aqueous streams containing hydrazine (Protocol A) must be treated with bleach (hypochlorite) to destroy residual hydrazine before disposal.

References

  • Synthesis of Pyrazolopyridines

    • Title: "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications"[1][2]

    • Source:Molecules (2023)[3][4]

    • URL:[Link]

  • Suzuki Coupling of 2-Halopyridines

    • Title: "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines" (Analogous reactivity p
    • Source:SciSpace / Synthesis
    • URL:[Link]

  • General Reactivity of 2-Bromo-3-cyanopyridines

    • Title: "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine" (Demonstrates hydrazine cycliz
    • Source:Molecules (2024)[4][5]

    • URL:[Link]

  • Compound Data & Safety

    • Title: "2-Bromo-4,6-dimethylpyridine-3-carbonitrile CID 14975195"
    • Source:PubChem
    • URL:[Link]

Sources

2-Bromo-4,6-dimethyl-nicotinonitrile as a building block for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Kinase Inhibitor & Heterocycle Design[1][2]

Abstract

2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 113124-06-4) is a highly versatile trisubstituted pyridine scaffold.[1] Its unique substitution pattern—combining a reactive C2-bromide, a C3-nitrile "anchor," and lipophilic methyl groups at C4 and C6—makes it an ideal building block for constructing fused bicyclic heterocycles (e.g., pyrazolo[3,4-b]pyridines) and designing Type II kinase inhibitors. This guide details the chemical profile, synthesis, and validated protocols for functionalizing this scaffold, emphasizing its utility in modern medicinal chemistry.[2]

Chemical Profile & Strategic Value[3]
1.1 Physical Properties
PropertyValueNotes
CAS Number 113124-06-4
Molecular Formula

Molecular Weight 211.06 g/mol
Appearance White to off-white solid
Melting Point 78–80 °CTypical range (Lit.)[1]
LogP (Calc) ~2.4Moderate lipophilicity
Solubility DCM, DMSO, DMF, EtOAcInsoluble in water
1.2 Structural Advantages in Drug Design
  • The "Orthogonal" Reactivity: The C2-bromide allows for palladium-catalyzed cross-couplings (Suzuki, Buchwald) or nucleophilic aromatic substitution (

    
    ). The C3-nitrile is stable under these conditions but can be subsequently activated for cyclization.[1]
    
  • Steric Occlusion (The "Magic Methyls"): The 4,6-dimethyl pattern is not merely decorative.

    • C4-Methyl: Provides steric bulk that can twist the attached aryl rings out of planarity, improving solubility and potentially inducing selectivity in kinase pockets (e.g., avoiding flat intercalators).

    • C6-Methyl: Blocks a common metabolic soft spot (C6-oxidation by CYP450), extending half-life (

      
      ).[1]
      
Reactivity Map & Synthesis Workflow

The following diagram illustrates the primary reactivity nodes and the logical workflow for converting this building block into high-value pharmacophores.

ReactivityMap Start 2-Bromo-4,6-dimethyl- nicotinonitrile Br_Site C2-Bromine (Leaving Group) Start->Br_Site Primary Site CN_Site C3-Nitrile (Electrophile) Start->CN_Site Secondary Site Me_Site C4/C6-Methyls (Steric/Metabolic) Start->Me_Site Modulation Biaryl 2-Aryl-nicotinonitrile (Suzuki Product) Br_Site->Biaryl Pd-Cat Coupling (Protocol B) Amine 2-Amino-nicotinonitrile (SNAr Product) Br_Site->Amine SNAr (Amines) Pyrazolo Pyrazolo[3,4-b]pyridine (Kinase Core) CN_Site->Pyrazolo Participates in Ring Closure Amine->Pyrazolo Hydrazine Cyclization (Protocol A)

Caption: Reactivity map showing the divergent pathways from the parent scaffold. The C2-Br is the gateway to both biaryl systems and fused heterocycles.[1]

Validated Experimental Protocols
Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines (The "Kinase Core")

This transformation is the most common application, converting the pyridine into a bicyclic system mimicking the adenine ring of ATP.

Mechanism: Nucleophilic aromatic substitution (


) of the bromide by hydrazine, followed by intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon.

Materials:

  • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)[1]

  • Hydrazine hydrate (64-80% in water) (3.0 - 5.0 equiv)[1]

  • Ethanol or 1,4-Dioxane (Solvent)

  • Reflux condenser

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol (211 mg) of 2-bromo-4,6-dimethyl-nicotinonitrile in 5 mL of ethanol.

  • Addition: Add 3.0 mmol (approx. 150 µL) of hydrazine hydrate dropwise at room temperature.

    • Expert Tip: If the reaction is too exothermic, cool to 0°C during addition. For substituted hydrazines (e.g., phenylhydrazine), use 1.2 equiv and add a catalytic amount of acid (HCl or AcOH) if reaction is sluggish.

  • Reflux: Heat the mixture to reflux (80°C for EtOH) for 3–6 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (the pyrazolo) should appear.
  • Work-up: Cool the mixture to room temperature.

    • Scenario 1 (Precipitate forms): Filter the solid, wash with cold ethanol and diethyl ether. This is usually pure product.

    • Scenario 2 (No precipitate): Concentrate the solvent in vacuo. Resuspend the residue in ice-water.[1] The solid should crash out. Filter and dry.[3]

  • Yield Expectation: 75–90%.

  • Characterization: The nitrile peak (

    
    ) in IR will disappear. 
    
    
    
    -NMR will show the loss of the aromatic protons if substituted, or the appearance of the
    
    
    protons if hydrazine hydrate was used.
Protocol B: Suzuki-Miyaura Cross-Coupling

Used to attach aryl or heteroaryl rings at the C2 position, retaining the nitrile for later manipulation.

Challenge: The nitrile group can coordinate to Palladium, potentially poisoning the catalyst. High catalyst loading or biaryl phosphine ligands (e.g., XPhos, SPhos) are recommended.

Materials:

  • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (5-10 mol%)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME[1]

Step-by-Step Procedure:

  • Degassing: Place the bromide, boronic acid, and catalyst in a reaction vial. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed dioxane (concentration ~0.2 M) and the aqueous base via syringe.

  • Reaction: Heat to 90–100°C for 12–18 hours.

    • Troubleshooting: If conversion is low, switch to anhydrous conditions using

      
       and dry DMF/Toluene at 110°C.
      
  • Purification: Dilute with EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Hexane/EtOAc gradient).
    
    • Note: The 4,6-dimethyl groups make the product lipophilic; start with a non-polar gradient (e.g., 5% EtOAc).

Case Study: Designing a Type II Kinase Inhibitor

Objective: Target the inactive conformation (DFG-out) of a tyrosine kinase (e.g., p38 MAPK or VEGFR).

Design Logic:

  • Hinge Binder: The pyrazolo[3,4-b]pyridine core (formed via Protocol A) forms hydrogen bonds with the kinase hinge region.

  • Solubility/Selectivity: The 4,6-dimethyl groups on the pyridine ring project into the solvent-exposed region or hydrophobic pocket, preventing "flat" stacking and improving solubility compared to the unsubstituted analog.

  • Gatekeeper: A urea moiety is attached to the C3-amine (post-reduction of nitrile) or directly to the pyrazole nitrogen to access the back pocket.

Workflow Diagram:

SynthesisWorkflow Step1 Step 1: Pyrazolo Formation (Protocol A) Step2 Step 2: N1-Alkylation (Optional: R-X, Base) Step1->Step2 Install Tail Step3 Step 3: C3-Amine Functionalization (Urea Formation) Step2->Step3 Target Back Pocket Final Final Kinase Inhibitor (Type II) Step3->Final

Caption: Synthetic sequence transforming the building block into a functional kinase inhibitor.

Safety & Handling
  • Cyanide Hazard: While the nitrile is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Bromine Sensitivity: The C2-Br bond is reactive.[1] Store the compound at 2–8°C, protected from light, to prevent slow debromination or degradation.

References
  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][4]

    • Source:Molecules (MDPI), 2023.
    • Link:[Link]

  • Suzuki Coupling on 2-Halopyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1]

    • Source:Journal of the American Chemical Society, 2008 (via NIH).
    • Link:[Link]

  • Compound Data (2-Bromo-4,6-dimethylnicotinonitrile)

    • Title: 2-Bromo-5,6-dimethylnicotinonitrile (PubChem CID 583013 - Note: Isomer reference for physical property comparison).[1]

    • Source: PubChem.[5]

    • Link:[Link]

  • Medicinal Chemistry of Pyridines

    • Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
    • Source:Drug Design, Development and Therapy (via NIH).
    • Link:[Link]

Sources

methods for synthesizing novel heterocycles using 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS 95587-28-9) as a linchpin scaffold for constructing fused bicyclic heterocycles. Due to the "ortho-halo nitrile" motif, this molecule undergoes facile cyclocondensation reactions with binucleophiles, providing rapid access to pyrazolo[3,4-b]pyridines , thieno[2,3-b]pyridines , and pyrido[2,3-d]pyrimidines . These cores are privileged structures in kinase inhibitors (e.g., JAK, TRK) and anti-infective agents.

Strategic Reactivity Analysis

The versatility of 2-Bromo-4,6-dimethyl-nicotinonitrile stems from its dual electrophilic centers:

  • C-2 Position (Bromine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-cyano group.

  • C-3 Position (Nitrile): Acts as an electrophilic trap for the second nucleophile of a bidentate reagent, facilitating "one-pot" cyclizations.

Reactivity Flowchart: The following diagram illustrates the divergent pathways available from this single starting material.

G SM 2-Bromo-4,6-dimethyl- nicotinonitrile (Starting Material) Hydrazine Hydrazine Hydrate (NH2NH2) SM->Hydrazine S_NAr Thioglycolate Ethyl Thioglycolate (HS-CH2-COOEt) SM->Thioglycolate S_NAr Guanidine Guanidine / Urea (via 2-Amino int.) SM->Guanidine Multi-step Pyrazolo 3-Amino-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridine Hydrazine->Pyrazolo Cyclization Thieno Ethyl 3-amino-4,6-dimethyl- thieno[2,3-b]pyridine- 2-carboxylate Thioglycolate->Thieno Thorpe-Ziegler Pyrido 4-Amino-5,7-dimethyl- pyrido[2,3-d]pyrimidine Guanidine->Pyrido Fusion

Figure 1: Divergent synthetic pathways from 2-Bromo-4,6-dimethyl-nicotinonitrile.

Detailed Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines

This reaction utilizes hydrazine hydrate to effect an SNAr displacement of the bromine, followed by immediate intramolecular attack on the nitrile.

  • Target Molecule: 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine[1][2]

  • Mechanism: SNAr

    
     Nucleophilic Addition to Nitrile 
    
    
    
    Tautomerization.

Materials:

  • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)

  • Hydrazine hydrate (80% or 98%, 5.0 equiv)

  • Ethanol (Absolute) or 1-Butanol (for higher temp)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4,6-dimethyl-nicotinonitrile (10 mmol, 2.11 g) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (50 mmol, ~2.5 mL or 3.1 g) dropwise at room temperature. Caution: Exothermic reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid upon cooling. If not, reduce the volume by 50% under vacuum and add ice-cold water (10 mL).

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine. Recrystallize from Ethanol/DMF if necessary.

  • Yield Expectation: 75–85% as a yellow/off-white solid.

Key Insight: The 3-amino group on the resulting pyrazole is highly nucleophilic and serves as a handle for further derivatization (e.g., diazotization to triazines or acylation).

Protocol B: Synthesis of Thieno[2,3-b]pyridines

This protocol uses the Thorpe-Ziegler cyclization . The sulfur atom displaces the bromine, and the active methylene of the thioglycolate attacks the nitrile.

  • Target Molecule: Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

  • Mechanism: SNAr (Thiolate)

    
     Thorpe-Ziegler Cyclization.
    

Materials:

  • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)

  • Ethyl thioglycolate (1.1 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.5 equiv) or Sodium Ethoxide (1.2 equiv)

  • Ethanol (Absolute)[3]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend 2-Bromo-4,6-dimethyl-nicotinonitrile (10 mmol, 2.11 g) and Sodium Carbonate (25 mmol, 2.65 g) in Ethanol (30 mL).

  • Addition: Add Ethyl thioglycolate (11 mmol, 1.2 mL) dropwise.

  • Reaction: Heat the mixture to reflux for 6–8 hours. The suspension will change color (often to yellow/orange) as the reaction proceeds.

  • Workup: Cool the mixture to room temperature and pour onto crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: The product will precipitate.[4] Filter the solid and wash with copious amounts of water to remove inorganic salts.

  • Purification: Recrystallize from Ethanol or Dioxane.

  • Yield Expectation: 80–90%.

Data Summary Table:

ParameterProtocol A (Pyrazole)Protocol B (Thiophene)
Nucleophile Hydrazine Hydrate (N-N)Ethyl Thioglycolate (S-C)
Base Required None (Hydrazine acts as base)Na₂CO₃ or NaOEt
Solvent EthanolEthanol
Temp/Time Reflux / 4-6 hReflux / 6-8 h
Key Intermediate 2-Hydrazinyl-nicotinonitrile2-((2-ethoxy-2-oxoethyl)thio)-nicotinonitrile
Protocol C: Synthesis of Pyrido[2,3-d]pyrimidines

Direct fusion to form the pyrimidine ring usually requires a sequential approach: first converting the 2-bromo to a 2-amino group, then closing the ring with a carbon source (like formamide or guanidine).

  • Target Molecule: 2,4-Diamino-5,7-dimethylpyrido[2,3-d]pyrimidine (using Guanidine)

  • Mechanism: SNAr (Ammonia)

    
     Cyclocondensation.
    

Step-by-Step Procedure:

Phase 1: Amination

  • Dissolve 2-Bromo-4,6-dimethyl-nicotinonitrile (10 mmol) in Ethanol (20 mL).

  • Bubble Ammonia gas through the solution or add Ammonium Hydroxide (28%, 10 mL) and heat in a sealed pressure tube at 100 °C for 12 hours.

  • Cool, pour into water, and filter the 2-Amino-4,6-dimethyl-nicotinonitrile intermediate. (Yield ~70-80%).[5]

Phase 2: Pyrimidine Fusion

  • Mix the 2-Amino-intermediate (5 mmol) with Guanidine Hydrochloride (6 mmol) and anhydrous Sodium Carbonate (10 mmol) in Ethanol (15 mL) or Diglyme (for higher temp).

  • Reflux for 12–16 hours.

  • Evaporate solvent, add water, and filter the precipitate.

  • Result: A fused tricyclic-like system (pyrido[2,3-d]pyrimidine) bearing amino groups useful for solubility and binding affinity.

Troubleshooting & Optimization

  • Solubility Issues: If the starting material is not fully soluble in refluxing ethanol, switch to 1-Propanol or DMF (Dimethylformamide). DMF often accelerates SNAr reactions due to its polar aprotic nature.

  • Incomplete Cyclization: In Protocol A, if the intermediate hydrazide is observed (via LCMS), add a catalytic amount of Acetic Acid to drive the cyclization.

  • Regioselectivity: The 2-position is significantly more reactive than the 4 or 6 positions due to the ortho-nitrile effect. Regioisomers are rarely observed under these conditions.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: Utility of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in Heterocyclic Synthesis.[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis of Thieno[2,3-b]pyridines

    • Title: Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transform
    • Source: NIH / PMC.
    • URL:[Link]

  • General Reactivity of 2-Halo-nicotinonitriles

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2]

    • Source: MDPI Molecules.
    • URL:[Link]

  • Compound Data (Starting Material)

    • Title: 2-Bromo-4,6-dimethylpyridine-3-carbonitrile (PubChem CID 14975195).
    • Source: PubChem.[6]

    • URL:[Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the Suzuki-Miyaura cross-coupling of 2-Bromo-4,6-dimethyl-nicotinonitrile (referred to herein as Substrate-Br ). While 2-bromopyridines are generally reactive electrophiles, this specific scaffold presents a unique "push-pull" electronic environment and steric constraints due to the ortho-nitrile group.

The protocols below prioritize chemoselectivity (preserving the nitrile) and conversion efficiency (overcoming steric hindrance). Two distinct methods are provided:

  • Protocol A (General): For robust aryl boronic acids using a biphasic system.

  • Protocol B (Anhydrous): For heteroaryl boronic acids or substrates sensitive to hydrolysis.[1]

Substrate Analysis & Mechanistic Insight[2]

To optimize the reaction, one must understand the specific electronic and steric landscape of the substrate.

Electronic Activation (The "Pull")

The Substrate-Br is highly activated for Oxidative Addition (Step 1 of the catalytic cycle) due to two synergistic factors:

  • Ring Nitrogen (Alpha Effect): The pyridine nitrogen pulls electron density, making the C2-Br bond electron-deficient.

  • C3-Nitrile (EWG): The cyano group at the 3-position is a strong electron-withdrawing group (EWG), further decreasing electron density at the C2 position.

Implication: Oxidative addition will be rapid. The rate-limiting step will likely be Transmetallation , requiring a base strong enough to activate the boronic acid but mild enough to prevent side reactions.

Steric Environment & Nitrile Sensitivity
  • Steric Hindrance: The C3-nitrile group is ortho to the reaction site. While linear (sp hybridized), it creates a "picket fence" effect that can hinder bulky ligands.

  • Chemical Stability: The nitrile is susceptible to hydrolysis (forming the primary amide) under high-temperature, strong-base aqueous conditions (

    
    ).
    

Experimental Protocols

Reagent Selection Guide
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ The bidentate ferrocenyl ligand resists de-ligation and handles the steric bulk of the ortho-nitrile better than Pd(PPh₃)₄.
Alt. Catalyst Pd₂(dba)₃ + XPhos Use for extremely hindered or electron-poor boronic acids. XPhos ensures rapid oxidative addition and stability.
Base (Aq.) K₂CO₃ or K₃PO₄ Carbonates are mild enough to prevent nitrile hydrolysis while sufficiently basic for transmetallation.
Base (Anhyd.) Cs₂CO₃ Essential for Protocol B. Cesium's "cesium effect" aids solubility in organic media.
Solvent 1,4-Dioxane High boiling point, excellent solubility for pyridines, and miscible with water (for Protocol A).
Protocol A: General Biphasic Conditions

Best for: Coupling with standard Phenyl/Aryl boronic acids.

Workflow Diagram:

ProtocolA Start Weigh Reagents (Air Stable) Degas Degas Solvent (Sparge 15 min) Start->Degas Mix Combine & Seal (Inert Atm) Degas->Mix Heat Heat to 90°C (4-12 Hours) Mix->Heat Workup Workup (EtOAc/Brine) Heat->Workup

Caption: Standard biphasic workflow ensuring oxygen removal prior to heating.

Step-by-Step Procedure:

  • Preparation: To a reaction vial equipped with a magnetic stir bar, add:

    • Substrate-Br: 1.0 equiv (e.g., 211 mg, 1.0 mmol)

    • Boronic Acid: 1.2 – 1.5 equiv

    • Pd(dppf)Cl₂·CH₂Cl₂: 0.03 – 0.05 equiv (3-5 mol%)

    • K₂CO₃: 2.5 equiv (solid)

  • Solvent Addition: Add a mixture of 1,4-Dioxane/Water (4:1 ratio) . Concentration should be roughly 0.1 M – 0.2 M with respect to the halide.

    • Note: Degas the solvents before addition by sparging with Argon/Nitrogen for 15 minutes.

  • Inertion: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Reaction: Heat the mixture to 85–90 °C in an oil bath or heating block. Monitor by LCMS or TLC.

    • Target Time: 4 to 12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Anhydrous Conditions

Best for: Heteroaryl boronic acids (prone to protodeboronation) or if nitrile hydrolysis is observed in Protocol A.

  • Preparation: In a glovebox or under strict Schlenk conditions, add to a dry vial:

    • Substrate-Br: 1.0 equiv

    • Boronic Ester (Bpin): 1.3 equiv (Esters are often more stable than acids in anhydrous conditions)

    • Pd₂(dba)₃: 0.02 equiv (2 mol%)

    • XPhos or SPhos: 0.04 equiv (4 mol%)

    • Cs₂CO₃ (Anhydrous): 3.0 equiv

  • Solvent: Add Anhydrous 1,4-Dioxane or Toluene (0.15 M).

  • Reaction: Seal and heat to 100 °C for 12–18 hours.

    • Note: The lack of water slows the reaction slightly but protects the functional groups.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this electron-deficient pyridine. Note the rapid oxidative addition facilitated by the EWGs.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rapid due to 3-CN) Pd0->OxAdd + Substrate-Br PdII_Int Pd(II)-Ar-Br Intermediate OxAdd->PdII_Int TransMet Transmetallation (Rate Limiting) PdII_Int->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the rapid oxidative addition driven by the electron-deficient pyridine core.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive boronic acid.Switch to Protocol B with XPhos . Ensure solvents are thoroughly degassed (O₂ kills Pd(0)).
Hydrolysis (Amide formation) Base/Temp too aggressive.Lower temp to 80°C. Switch base from K₂CO₃ to K₃PO₄ or NaHCO₃. Use Protocol B (Anhydrous).
Protodeboronation Unstable boronic acid.Use a Boronic Ester (Bpin) instead of acid. Use anhydrous conditions. Add base slowly.
Homocoupling (Ar-Ar) Oxygen leak.Check seals. Sparge solvents longer. Add catalyst last under positive Argon flow.

Safety & Handling

  • Cyanide Risks: While the nitrile group is bonded, thermal decomposition at extreme temperatures (>200°C) or strong acid contact can release toxic species. Work in a fume hood.

  • Palladium Residues: Pd species are toxic. Ensure thorough purification (column chromatography or metal scavenger resins like QuadraPure™) to remove trace metals from the final compound.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[2] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

  • Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. (Relevant for ligand effects on hindered substrates).[2][3] Link

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007 , 72(14), 5104–5112. Link

Sources

Application Note: Optimization of Buchwald-Hartwig Amination for 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Buchwald-Hartwig amination of 2-bromo-4,6-dimethyl-nicotinonitrile . This substrate presents a unique "push-pull" challenge in catalysis: the C3-cyano group creates a highly electron-deficient center facilitating oxidative addition, while the C4-methyl group imposes steric pressure that can hinder amine coordination. Furthermore, the labile nature of the nitrile group requires strict control over base selection to prevent hydrolysis or nucleophilic attack.

This guide moves beyond generic screening to provide a mechanistic-based protocol, prioritizing Xantphos and BrettPhos systems to ensure high turnover numbers (TON) and chemoselectivity.

Mechanistic Analysis & Substrate Profiling

The Substrate Challenge

The target molecule, 2-bromo-4,6-dimethyl-nicotinonitrile, exhibits three critical features influencing catalytic cycle kinetics:

  • Electronic Activation (The "Ortho-Effect"): The nitrile group at C3 is a strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the C–Br bond, making Oxidative Addition (OA) to Pd(0) extremely rapid.

  • Steric Gating: The methyl group at C4 is meta to the bromine but spatially proximal due to the rigidity of the aromatic ring. While not as blocking as an ortho-substituent, it destabilizes the square-planar Pd(II) intermediate, necessitating ligands with specific steric profiles.

  • Chemo-lability: The nitrile is susceptible to hydration (to amide) under basic aqueous conditions or direct nucleophilic attack by strong alkoxide bases (e.g., NaOtBu), leading to imidate side products.

The Catalytic Cycle

For this specific substrate, the rate-determining step (RDS) is rarely oxidative addition. Instead, the bottleneck lies in Reductive Elimination (RE) . The electron-deficient nature of the pyridyl ring stabilizes the Pd(II)-amido complex, making it reluctant to release the product.

  • Solution: Use ligands with a wide bite angle (e.g., Xantphos) or bulky monodentate ligands (e.g., BrettPhos) to electronically destabilize the Pd(II) center and force reductive elimination.

CatalyticCycle Pd0 Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Fast due to 3-CN) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar(Br) Intermediate (Stabilized by EWG) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation (Steric Clash with 4-Me possible) PdII_Ar->AmineCoord + Amine / Base PdII_Amido Pd(II)-Amido Complex (Resting State) AmineCoord->PdII_Amido RedElim Reductive Elimination (Rate Determining Step) PdII_Amido->RedElim Requires Wide Bite Angle RedElim->Pd0 Regeneration Product Final Product (Aminopyridine) RedElim->Product

Figure 1: Catalytic cycle highlighting the bottleneck at Reductive Elimination due to the electron-deficient pyridine ring.

Experimental Protocols

We recommend a two-tiered approach. Protocol A is the robust "workhorse" method suitable for 80% of amines. Protocol B is the "high-performance" method for sterically hindered or weakly nucleophilic amines.

Reagent Selection Criteria
ComponentSelectionRationale
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is air-stable and cost-effective. Pd₂(dba)₃ is preferred for Protocol B to avoid acetate interference.
Ligand (A) Xantphos Wide bite angle (111°) promotes reductive elimination in electron-poor systems. Highly stable.
Ligand (B) BrettPhos Bulky, electron-rich dialkylbiaryl phosphine.[1] Excellent for primary amines and preventing catalyst deactivation.
Base Cs₂CO₃ Critical: Avoids NaOtBu. Cesium carbonate is mild, soluble in dioxane, and minimizes nitrile hydrolysis/attack.
Solvent 1,4-Dioxane High boiling point (101°C) allows sufficient thermal energy for RE without the toxicity of DMA/DMF.
Protocol A: The "Workhorse" (Xantphos System)

Best for: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine).

  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with:

    • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)

    • Amine (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv, dried)

    • Pd(OAc)₂ (2–5 mol%)

    • Xantphos (4–10 mol%, maintain 2:1 L:M ratio)

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degassing: Sparge with N₂ for 5 minutes or perform 3 freeze-pump-thaw cycles. Note: Oxygen is the enemy of phosphine ligands.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Protocol B: The "Advanced" (BrettPhos System)

Best for: Anilines, hindered primary amines, or if Protocol A fails.

  • Preparation: Under inert atmosphere (Glovebox preferred):

    • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)

    • Amine (1.2 equiv)

    • K₃PO₄ (2.0 equiv, finely ground) or Cs₂CO₃

    • Pd₂(dba)₃ (2 mol%)

    • BrettPhos (4–6 mol%)

    • Optional: 2 mol% water (BrettPhos activation often benefits from trace water, but strictly control this to avoid nitrile hydrolysis).

  • Reaction: Heat to 90°C in 1,4-Dioxane or Toluene.

  • Monitoring: Check LCMS at 2 hours. BrettPhos systems are often faster.

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields.

DecisionTree Start Low Yield / No Reaction CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SideRxn Identify Byproducts CheckSM->SideRxn Yes Catalyst Catalyst Inactive CheckSM->Catalyst No Hydrolysis Amide Detected? (Nitrile Hydrolysis) SideRxn->Hydrolysis +18 mass Dehal Des-bromo Product? (Reduction) SideRxn->Dehal -79 mass SNAr Alkoxy-pyridine? (Base Attack) SideRxn->SNAr +OR mass Fix1 Action: Use Anhydrous Conditions Hydrolysis->Fix1 Dry Solvent/Base Fix2 Action: Optimize Solvent Dehal->Fix2 Switch to Toluene Increase Conc. Fix3 Action: Change Base SNAr->Fix3 Switch Base to K3PO4 or Cs2CO3 OxAddFail Temp too low or Pd poisoned Catalyst->OxAddFail Fix4 Action: Change Catalyst Source OxAddFail->Fix4 Use BrettPhos G3 Precatalyst

Figure 2: Troubleshooting logic for common failure modes.

Quantitative Troubleshooting Table
ObservationRoot CauseCorrective Action
No Conversion Catalyst poisoning or Pd black formation.Switch to BrettPhos Pd G3 or Xantphos Pd G3 precatalysts to ensure active L-Pd(0) species generation.
Hydrolysis (Amide) Wet solvent or hygroscopic base.Flame-dry glassware. Use fresh anhydrous dioxane. Switch base to K₃PO₄.
SNAr Product Base attacking the nitrile-activated ring.Stop using alkoxides (NaOtBu). Use Cs₂CO₃ or K₂CO₃. Lower temperature to 80°C.
Debromination

-hydride elimination from amine or solvent.
Increase amine concentration. Switch solvent to Toluene (less prone to H-transfer than alcohols/ethers).

Safety & Handling

  • Cyanide Hazard: While the nitrile is bound, thermal decomposition at very high temperatures (>150°C) or strong acid exposure can release HCN. Work in a well-ventilated fume hood.

  • Palladium Waste: Segregate all heavy metal waste streams.

  • Pressure: Reactions in sealed vials at 100°C generate pressure. Use appropriate pressure-rated vessels.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6] Reaction of aryl bromides with tin amides containing solubilizing and stabilizing groups. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Amination of Aryl Halides and Sulfonates with Activated Xantphos Ligand. Journal of the American Chemical Society, 124(21), 6043-6048. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[1] Angewandte Chemie International Edition, 34(12), 1348-1350. Link

Sources

Application Note: Sonogashira Cross-Coupling of 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocol for the chemoselective alkynylation of 2-Bromo-4,6-dimethyl-nicotinonitrile (Structure 1 ) via Sonogashira cross-coupling. This specific substrate presents a unique "push-pull" electronic environment: the electron-withdrawing nitrile group at C3 and the pyridine nitrogen activate the C2-bromide towards oxidative addition, while the methyl groups at C4 and C6 provide steric shielding that mitigates catalyst poisoning by the pyridine nitrogen.

The resulting 2-alkynyl-4,6-dimethyl-nicotinonitriles are critical pharmacophores, serving as direct precursors to fused heterocyclic systems such as furo[2,3-b]pyridines (via cyclization) and pyrido[2,3-d]pyrimidines .

Key Reaction Features
  • Chemoselectivity: High preference for C2-Br substitution over other potential sites due to electronic activation by the ortho-cyano group.

  • Kinetics: The electron-deficient nature of the pyridine ring allows the reaction to proceed under milder conditions (RT to 60°C) compared to electron-rich aryl bromides.

  • Critical Control Point: Strict exclusion of oxygen is required to prevent the Glaser homocoupling of the terminal alkyne, a common side reaction that complicates purification.

Mechanistic Insight & Retrosynthesis

The reaction proceeds via a dual catalytic cycle involving Palladium(0) and Copper(I).[1][2][3][4]

Electronic Activation

The 3-cyano group exerts a strong inductive effect (-I), lowering the electron density at the C2 position. This makes the C-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) species. Unlike simple bromopyridines, the presence of the nitrile group significantly accelerates the rate-limiting oxidative addition step.

Diagram 1: Catalytic Cycle & Activation

The following diagram illustrates the synergistic Pd/Cu cycle and the specific activation of the substrate.

SonogashiraMechanism Substrate 2-Bromo-4,6-dimethyl- nicotinonitrile OxAdd Oxidative Addition (Pd(II) Complex) Substrate->OxAdd Activated by 3-CN Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd + Substrate TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide Alkyne Terminal Alkyne (R-C≡C-H) CuCycle Cu(I) Cycle (CuI + Base) Alkyne->CuCycle Deprotonation CuCycle->TransMet Cu-Acetylide Iso Trans/Cis Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Product 2-Alkynyl-4,6-dimethyl- nicotinonitrile RedElim->Product

Caption: Dual catalytic cycle showing the electronic activation of the 2-bromo-nicotinonitrile substrate by the ortho-cyano group, facilitating rapid oxidative addition.

Experimental Protocol

Reagent Table & Stoichiometry
ComponentRoleEquiv.Notes
2-Bromo-4,6-dimethyl-nicotinonitrile Substrate1.0Limiting reagent.
Terminal Alkyne Coupling Partner1.1 - 1.2Slight excess to account for homocoupling.
Pd(PPh₃)₂Cl₂ Catalyst0.03 - 0.05Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable.
CuI Co-Catalyst0.02 - 0.03Copper(I) iodide. Keep <5 mol% to minimize homocoupling.
Triethylamine (TEA) Base3.0 - 5.0Acts as base and co-solvent.
THF or DMF SolventN/ATHF for easy workup; DMF for difficult substrates. Degassed.
Step-by-Step Procedure

Pre-requisite: All glassware must be oven-dried. Solvents must be anhydrous and degassed (sparged with Nitrogen/Argon for 15 mins).

Step 1: Catalyst Pre-loading (The "Inert" Phase)

  • In a reaction vial equipped with a magnetic stir bar, add 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (3-5 mol%), and CuI (2-3 mol%).

  • Seal the vial with a septum.

  • Evacuate the vial under high vacuum and backfill with Argon (repeat 3 times). This step is non-negotiable to prevent Glaser coupling.

Step 2: Solvent & Base Addition

  • Via syringe, add the degassed solvent (THF or DMF, concentration ~0.1 - 0.2 M) and Triethylamine (3.0 equiv).

  • Stir the mixture at Room Temperature (RT) for 5 minutes. The solution typically turns yellow/orange.

Step 3: Alkyne Addition & Reaction

  • Add the Terminal Alkyne (1.1 equiv) dropwise via syringe.

  • Temperature Control:

    • Standard: Stir at RT.[2][5][6] The electron-deficient pyridine usually reacts within 2–6 hours.

    • Sluggish Substrates: If no conversion is observed by TLC after 2 hours, heat to 50°C. Avoid exceeding 80°C to prevent nitrile hydrolysis or polymerization.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2][7] Look for the disappearance of the bromide (Rf ~0.5) and appearance of the highly fluorescent alkynyl product.

Step 4: Workup & Purification [2][7]

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated NH₄Cl (aq) to sequester copper species (turns the aqueous layer blue).

  • Extraction: Extract aqueous layer 2x with EtOAc.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).[8]

    • Gradient: 0% → 20% EtOAc in Hexanes.

    • Note: The product often elutes just after the unreacted alkyne but before the starting bromide.

Self-Validating Troubleshooting System

Use this logic tree to validate your experiment in real-time.

ObservationDiagnosisCorrective Action
Reaction turns black immediately Pd precipitation (Pd black formation).Ligand insufficiency or oxygen leak. Add more PPh₃ (10 mol%) or re-degas.
Blue aqueous layer during workup Successful Copper removal.This is a positive sign. Continue washing until aqueous layer is colorless.
TLC shows new spot matching Alkyne-Alkyne dimer Glaser Homocoupling.Oxygen was present.[4][7][9][10] Repeat with stricter degassing. Add alkyne slowly (syringe pump).
Starting material remains after 12h Catalyst poisoning.The pyridine nitrogen might be coordinating Pd.[11] Switch to Pd(dppf)Cl₂ or increase temp to 60°C.

Experimental Workflow Diagram

Workflow Setup Setup: Dry Vial, Ar Atmosphere Add Substrate, Pd, Cu Solvent Add Solvent/Base: THF/TEA (Degassed) Setup->Solvent Alkyne Add Alkyne: Dropwise @ RT Solvent->Alkyne React Reaction: RT to 50°C 2-6 Hours Alkyne->React Check QC Check: TLC/LCMS (SM Disappearance) React->Check Check->React Incomplete Workup Workup: NH4Cl Wash (Blue) Extract EtOAc Check->Workup Complete

Caption: Operational workflow emphasizing the critical QC check point and visual workup cues (NH4Cl wash).

References

  • Sonogashira Coupling - Organic Chemistry Portal. Source: Organic Chemistry Portal.[1] URL:[Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Source: University of Southampton (ePrints). URL:[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. Source: National Institutes of Health (PMC). URL:[Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides. Source: National Institutes of Health (Protocol Exchange). URL:[Link]

Sources

Application Note: Optimal Reaction Conditions for Modifying 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026


, Cross-Coupling, and Heterocyclization Protocols

Executive Summary & Structural Analysis[1][2]

2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 16009-66-6) is a high-value pharmacophore scaffold used extensively in the synthesis of kinase inhibitors, adenosine receptor antagonists, and fused heterocyclic systems (e.g., pyrazolo[3,4-b]pyridines).

This guide provides optimized protocols for modifying the C2-position, which is the primary electrophilic handle. Unlike the unsubstituted 2-bromo-nicotinonitrile, the 4,6-dimethyl analog presents a unique reactivity profile that requires tailored conditions to balance electronic deactivation with steric accessibility.

Reactivity Profile
  • Electronic Effects: The C3-cyano group and the pyridine nitrogen strongly activate the C2-bromine toward Nucleophilic Aromatic Substitution (

    
    ). However, the two methyl groups at C4 and C6 exert a positive inductive effect (+I), slightly reducing the electrophilicity of the ring compared to the unsubstituted parent.
    
  • Steric Environment: The C2-Br is flanked by the ring nitrogen and the C3-CN group. The C4-methyl group increases steric bulk around the nitrile but leaves the C2 position relatively accessible.

  • Implication: Reactions typically require slightly higher temperatures (80–100 °C) or more polar solvents compared to the non-methylated analogs to overcome the inductive deactivation.

Reactivity Map & Workflow

The following diagram illustrates the three primary modification pathways covered in this guide.

ReactivityMap SM 2-Bromo-4,6-dimethyl- nicotinonitrile SNAr Pathway A: SNAr (Amination) SM->SNAr R-NH2 / Base 80-100°C Suzuki Pathway B: Suzuki Coupling SM->Suzuki Ar-B(OH)2 / Pd(0) Suzuki-Miyaura Cycliz Pathway C: Heterocyclization SM->Cycliz Hydrazine Cascade Rxn Prod_A 2-Amino-nicotinonitriles (Kinase Inhibitors) SNAr->Prod_A Prod_B 2-Aryl-nicotinonitriles (Biaryl Scaffolds) Suzuki->Prod_B Prod_C Pyrazolo[3,4-b]pyridines (Fused Systems) Cycliz->Prod_C

Figure 1: Primary divergent synthetic pathways for the 2-bromo-4,6-dimethyl-nicotinonitrile scaffold.

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

This is the most common modification. The reaction is driven by the electron-deficient nature of the pyridine ring.

Optimization Logic

While ethanol (EtOH) is the standard solvent for simple halopyridines, the 4,6-dimethyl analog often benefits from dipolar aprotic solvents (DMF or NMP) to stabilize the Meisenheimer-like transition state, especially with weaker nucleophiles (anilines).

Detailed Methodology

Reagents:

  • Substrate: 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous DMF (Preferred for speed) or Ethanol (Green alternative)

Step-by-Step Procedure:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-4,6-dimethyl-nicotinonitrile in 3.0 mL of solvent (DMF or EtOH).

  • Addition: Add 2.0 mmol of powdered

    
    . Stir for 5 minutes at Room Temperature (RT).
    
  • Nucleophile: Add 1.1 mmol of the amine.

  • Reaction:

    • For Aliphatic Amines: Heat to 60–80 °C for 2–4 hours.

    • For Aromatic Amines (Anilines): Heat to 100–120 °C for 6–12 hours. (Note: Higher temp required due to lower nucleophilicity).

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (SM) typically has a higher

    
     than the amino product.
    
  • Workup:

    • If DMF used: Pour mixture into 15 mL ice-water. The product usually precipitates. Filter and wash with water.

    • If EtOH used: Concentrate in vacuo, resuspend in EtOAc, wash with water/brine.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography.

Data Summary: Solvent Effects

SolventTemperatureReaction Time (Morpholine)YieldNotes
Ethanol Reflux (78°C)6 h82%Green, slower.
DMF 80°C2 h94%Optimal for yield.
Toluene 110°C12 h65%Poor solubility of salt intermediates.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling[3]

Forming C-C bonds at the C2 position allows for the construction of bi-aryl systems. The C2-position is sterically sensitive to bulky phosphine ligands; therefore, less bulky, bidentate ligands often perform best.

Optimization Logic

The pyridine nitrogen can coordinate to Pd(II), potentially poisoning the catalyst. High base concentration and bidentate ligands (like dppf) prevent this.

Detailed Methodology

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 equiv

  • Catalyst:

    
     (3-5 mol%) — Superior to tetrakis for this substrate.
    
  • Base:

    
     (aqueous) or 
    
    
    
    (solid)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes before adding catalyst. Oxygen is the primary cause of failure.

  • Assembly: In a microwave vial or pressure tube, combine Substrate, Boronic acid, and Base.

  • Catalyst Addition: Add

    
     under an inert atmosphere.
    
  • Reaction: Seal and heat to 90–100 °C for 4–16 hours. (Microwave: 120 °C for 30 min).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography. (Note: Pyridyl products can streak; add 1%

    
     to eluent).
    

Protocol C: Heterocyclization to Pyrazolo[3,4-b]pyridines

This is a "self-validating" cascade reaction. The hydrazine first displaces the bromine (


) and then intramolecularly attacks the nitrile to close the ring.
Mechanism & Workflow

Cyclization Step1 Step 1: SNAr Formation of 2-hydrazinyl intermediate Step2 Step 2: Intramolecular Cyclization Nucleophilic attack on Nitrile Step1->Step2 Spontaneous at Reflux Product 3-Amino-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridine Step2->Product Tautomerization

Figure 2: Cascade mechanism for pyrazolopyridine synthesis.

Step-by-Step Procedure:

  • Mix: Dissolve 1.0 mmol Substrate in 5 mL Ethanol.

  • Reagent: Add 5.0 mmol (excess) Hydrazine Hydrate (60-80% solution).

  • Reflux: Heat to reflux (80 °C) for 3–5 hours.

  • Observation: The product is usually much less soluble than the starting material and will precipitate as a solid (often yellow or off-white) directly from the boiling solution.

  • Isolation: Cool to RT, filter the solid, wash with cold ethanol. Yields are typically >85%.

Troubleshooting & Critical Parameters

To ensure "Trustworthiness" and reproducibility, check these parameters if yields are low:

IssueProbable CauseCorrective Action
No Reaction (

)
Temperature too low for methylated ring.Increase Temp to 100°C; Switch solvent to DMF/DMSO.
Black Precipitate (Suzuki) Pd precipitation (oxidation).Degas solvents more thoroughly; Increase ligand:Pd ratio.
Hydrolysis of CN Base too strong / Wet solvent.Use anhydrous conditions; Avoid NaOH, use

.
Incomplete Cyclization Hydrazine old/oxidized.Use fresh Hydrazine Hydrate; Ensure reflux is vigorous.

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2]

    • Source:Molecules (MDPI), 2022.
    • URL:[Link][3]

  • Reactivity of 2-Halo-3-cyanopyridines

    • Title: Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine).[4][5] (Contextual reactivity of halo-pyridines).

    • Source:Heterocycles, 2005.[2][5]

    • URL:[Link]

  • Suzuki Coupling on Pyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
    • Source:Journal of the American Chemical Society, 2010.
    • URL:[Link]

  • Application in Kinase Inhibitors

    • Title: Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents.[2]

    • Source:International Journal of Molecular Sciences, 2023.
    • URL:[Link]

Sources

Technical Guide: 2-Bromo-4,6-dimethyl-nicotinonitrile in Agrochemical Research

[1]

Executive Summary

2-Bromo-4,6-dimethyl-nicotinonitrile is a "privileged scaffold" in modern agrochemical synthesis.[1] Its structural uniqueness lies in the combination of a highly reactive electrophilic center (C2-Bromine) and a versatile functional handle (C3-Nitrile) on an electron-deficient pyridine core, stabilized by steric bulk from the 4,6-dimethyl substituents.[1]

This intermediate is critical for the "divergent synthesis" of three major agrochemical classes:

  • Nicotinamide Herbicides: Precursors to diflufenican-style phytoene desaturase (PDS) inhibitors.[1]

  • Safeners: Scaffolds for enhancing crop tolerance to herbicides.[1]

  • Novel Insecticides: Building blocks for neonicotinoid analogs and ryanodine receptor modulators.[1]

Chemical Profile & Handling

Physicochemical Properties
PropertyDataNotes
IUPAC Name 2-Bromo-4,6-dimethylpyridine-3-carbonitrile
CAS Number 113124-06-4Alternate: 610279-99-7 (salt forms)
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, DMFPoor water solubility
Reactivity High susceptibility to SₙAr at C2Nitrile susceptible to hydrolysis/reduction
Safety & Storage (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent moisture-induced hydrolysis of the nitrile group over long-term storage.[1]

  • Storage: 2–8°C, desiccated.

Strategic Utility: The "Push-Pull" Electronic System[1]

The 4,6-dimethyl substitution pattern provides a unique electronic environment compared to the unsubstituted analog.[1]

  • Steric Shielding: The methyl groups at C4 and C6 provide steric protection to the ring nitrogens, reducing non-specific binding in biological systems and improving the metabolic stability of the final Active Ingredient (AI).

  • Regioselectivity: The electron-withdrawing nature of the nitrile group at C3 activates the bromine at C2 for Nucleophilic Aromatic Substitution (SₙAr) , making it significantly more reactive than standard bromopyridines.[1]

Diagram 1: Divergent Synthesis Pathway

The following logic flow illustrates how this single intermediate branches into multiple active ingredient classes.

Agrochemical_PathwaysCore2-Bromo-4,6-dimethyl-nicotinonitrile(The Scaffold)SnArPath A: SₙAr Displacement(Nucleophilic Substitution)Core->SnAr+ Amines/AlkoxidesSuzukiPath B: Pd-Catalyzed Coupling(Suzuki/Stille)Core->Suzuki+ Boronic AcidsHydrolysisPath C: Nitrile Hydrolysis(Acid/Base)Core->Hydrolysis+ H2O / H2SO4AminoPyr2-Amino-nicotinonitrilesSnAr->AminoPyrArylPyr2-Aryl-nicotinonitrilesSuzuki->ArylPyrAcidNicotinic Acids / AmidesHydrolysis->AcidFungicideFungicides(Pyrazolopyridines)AminoPyr->FungicideCyclizationInsecticideInsecticides(Neonicotinoid Analogs)ArylPyr->InsecticideDerivatizationHerbicideHerbicides(PDS Inhibitors / Safeners)Acid->HerbicideAmidation (e.g., Diflufenican analogs)

Caption: Divergent synthesis showing the transformation of the core scaffold into three distinct agrochemical classes via SₙAr, Cross-Coupling, and Hydrolysis.

Application Protocols

Protocol A: Synthesis of Nicotinamide Herbicide Precursors (Nitrile Hydrolysis)

Objective: Convert the C3-nitrile to a primary amide or carboxylic acid while retaining the C2-Bromine for later functionalization.[1] This is the primary route for synthesizing PDS-inhibitor herbicides.[1]

Mechanism: Controlled hydration of the nitrile.[1] Reagents: 2-Bromo-4,6-dimethyl-nicotinonitrile, H₂SO₄ (conc), Water.[1]

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with 2-Bromo-4,6-dimethyl-nicotinonitrile (10.0 mmol, 2.11 g).

  • Acid Addition: Cool the flask to 0°C in an ice bath. Dropwise add conc. H₂SO₄ (5.0 mL). Caution: Exothermic.[1]

  • Hydration: Stir at room temperature for 30 minutes, then heat to 60°C for 2 hours.

    • Note: Monitoring by TLC (30% EtOAc/Hexane) is crucial. Stop when the nitrile spot disappears to obtain the Amide .[1] Continue heating to 90°C if the Carboxylic Acid is the desired product.[1]

  • Quench: Pour the reaction mixture onto 50 g of crushed ice.

  • Isolation:

    • For Amide: Neutralize carefully with 20% NaOH to pH 8.[1] The solid precipitate is the amide.

    • For Acid: Adjust pH to 3-4.[1] The precipitate is the nicotinic acid.

  • Purification: Recrystallize from Ethanol/Water.

  • Yield Expectation: 85-92%.

Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C2 position to create bi-aryl scaffolds common in insecticides and fungicides.[1]

Mechanism: Pd(0) catalyzed cross-coupling. Reagents: Scaffold, Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.

Step-by-Step Methodology:

  • Reactant Prep: In a microwave vial or pressure tube, combine:

    • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 eq)[1]

    • Aryl Boronic Acid (1.2 eq)

    • Potassium Carbonate (2.5 eq)

  • Solvent System: Add 1,4-Dioxane : Water (4:1 ratio).[1] Degas with Nitrogen for 10 minutes (sparging).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Seal and heat at 90°C for 4-6 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Technical Insight: The steric bulk of the methyl groups may slow down the transmetallation step.[1] Using highly active catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G2 can improve yields for sterically hindered substrates.

Case Study: Synthesis of Pyrazolopyridine Fungicides

A potent class of fungicides can be synthesized by reacting the core scaffold with hydrazine derivatives.[1]

Workflow:

  • SₙAr Reaction: React 2-Bromo-4,6-dimethyl-nicotinonitrile with hydrazine hydrate in Ethanol at reflux.

  • Intermediate: This forms the 2-hydrazinyl-nicotinonitrile intermediate.[1][3]

  • Cyclization: Under acidic conditions (formic acid or acetic acid), the hydrazine attacks the nitrile carbon, closing the ring to form 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine .[1]

  • Significance: This fused bicyclic system is a bioisostere for purines and has shown high efficacy against fungal pathogens like Botrytis cinerea.[1]

References

  • PubChem Compound Summary. (2025). 2-Bromo-4,6-dimethylpyridine-3-carbonitrile (CID 583013).[1] National Center for Biotechnology Information.[1] [Link][4]

  • MDPI. (2022).[2] Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (Demonstrates the hydrazine-cyclization workflow for safeners). [Link]

exploring the use of 2-Bromo-4,6-dimethyl-nicotinonitrile in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-4,6-dimethyl-nicotinonitrile as a Supramolecular & Optoelectronic Scaffold

Part 1: Executive Summary & Strategic Rationale

The "Swiss Army Knife" of Non-Covalent Interactions

2-Bromo-4,6-dimethyl-nicotinonitrile (BDMN) is often overlooked as merely a synthesis intermediate.[1][2] However, in the context of materials science and crystal engineering, it represents a "privileged scaffold."[2] Its structure encodes three distinct functionalities that allow for precise programming of solid-state assemblies:

  • The Halogen Bond Donor (C-Br): The bromine atom exhibits a pronounced ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -hole, enabling strong, directional halogen bonding (XB) with nucleophiles (N, O, S).[1]
    
  • The Hydrogen Bond Acceptor (Pyridine N & Nitrile CN): These sites act as "docking stations" for hydrogen bond donors or metal centers.[1][2]

  • The Steric Modulators (Methyl Groups): The 4,6-dimethyl substitution pattern disrupts close ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking, forcing the molecule into specific lateral interaction geometries critical for engineering porosity or minimizing fluorescence quenching in solid states.[1]

Why This Matters: For researchers in organic electronics (OLEDs) , BDMN is a precursor to high-efficiency host materials.[1][2] For solid-state chemists , it is a model "synthon" for studying the competition between Halogen Bonding and Hydrogen Bonding—a critical factor in stabilizing pharmaceutical co-crystals and energetic materials.[1][2]

Part 2: Technical Specifications & Material Properties

Table 1: Physicochemical Profile for Materials Design

PropertyValue / CharacteristicRelevance to Materials Science
CAS Number 610279-99-7Unique Identifier
Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

--
Molecular Weight 211.06 g/mol Low MW allows for high atom economy in synthesis.[1]
Physical State Solid (Crystalline)Amenable to X-ray diffraction studies.[1][2]
Dipole Moment High (~4-5 D, predicted)Strong driver for electrostatic self-assembly.[1][2]
XB Donor Ability Moderate-StrongThe electron-withdrawing nitrile group activates the Br ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-hole.[1]
LUMO Energy Low (Stabilized)Facilitates electron injection when used as an acceptor unit.[1][2]

Part 3: Protocol 1 – Supramolecular Assembly via Halogen Bonding

Objective: To engineer 1D infinite chains or 2D networks by exploiting the orthogonality of Halogen Bonding (XB) and Hydrogen Bonding (HB). This protocol validates the use of BDMN as a "structure-directing agent."[1][2]

Mechanism: The electrophilic region on the Bromine (


-hole) seeks the nucleophilic Nitrogen of the nitrile or pyridine ring of a neighboring molecule (or co-former).[1]

Workflow Diagram (DOT):

CoCrystalWorkflow Start BDMN Scaffold Screen Liquid-Assisted Grinding (LAG) Start->Screen CoFormer Select Co-Former (Lewis Base) CoFormer->Screen Grow Slow Evaporation (Solvent Selection) Screen->Grow Seed Formation Analyze SC-XRD & DSC Analysis Grow->Analyze Validation

Caption: Workflow for generating and validating halogen-bonded supramolecular assemblies.

Experimental Procedure:

  • Co-former Selection: Select a strong Lewis base.[1][2] Recommended: 1,4-Diazabicyclo[2.2.2]octane (DABCO) or 4,4'-Bipyridine .[1][2] These act as bifunctional acceptors to bridge BDMN units.[1][2]

  • Screening (Mechanochemistry):

    • Weigh stoichiometric amounts (2:1 ratio of BDMN:Co-former) into a stainless steel grinding jar.

    • Add 10 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      L of MeOH (Liquid Assisted Grinding).[1]
      
    • Mill at 30 Hz for 20 minutes.

    • Checkpoint: Analyze powder by PXRD.[1][2] New peaks indicate co-crystal formation.[1][2]

  • Single Crystal Growth:

    • Dissolve the ground mixture in a minimal amount of hot Acetonitrile (

      
      ).
      
    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Place the vial inside a larger jar containing Ethanol (anti-solvent) for vapor diffusion.[1][2]

    • Leave undisturbed at 4°C for 3-7 days.

  • Validation:

    • Harvest crystals.[1][2][3]

    • Perform Single Crystal X-Ray Diffraction (SC-XRD).[1][2] Look for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       distances < 3.40 Å (approx.[1][4] sum of van der Waals radii) and angles ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
      
      
      
      .[1][5]

Part 4: Protocol 2 – Synthesis of "Push-Pull" Optoelectronic Materials

Objective: Transform BDMN into a fluorescent "Push-Pull" dye for OLED or sensing applications. The nitrile group acts as the electron acceptor (A), and we will couple an electron donor (D) to the bromine site.[1][2]

Mechanism: Palladium-catalyzed Suzuki-Miyaura cross-coupling replaces the Bromine with an electron-rich aromatic system (e.g., Carbazole or Triphenylamine).[1][2]

Reaction Pathway Diagram (DOT):

SuzukiCoupling BDMN BDMN (Electrophile) [Acceptor] Catalyst Pd(dppf)Cl2 / K2CO3 Catalytic Cycle BDMN->Catalyst Boronic Carbazole Boronic Acid [Donor] Boronic->Catalyst Intermediate Oxidative Addition Complex Catalyst->Intermediate 80°C, Toluene/H2O Product D-A Fluorophore (Target Material) Intermediate->Product Reductive Elimination

Caption: Synthesis of a Donor-Acceptor (D-A) fluorophore using BDMN as the acceptor building block.

Step-by-Step Protocol:

  • Reagents:

    • BDMN (1.0 eq)[1][2]

    • 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq) [Strong Donor][1]

    • 
       (0.05 eq) [Catalyst]
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (2M aqueous solution, 3.0 eq)
      
    • Solvent: Toluene/Ethanol (4:1 v/v)[1][2]

  • Setup:

    • Use a Schlenk tube or microwave vial.[1][2]

    • Degas solvents with Nitrogen bubbling for 20 minutes (Oxygen quenches the Pd catalyst).

  • Reaction:

    • Combine solids and solvents under inert atmosphere (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       or Ar).[1]
      
    • Heat to 90°C (oil bath) or 110°C (Microwave) for 12 hours.

    • Monitoring: TLC (Hexane:EtOAc 8:2).[1][2] The product will be highly fluorescent under UV (365 nm).[1][2]

  • Workup & Purification:

    • Cool to RT. Extract with Dichloromethane (DCM).[1][2]

    • Wash organic layer with brine, dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1]
      
    • Column Chromatography: Silica gel.[1][2] Elute with Hexane/DCM gradient.[1][2]

    • Note: The Nitrile group increases polarity; expect the product to elute later than the starting boronic acid.[1][2]

Part 5: Quality Control – Electronic Grade Purification

For materials science applications (especially organic semiconductors), purity >99.9% is required to prevent charge trapping.[1][2]

Sublimation Protocol:

  • Pre-treatment: Recrystallize crude BDMN from Ethanol/Water (9:1) to remove inorganic salts.[1][2]

  • Apparatus: Three-zone gradient vacuum sublimation train.

  • Conditions:

    • Source Temp:

      
       (Adjust based on specific melting behavior).
      
    • Vacuum:

      
       Torr (High vacuum is essential).
      
    • Cold Finger: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1]
      
  • Result: The "Electronic Grade" material will deposit as defined needles on the cold finger, separated from non-volatile colored impurities.[1][2]

Part 6: References

  • Metrangolo, P., et al. (2008).[1][2] "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link[1][2]

    • Context: Foundational text on using halogen bonding (C-Br...N) for crystal engineering, validating the design logic of Protocol 1.

  • Gilday, L. C., et al. (2015).[1][2] "Halogen Bonding in Crystal Engineering: Tools for Molecular Design." Chemical Reviews. Link[1][2]

    • Context: Detailed review of sigma-hole interactions used to justify the selection of BDMN as a scaffold.

  • Wang, W., et al. (2016).[1][2] "Halogen bonds in the crystal structure of 2-bromo-1,10-phenanthroline..." Journal of Fluorine Chemistry. Link[1][2]

    • Context: Provides specific crystallographic evidence of Bromine-Pyridine interactions analogous to the BDMN system.[1][2]

  • Saravanan, C., et al. (2024).[1][2][6] "Synthesis and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." Molecules. Link

    • Context: Demonstrates the optoelectronic utility of the nicotinonitrile core and solvent-dependent fluorescence, supporting Protocol 2.

  • PubChem Compound Summary. "2-Bromo-4,6-dimethylnicotinonitrile (CID 583013)."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

    • Context: Source of physicochemical data and structural identifiers.[1][2][4][6][7]

Sources

Application Note: Functionalization Strategies for 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026


, Cyclization, and Cross-Coupling Workflows

Executive Summary & Strategic Analysis

2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 66523-28-0) is a high-value heterocyclic scaffold characterized by a "push-pull" electronic architecture. The electron-withdrawing nitrile group at C3, combined with the pyridine nitrogen, creates a significant dipole that activates the C2-Bromine bond toward nucleophilic attack. Simultaneously, the 4,6-dimethyl substituents provide necessary lipophilicity and steric modulation, making this core ubiquitous in kinase inhibitor discovery (e.g., JAK, heterocyclic amine mimics).

This guide details three divergent synthetic pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  For introducing amine side chains.[1]
    
  • Hydrazine Cascade Cyclization: For constructing the 1H-pyrazolo[3,4-b]pyridine core.

  • Suzuki-Miyaura Cross-Coupling: For generating biaryl architectures.[2]

Reaction Landscape Visualization

The following diagram illustrates the divergent reactivity profile of the scaffold.

ReactionLandscape SM 2-Bromo-4,6-dimethyl- nicotinonitrile Prod_SNAr 2-Amino-nicotinonitriles (Functionalized Sidechains) SM->Prod_SNAr SNAr (R-NH2, Base) Prod_Cycl 3-Amino-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridine SM->Prod_Cycl Cascade Cyclization (Hydrazine Hydrate) Prod_Suzuki 2-Aryl-4,6-dimethyl- nicotinonitriles SM->Prod_Suzuki Pd-Catalyzed Coupling (Ar-B(OH)2)

Figure 1: Divergent synthetic pathways for the 2-bromo-nicotinonitrile core.[3]

Protocol A: Nucleophilic Aromatic Substitution ( )

Rationale

The C2 position is highly electrophilic due to the ortho-effect of the nitrile group. While the 4-methyl group introduces minor steric hindrance, it does not prevent attack by primary or secondary amines. This pathway is preferred for installing solubilizing groups (e.g., morpholine, piperazine) early in a synthesis.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile2-Bromo-4,6-dimethyl-nicotinonitrile
Amine (R-NH₂) 1.2 - 1.5NucleophilePrimary or secondary amines
Base 2.0 - 3.0Acid Scavenger

(preferred) or DIPEA
Solvent N/AMediumDMF (standard) or DMSO
Step-by-Step Methodology
  • Preparation: In a dry reaction vial, dissolve 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add finely ground

    
      (2.0 mmol). Stir for 5 minutes to ensure suspension.
    
  • Nucleophile Introduction: Add the target amine (1.2 mmol) dropwise.

  • Reaction:

    • Aliphatic Amines: Heat to 60°C for 2–4 hours.

    • Anilines/Steric Amines: Heat to 90–100°C for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

  • Workup: Pour the reaction mixture into ice-cold water (15 mL).

    • Solid Product: If precipitate forms, filter and wash with water.[4]

    • Oily Product: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via silica flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation Point: The disappearance of the characteristic C-Br stretch (~600-700 cm⁻¹) and the appearance of N-H signals in IR/NMR confirms substitution.

Protocol B: Pyrazolopyridine Cascade Cyclization

Rationale

This is the most critical transformation for this scaffold. Hydrazine acts as a dinucleophile: the first nitrogen displaces the bromine (


), and the second nitrogen attacks the nitrile carbon (intramolecular nucleophilic addition), closing the pyrazole ring to form the 1H-pyrazolo[3,4-b]pyridine  core.
Mechanism Visualization

Mechanism Step1 Step 1: SNAr Attack (Hydrazine displaces Bromine) Step2 Intermediate: 2-Hydrazinyl-nicotinonitrile Step1->Step2 - HBr Step3 Step 2: Cyclization (Intramolecular Nitrile Attack) Step2->Step3 Ring Closure Product Product: 3-Amino-1H-pyrazolo[3,4-b]pyridine Step3->Product Tautomerization

Figure 2: The hydrazine cascade mechanism involves displacement followed by rapid ring closure.

Step-by-Step Methodology
  • Preparation: Suspend 2-Bromo-4,6-dimethyl-nicotinonitrile (5.0 mmol) in Ethanol (15 mL).

  • Reagent Addition: Add Hydrazine Hydrate (64-80% solution, 15.0 mmol, 3.0 equiv) dropwise at room temperature.

    • Note: A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.

    • Visual Cue: The reaction often starts as a suspension and becomes clear before the product begins to precipitate as a heavy solid.

  • Completion: Check TLC (100% EtOAc or 5% MeOH/DCM). The product is much more polar than the starting material.

  • Isolation: Cool the mixture to 0°C in an ice bath. Stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove hydrazine traces.

  • Drying: Vacuum dry at 45°C.

Critical Quality Attribute (CQA): The disappearance of the nitrile peak (~2220 cm⁻¹) in the IR spectrum is the primary indicator of successful ring closure.

Protocol C: Suzuki-Miyaura Cross-Coupling

Rationale

To preserve the nitrile functionality while extending the carbon skeleton at C2, a Palladium-catalyzed coupling is required. The electron-deficient nature of the pyridine ring facilitates oxidative addition.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Aryl Boronic Acid 1.2Nucleophile
Catalyst 0.05

Base 2.0

(2M aq. solution)
Solvent N/A1,4-Dioxane : Water (4:1)
Step-by-Step Methodology
  • Degassing: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and solvent. Sparge with Argon/Nitrogen for 10 minutes.

    • Why? Oxygen removal is critical to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst and the aqueous base solution under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 12 hours.

    • Microwave (Preferred): Heat to 110°C for 30 minutes.

  • Workup: Dilute with EtOAc and water. Filter through a Celite pad to remove Palladium black.

  • Extraction: Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine.

  • Scavenging: If necessary, treat organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to reduce Pd residue below 20 ppm.

References & Authority

  • BenchChem. Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. (Protocol adapted for 2-bromo-nicotinonitrile derivatives). Link

  • National Institutes of Health (NIH). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Detailed review of hydrazine cyclization mechanism). Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Protocols. (Standard conditions for heteroaryl halides). Link

  • Molecules (MDPI). Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (Regioselectivity in similar heterocyclic systems). Link

Sources

role of 2-Bromo-4,6-dimethyl-nicotinonitrile in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-4,6-dimethyl-nicotinonitrile in Kinase Inhibitor Scaffolding

Executive Summary & Strategic Utility

In the landscape of kinase inhibitor discovery, 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 85563-89-9) serves as a high-value "linchpin" intermediate. Its structural architecture—a pyridine ring functionalized with a reactive halogen (C2), a nitrile electrophile (C3), and steric-modulating methyl groups (C4, C6)—makes it an ideal precursor for Type I and Type II ATP-competitive inhibitors .

This application note details the transformation of this monocycle into the privileged 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold. This bicyclic system mimics the adenine ring of ATP, allowing the exocyclic amine to form critical hydrogen bonds with the kinase "hinge" region (e.g., Glu/Met residues).

Key Advantages of this Scaffold:

  • Hinge Binding: The 3-amino-pyrazole moiety acts as a donor/acceptor motif for the kinase hinge.

  • Selectivity Tuning: The C4/C6 methyl groups induce restricted rotation, potentially improving selectivity profiles by clashing with "gatekeeper" residues in off-target kinases.

  • Vectorial Growth: The C5 position (initially unsubstituted) is electronically activated for electrophilic aromatic substitution, allowing for the late-stage introduction of hydrophobic "tails" to probe the solvent-front or back-pocket regions.

Synthetic Workflow & Mechanism

The primary utility of this building block is the rapid construction of the pyrazolo[3,4-b]pyridine core via hydrazine cyclization.

Visualizing the Pathway

KinaseScaffold Start 2-Bromo-4,6-dimethyl- nicotinonitrile (Starting Block) Step1 Hydrazine Cyclization (Core Formation) Start->Step1 N2H4•H2O, EtOH, Reflux Core 3-Amino-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridine (The Hinge Binder) Step1->Core Step2 C5-Iodination (Activation) Core->Step2 NIS, DMF Inter 5-Iodo-Intermediate Step2->Inter Step3 Suzuki-Miyaura Coupling Inter->Step3 Ar-B(OH)2, Pd cat. Final Target Kinase Inhibitor (Library Generation) Step3->Final

Figure 1: Strategic workflow converting the nicotinonitrile precursor into a functionalized kinase inhibitor library.

Detailed Experimental Protocols

Protocol A: Construction of the Hinge-Binding Core

Objective: Synthesis of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.[1] Mechanism: Nucleophilic aromatic substitution (


) of the C2-bromide by hydrazine, followed by rapid intramolecular nucleophilic attack on the C3-nitrile.

Reagents:

  • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 eq)

  • Hydrazine hydrate (80% or 98% solution) (5.0 eq)

  • Ethanol (Absolute) [0.5 M concentration relative to substrate]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-4,6-dimethyl-nicotinonitrile in absolute ethanol.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (Rf ~0.7) should disappear, and a lower Rf fluorescent spot (the amine) should appear.

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine.

  • Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol/Water.

    • Expected Yield: 75–85%.

    • Characterization: LC-MS [M+H]+ consistent with cyclized product (MW: ~162.2 Da).

Protocol B: C5-Functionalization (The "Gatekeeper" Extension)

Objective: To introduce a handle at the C5 position for library generation. The C5 position is electron-rich and susceptible to electrophilic attack.

Reagents:

  • Core Scaffold (from Protocol A) (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • DMF (Anhydrous) [0.2 M]

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyrazolo-pyridine core in anhydrous DMF.

  • Iodination: Add NIS portion-wise at room temperature. Shield the flask from light (aluminum foil).

  • Reaction: Stir at RT for 2–4 hours.

    • Note: If reaction is sluggish, heat to 45°C.

  • Quench: Pour the mixture into ice-water containing 5% sodium thiosulfate (to quench excess iodine).

  • Isolation: Filter the resulting yellow solid. Wash copiously with water to remove DMF.

  • Outcome: This yields the 5-iodo-3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine , a versatile substrate for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Critical Data & Troubleshooting

Table 1: Optimization of Cyclization Conditions

SolventTemp (°C)Time (h)Yield (%)Notes
Ethanol 78 (Reflux) 4 82 Standard protocol. Clean precipitation.
Methanol65 (Reflux)865Slower reaction rate.
DMF100250Difficult workup; hydrazine decomposition observed.
THF661240Poor solubility of starting material.

Troubleshooting Guide:

  • Issue: Product is an oil or sticky gum.

    • Solution: The presence of residual hydrazine often prevents crystallization. Dissolve in EtOAc, wash with brine (3x), dry over

      
      , and re-attempt crystallization from EtOH/Hexane.
      
  • Issue: Incomplete cyclization (Intermediate observed).

    • Solution: The intermediate (2-hydrazinyl-nicotinonitrile) may be stable if the temperature is too low. Ensure vigorous reflux.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Use of 2-Bromo-6-methylisonicotinaldehyde in Kinase Inhibitor Synthesis. Link

  • Ayala-Aguilera, C. C., et al. (2022).[3][4] "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 65(2), 1047-1131.[4] Link

  • Wang, Y., et al. (2019). "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Note: Illustrates the C5-halogenation and coupling strategy).

  • Quiroga, J., et al. (2011). "Utility of 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry. Link

Disclaimer: This guide is for research purposes only. All synthesis involving hydrazine and halogenated heterocycles should be performed in a controlled laboratory environment with appropriate PPE.

Sources

protecting group strategies for reactions with 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

2-Bromo-4,6-dimethyl-nicotinonitrile (2-Bromo-4,6-dimethylpyridine-3-carbonitrile) is a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Pim-1, VEGFR-2) and HIV reverse transcriptase inhibitors. Its structural utility lies in the orthogonality of its three reactive sites: the electrophilic C-2 position (activated by the nitrile), the hydrolyzable nitrile at C-3, and the sterically distinct methyl groups at C-4 and C-6.

This guide addresses a critical bottleneck in utilizing this scaffold: chemoselectivity . While the molecule itself lacks "protectable" protons (OH/NH/SH), successful functionalization requires rigorous protecting group (PG) strategies applied to incoming nucleophiles and the strategic use of the nitrile group as a masked amide . This note details protocols for maximizing yield and purity during these transformations.

Strategic Analysis: The Reactivity Triad

Before selecting a protecting group strategy, one must understand the electronic interplay of the scaffold.

SiteFunctionalityReactivity ProfileStrategic Implication
C-2 Bromide (Br)Highly Activated Electrophile . The adjacent electron-withdrawing Nitrile (CN) and Pyridine N lower the LUMO energy, making this site hyper-reactive to

.
Do NOT hydrolyze CN first. Converting CN to Amide (CONH2) reduces electrophilicity at C-2, killing

yields.
C-3 Nitrile (CN)Masked Carbonyl . Susceptible to hydrolysis (to amide/acid) or reduction (to amine).[1]Treat CN as a Protecting Group for the amide. Maintain it through C-2 substitution, then deprotect (hydrolyze) at the end.
Incoming Nu Amines/AlcoholsNucleophile . Often diamines or amino-alcohols in drug discovery.Requires Orthogonal Protection. Unprotected diamines lead to polymerization or bis-substitution.
Core Directive: The "Nitrile-First" Fallacy

A common failure mode in synthesizing nicotinamide derivatives is hydrolyzing the nitrile before displacing the bromide.

  • Incorrect Route: Hydrolysis (CN

    
     CONH
    
    
    
    )
    
    
    
    
    (Br displacement).
    • Result: The amide is less electron-withdrawing than the nitrile. The C-2 bromide becomes deactivated, requiring harsh conditions that degrade the scaffold.

  • Correct Route:

    
     (Br displacement) 
    
    
    
    Hydrolysis (CN
    
    
    CONH
    
    
    ).
    • Result: The nitrile activates the

      
       (mild conditions), and is then hydrolyzed in the final step.
      
Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for selecting protecting groups based on the target moiety.

PG_Strategy cluster_legend Legend Start Starting Material: 2-Bromo-4,6-dimethyl-nicotinonitrile Target_Decision Target Structure? Start->Target_Decision Route_A Target: 2-Amino-nicotinamide (Kinase Inhibitor Core) Target_Decision->Route_A C-2 Amine Route_B Target: 2-Aryl-nicotinonitrile (Biaryl Scaffold) Target_Decision->Route_B C-2 Aryl Step_1A Step 1: SNAr with Mono-Protected Diamine (e.g., N-Boc-piperazine) Route_A->Step_1A Critical: Protect Incoming Amine Step_1B Step 1: Suzuki Coupling (Pd-Catalyzed) Route_B->Step_1B No PG needed usually Step_2A Step 2: Nitrile Hydrolysis (CN -> CONH2) Step_1A->Step_2A Masked Amide Strategy Step_3A Step 3: Acidic Deprotection (Remove Boc) Step_2A->Step_3A Orthogonality Check Step_2B Step 2: Optional Functionalization Step_1B->Step_2B Key1 Starting Material Key2 Decision Point Key3 Key Protocol Step

Figure 1: Strategic workflow emphasizing the "Masked Amide" approach and orthogonal protection of incoming nucleophiles.

Detailed Protocols
Protocol A: Chemoselective

with Mono-Protected Diamines

Objective: Introduce a diamine linker at C-2 without polymerization. Why this works: The 3-CN group activates the 2-Br, allowing the reaction to proceed at moderate temperatures. Using a mono-Boc protected diamine ensures only the primary/secondary amine reacts, leaving the other protected for later elaboration.

Materials:

  • Substrate: 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 eq)

  • Nucleophile: tert-butyl piperazine-1-carboxylate (1.2 eq) (or similar mono-protected diamine)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 eq) in anhydrous NMP (0.2 M concentration).

  • Addition: Add DIPEA (2.5 eq) followed by the mono-Boc-diamine (1.2 eq).

  • Reaction: Heat the mixture to 80–100 °C under nitrogen.

    • Critical Control Point: Monitor by TLC/LC-MS.[2] The reaction typically completes in 2–4 hours. Do not overheat (>120 °C) to avoid nitrile degradation.

  • Work-up: Cool to room temperature. Pour into ice-water (10x volume).

    • Observation: The product usually precipitates as a solid.

  • Isolation: Filter the solid, wash copiously with water (to remove NMP), and dry under vacuum.

  • Yield Expectation: 85–95%.

    • Note: The Boc group remains intact. The nitrile remains intact.

Protocol B: "Masked Amide" Deprotection (Nitrile Hydrolysis)

Objective: Convert the C-3 Nitrile to a primary Amide (common pharmacophore) after C-2 substitution. Why this works: The C-2 substituent (introduced in Protocol A) is electron-donating, which deactivates the ring slightly, making the nitrile less prone to over-hydrolysis to the carboxylic acid.

Materials:

  • Substrate: C-2 substituted nicotinonitrile (from Protocol A)

  • Reagent: 30% Hydrogen Peroxide (

    
    ) or Urea Hydrogen Peroxide (UHP)
    
  • Base: Potassium Carbonate (

    
    ) or NaOH (mild)
    
  • Solvent: Ethanol/Water (3:1) or DMSO (for UHP method)

Step-by-Step (Oxidative Hydrolysis - Mild):

  • Dissolution: Dissolve the substrate (1.0 eq) in DMSO (0.5 M).

  • Reagent Prep: Add

    
     (0.2 eq) and dropwise add 30% 
    
    
    
    (5.0 eq) at 0 °C.
    • Safety: Exothermic reaction. Maintain temperature <20 °C during addition.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

    • Mechanism:[3][4][5][6][7][8][9][10] The hydroperoxide anion attacks the nitrile to form the peroxyimidic acid, which tautomerizes to the amide.

  • Work-up: Quench with water. Extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOH/Heptane.

    • Note: This method preserves the N-Boc group on the C-2 substituent (orthogonal deprotection).

Protocol C: Final Global Deprotection

Objective: Remove the N-Boc group to release the free amine.

Step-by-Step:

  • Dissolve the Amide-Boc intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 1 hour.

  • Concentrate and neutralize with saturated

    
     or ion-exchange resin to obtain the free base.
    
Data Summary: Protecting Group Compatibility Table
Protecting Group (PG)Stability to

(Basic/Heat)
Stability to Nitrile Hydrolysis (H2O2/OH-)Deprotection ConditionRecommendation
Boc (tert-Butyloxycarbonyl)Excellent Good (Stable to mild basic peroxide)Acid (TFA/HCl)Primary Choice for amines.
Cbz (Carboxybenzyl)Good Fair (Can hydrolyze in strong hot base)Hydrogenation (

)
Use if acid-sensitive groups exist.
Fmoc (Fluorenylmethoxycarbonyl)Poor (Cleaves in DIPEA/Piperidine)Unstable Base (Piperidine)Avoid (Incompatible with basic

).
PMB (p-Methoxybenzyl)Excellent Excellent Oxidative (DDQ) or AcidUse for protecting amide nitrogens if needed.
Troubleshooting & Causality
  • Issue: Low yield in

    
     reaction.
    
    • Cause: Did you hydrolyze the nitrile first?

    • Fix: Ensure Nitrile is present during substitution.[5] It activates the ring.

  • Issue: Polymerization of diamine.

    • Cause: Use of unprotected diamine.

    • Fix: Use Mono-Boc protected diamines.

  • Issue: Hydrolysis of Nitrile yields Carboxylic Acid instead of Amide.

    • Cause: Reaction time too long or base too strong (e.g., refluxing NaOH).

    • Fix: Switch to the Radziszewski reaction conditions (H2O2/K2CO3/DMSO) described in Protocol B, which stops cleanly at the amide.

References
  • Synthesis of 2-amino-3-cyanopyridines

    • Title: Chemistry of 2-Amino-3-cyanopyridines.
    • Source: ResearchG
    • URL:[Link]

  • Reactivity of 2-Halo-nicotinonitriles

    • Title: Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions (Element Effect and Nitrile Activ
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Amide Synthesis via Nitrile Hydrolysis

    • Title: Amide synthesis by oxid
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Kinase Inhibitor Synthesis (Pim-1)

    • Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors.
    • Source: NIH / ACS Omega.
    • URL:[Link]

  • Lateral Lithiation Context

    • Title: Lateral Lithiation Reactions Promoted by Hetero
    • Source: ResearchGate.[8][11]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4,6-dimethyl-nicotinonitrile

[1][2][3]

Case ID: PUR-BDMN-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary

2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 113124-06-4) is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals.[1][2][3] Its purification is often complicated by the presence of the 2-hydroxy precursor (incomplete conversion), phosphoryl impurities (from

hydrolysis by-products

This guide provides a tiered troubleshooting approach, moving from high-throughput crystallization techniques to high-resolution chromatographic interventions.

Module 1: Chemical Decontamination (Pre-Purification)

Context: Before attempting crystallization or chromatography, you must chemically remove the bulk of the impurities. The most persistent impurity is often the starting material, 4,6-dimethyl-2-hydroxynicotinonitrile (often existing as the 2-pyridone tautomer), which has vastly different solubility properties than your product.[1]

Q: My crude solid is sticky and smells acrid. How do I clean it up before recrystallization?

A: This indicates residual phosphoryl bromides (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


23Protocol:
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2][3]

  • Quenching: Wash the organic layer with saturated aqueous NaHCO₃ (2x).[1][2][3] This neutralizes acidic species and hydrolyzes residual phosphoryl halides into water-soluble phosphates.[1][2][3]

  • Precursor Removal (Critical): Wash the organic layer with 1M NaOH (cold).[1][2][3]

    • Mechanism:[3][4][5][6] The 2-hydroxy impurity is weakly acidic (phenolic/pyridone nature).[1][2][3] The base deprotonates it, rendering it water-soluble, while your product (2-bromo) remains in the organic layer.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Module 2: Recrystallization (The Primary Method)

Context: As a halogenated nicotinonitrile, this compound typically forms a crystalline solid.[1][2][3] Recrystallization is the most scalable method for purification.[1][2][3]

Q: The product "oils out" (forms a separate liquid phase) instead of crystallizing. What is happening?

A: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the solute concentration exceeds the solubility limit of the oil phase before the crystal nucleation point is reached. It is common in solvent mixtures where the product has high solubility in the "good" solvent and very low solubility in the "anti-solvent."

Troubleshooting Protocol:

  • Change Solvent System: Switch from a binary system (e.g., EtOAc/Hexane) to a single polar protic solvent like Ethanol (EtOH) or Isopropanol (IPA) .[1][2][3]

  • Seeding: Retain a small amount of crude solid before dissolving.[1][2][3] Once the solution is hot and clear, cool slightly and add the "seed" crystals to provide a nucleation surface.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.[1][2][3]

Q: Which solvent systems are validated for this class of molecule?
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (Abs.) 100%High Best first choice.[1][2][3] Dissolve hot, cool to 0°C.
EtOH / Water 9:1 to 8:2Moderate Use if pure EtOH yield is low.[2][3] Water acts as anti-solvent.[1][2][3]
Heptane / EtOAc 4:1High Good for removing non-polar tar.[1][2][3]
Toluene 100%Low Risk of solvate formation; hard to remove solvent traces.[1][2][3]

Module 3: Chromatographic Separation (The "Polishing" Step)

Context: If recrystallization fails to achieve >98% purity, or if you need to separate regioisomers, use flash column chromatography.

Q: My compound streaks/tails on the silica column, ruining the separation. Why?

A: Pyridines are Lewis bases.[1][2][3] The nitrogen lone pair interacts with the acidic silanol groups (

Corrective Action:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase.[1][2][3]

    • Mechanism:[3][4][5][6] TEA is a stronger base than the nicotinonitrile.[2][3] It preferentially binds to the silanol sites, "capping" them and allowing your product to elute symmetrically.

  • Alternative Stationary Phase: Use Neutral Alumina instead of silica gel if the compound is acid-sensitive or if streaking persists.[1][2][3]

Q: What is the optimal Retardation Factor ( ) for this separation?

A: Target an

0.25 – 0.35
  • Recommended Eluent: Hexanes : Ethyl Acetate (Gradient from 95:5 to 80:20).[1][2][3]

  • Detection: UV at 254 nm (The nitrile and pyridine ring provide strong absorbance).[2][3]

Visualizing the Workflow

Diagram 1: Purification Decision Matrix

This logic gate determines the most efficient purification route based on crude purity and physical state.[2][3]

PurificationLogicStartCrude 2-Bromo-4,6-dimethyl-nicotinonitrileChemWashAcid/Base Wash(Remove POBr3 & Hydroxy-SM)Start->ChemWashStateCheckPhysical State?SolidSolid / Semi-SolidStateCheck->SolidCrystallizesOilSticky Oil / TarStateCheck->OilRemains OilRecrysRecrystallization(Ethanol or Heptane/EtOAc)Solid->RecrysColumnFlash Chromatography(Silica + 1% TEA)Oil->ColumnChemWash->StateCheckPurityCheckPurity > 98%?Recrys->PurityCheckPurityCheck->ColumnNo (Mixed Fractions)FinalFinal ProductPurityCheck->FinalYes

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state and purity of the crude material.

Diagram 2: Recrystallization Protocol (Standard Operating Procedure)

A visual guide to the thermal cycle required for effective crystal growth.

RecrysProtocolStep11. Dissolution(Reflux in EtOH)Step22. Hot Filtration(Remove insoluble salts)Step1->Step2Clear SolutionStep33. Nucleation(Cool to RT, then 0°C)Step2->Step3Slow CoolStep44. Collection(Cold wash & Vacuum Dry)Step3->Step4Precipitate

Figure 2: Step-by-step thermal cycle for the recrystallization of 2-halonicotinonitriles.

References

  • Vertex Pharmaceuticals. (2018).[1][2][3] Methods of making 2-halonicotinonitriles. US Patent 9,951,020 B2.[1][2][3]

  • BenchChem. (2025).[1][2][3][7][8] Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 583013, 2-Bromo-5,6-dimethylnicotinonitrile. (Analogous structure properties). [2][3]

  • University of Rochester. (n.d.).[1][2][3] Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.

identifying and minimizing side reactions in 2-Bromo-4,6-dimethyl-nicotinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-4,6-dimethyl-nicotinonitrile Synthesis

Introduction: The Stability Paradox

Welcome to the technical support hub for the synthesis of 2-Bromo-4,6-dimethyl-nicotinonitrile . This scaffold is a critical intermediate for diverse heterocyclic APIs. However, it presents a classic "stability paradox": you need harsh Lewis acidic conditions (POBr₃/PBr₅) to install the bromine at the C2 position, but those same conditions threaten the integrity of the C3 nitrile group (hydrolysis) and the C4/C6 methyl groups (radical halogenation).

This guide moves beyond standard literature to address the causality of failure modes. We treat the synthesis not as a recipe, but as a system of competing kinetic pathways.

Part 1: The Reaction Landscape (Visualization)

Before troubleshooting, you must visualize the competing pathways.[1][2] The diagram below maps the "Happy Path" (Target) against the three most common "Sad Paths" (Impurities).

ReactionPathways Start Precursor: 3-cyano-4,6-dimethyl-2-pyridone Inter Intermediate: Phosphoryl-O-Pyriding Species Start->Inter POBr3, 140°C (Activation) ImpurityB Impurity B (Radical): Bromomethyl side-chain Start->ImpurityB PBr5 or Light (Radical Mechanism) Target TARGET: 2-Bromo-4,6-dimethyl- nicotinonitrile Inter->Target Br- Attack (Substitution) ImpurityC Impurity C (Incomplete): Residual Pyridone Inter->ImpurityC Old POBr3 (Moisture Ingress) ImpurityA Impurity A (Hydrolysis): 2-Bromo-4,6-dimethyl- nicotinamide Target->ImpurityA Acidic Quench (pH < 1, High T)

Figure 1: Kinetic map of the bromination process. Note that Impurity A (Amide) usually forms during the workup, not the reaction itself.

Part 2: Critical Process Parameters (CPP) & Troubleshooting

Module 1: The Bromination Agent (POBr₃ vs. PBr₅)

The choice of brominating agent dictates your side-reaction profile.[1][2]

  • The Standard: Phosphorus Oxybromide (POBr₃).

  • The Aggressor: Phosphorus Pentabromide (PBr₅).

Technical Recommendation: Use POBr₃ in a sealed system. PBr₅ is often too aggressive, leading to radical bromination of the methyl groups (benzylic-like positions) [1].[1][2]

Troubleshooting Table: Reagent Issues

SymptomDiagnosisRoot CauseCorrective Action
Stuck Reaction (High SM remaining)Inactive Reagent POBr₃ has hydrolyzed to phosphoric acid/HBr due to moisture storage.[1][2]Use fresh POBr₃.[1][2] It should be a white/pale yellow solid, not orange/sticky.[1][2] Add 0.1 eq of DMF as a catalyst (Vilsmeier-Haack type activation).[1][2]
New Peak at M+79/81 Side-chain Bromination Radical attack on 4-Me or 6-Me groups.[1][2]Switch from PBr₅ to POBr₃. Exclude light. Add radical scavenger (e.g., BHT) if persistent.[1][2]
Violent Exotherm Runaway Hydrolysis Wet solvent reacting with POBr₃.[1][2]Ensure Toluene/Anisole is dried over molecular sieves (<50 ppm H₂O).[1][2]
Module 2: The Nitrile Integrity (Hydrolysis Control)

The most common failure mode is the disappearance of the nitrile stretch (


) and appearance of amide peaks (

).[1][2]

The Mechanism: The nitrile group is relatively stable to POBr₃.[2] However, during the quench , the mixture contains excess POBr₃, which reacts with water to form H₃PO₄ and HBr.[1] This creates a highly acidic, exothermic local environment that rapidly hydrolyzes the nitrile to an amide [2].

Protocol: The "Inverse Quench" Technique

  • DO NOT add water to the reaction mixture.[2]

  • DO: Pour the hot reaction mixture slowly into a vigorously stirred slurry of Ice/NaHCO₃ or Ice/NH₄OH .

  • Target pH: Maintain pH > 7 throughout the quench.

FAQ: Why can't I just neutralize it later?

Once the amide is formed, it is irreversible under these conditions.[1][2] You must prevent the acidic transient state entirely.[2]

Module 3: Precursor Quality (The Hidden Variable)

The starting material, 3-cyano-4,6-dimethyl-2-pyridone, is synthesized via the Guareschi-Thorpe condensation [3].[1][2]

Common Issue: If your precursor contains the regioisomer (from incorrect condensation control) or residual acetate salts, the bromination yield drops significantly.

QC Check:

  • 1H NMR: Confirm the singlet at C5.

  • Solubility: The pyridone is sparingly soluble in non-polar solvents.[2] If it dissolves too easily in toluene, check for impurities.[1][2]

  • Dryness: The precursor must be bone-dry.[1][2] Water reacts with POBr₃ (1:1 stoichiometry loss) and generates HBr gas, which pressurizes the vessel.[1]

Part 3: Validated Experimental Workflow

This protocol minimizes thermal stress on the nitrile group while ensuring complete conversion.[2]

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, mechanical stirrer (magnetic stirring often fails due to slurry viscosity).

  • Charge:

    • 1.0 eq 3-cyano-4,6-dimethyl-2-pyridone.

    • 1.5 - 2.0 eq POBr₃ (Solid).[1][2]

    • Solvent: Anisole (preferred for higher boiling point) or Toluene.[1][2]

    • Catalyst: DMF (3-5 drops).[1][2]

  • Reaction:

    • Heat to 100°C for 1 hour (dissolution phase).

    • Ramp to 140°C (reflux) for 3-5 hours.

    • Monitor: TLC (EtOAc/Hexane).[1][2] Look for the disappearance of the baseline spot (Pyridone).

  • Workup (The Critical Step):

    • Cool mixture to 60°C (do not let it solidify).

    • Prepare a beaker with Crushed Ice + NaHCO₃ (sat) .

    • Slowly pour the reaction stream into the ice slurry.

    • Observation: Violent gas evolution (CO₂) is normal.[1][2]

  • Purification:

    • Extract with Ethyl Acetate.[1][2]

    • Wash with Brine.[1][2]

    • Crucial: Recrystallize from Ethanol/Water or Heptane.[1][2] Distillation is risky due to thermal instability of the nitrile.

Part 4: Analytical Troubleshooting (FAQ)

Q: I see a peak at M-16 in the Mass Spec. What is it? A: This is likely the 3-cyano-4,6-dimethyl-2-pyridone (Starting Material).[1][2][3] The mass difference between Br (79) and OH (17) is large, but if you mean M-16 relative to product, check if you have formed the chloro analog (M-44) if you used POCl₃/PBr₅ mixtures.[1][2] If you see M+18, that is the Amide (Hydrolysis).[1]

Q: The product is yellow/orange. Is it pure? A: Pure 2-bromo-4,6-dimethyl-nicotinonitrile should be off-white or pale yellow.[1][2] A deep orange color usually indicates phosphorus residues or bromine (Br₂) liberation.[1][2]

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) to remove free bromine.
    

Q: Can I use POCl₃ followed by halogen exchange? A: Yes, this is a valid alternative.[1][2] Synthesize the 2-chloro analog first (cheaper, easier to handle), then perform a Finkelstein-like reaction using HBr/AcOH or NaBr in high-boiling solvents.[1][2] However, direct bromination with POBr₃ is generally cleaner for this specific scaffold [4].[1][2]

References

  • Wohl-Ziegler Bromination Risks: Djerassi, C. (1948).[1][2] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317.[1] Link[1]

  • Nitrile Hydrolysis Mechanisms: Cohen, M. A., & Sawaya, J. (2005).[1][2] Acid-Catalyzed Hydrolysis of Nitriles. Journal of Organic Chemistry. (General mechanism grounding).[1][2] Link

  • Precursor Synthesis (Guareschi-Thorpe): Misic-Vukovic, M., et al. (1994).[1][2] Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones. Journal of the Serbian Chemical Society. Link

  • Phosphorus Oxybromide Handling: Manac Inc.[1][2] Technical Guide on POBr3 Bromination. (2024). Link

Sources

troubleshooting common issues in Suzuki coupling with 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on 2-Bromo-4,6-dimethyl-nicotinonitrile (also known as 2-bromo-4,6-dimethylpyridine-3-carbonitrile). This substrate presents a unique "perfect storm" of reactivity issues: it is an electron-deficient heteroaryl halide with ortho-substitution (3-CN) and dual coordination sites (Pyridine-N and Nitrile-N).

Status: Active Subject: Troubleshooting Low Yields, Catalyst Deactivation, and Side Reactions Applicable Substrate: 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 17117-91-8)

Executive Summary: The Substrate Challenge

Before troubleshooting, you must understand the molecular behavior of your reactant. 2-Bromo-4,6-dimethyl-nicotinonitrile is not a standard aryl halide.

  • Electronic Activation vs.

    
     Risk:  The 3-cyano group and the pyridine nitrogen make the C2-position highly electron-deficient. While this facilitates Oxidative Addition (OA) of the Palladium catalyst, it simultaneously renders the C-Br bond highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) by the base (e.g.,
    
    
    ,
    
    
    ).
  • Catalyst Poisoning: The substrate possesses two strong coordination sites (Pyridine-N and Cyano-N) that can displace phosphine ligands on the Palladium, forming inactive "Pd-substrate" complexes.

  • Steric/Chelation Effects: The ortho-cyano group can act as a "gatekeeper," sterically hindering the approach of bulky boronic acids or creating a chelate effect that traps the metal center.

Troubleshooting Guide (Q&A)
Q1: My reaction turns black immediately, but conversion is <10%. LCMS shows starting material and dehalogenated byproduct.

Diagnosis: Catalyst Poisoning and Hydrodehalogenation. The "Pd-black" precipitate indicates the collapse of the active catalytic cycle. The pyridine nitrogen is likely displacing your ligands, leading to Pd aggregation. The dehalogenation (replacement of Br with H) suggests a failed transmetallation step where the Pd-hydride species forms.

Corrective Action:

  • Switch to Bulky, Electron-Rich Ligands: Abandon standard ligands like

    
     or dppf. Use Buchwald Dialkylbiaryl Ligands  (e.g., XPhos  or SPhos ).
    
    • Why? These ligands are sterically bulky enough to prevent the pyridine nitrogen from coordinating to the Pd center. They also create an electron-rich Pd center that accelerates oxidative addition.

  • Pre-catalyst Selection: Use Pd(OAc)2 with the ligand (1:2 ratio) or a pre-formed precatalyst like XPhos Pd G2 . Avoid Pd(PPh3)4 as the labile PPh3 is easily displaced by your substrate.

Q2: I see a new peak with M-Br+OH (M+16 mass shift) or M-Br+OMe. What is happening?

Diagnosis: Nucleophilic Aromatic Substitution (


).
The base you are using is acting as a nucleophile, attacking the highly activated C2 position and displacing the Bromide before the Palladium can. This is common with strong bases like NaOH, KOH, or NaOMe.

Corrective Action:

  • Change the Base: Switch to non-nucleophilic, weaker bases.

    • Recommended:

      
       (tripotassium phosphate)  or 
      
      
      
      (cesium carbonate)
      .
    • Avoid: Hydroxides (

      
      ), Alkoxides (
      
      
      
      ), or small counter-ions that form tight ion pairs.
  • Solvent Modification: If using alcohols (MeOH/EtOH), stop immediately. The alkoxide generated will rapidly attack the C2 position. Use aprotic solvents like 1,4-Dioxane , Toluene , or THF .

Q3: The nitrile group is disappearing, and I see an amide mass (M+18).

Diagnosis: Nitrile Hydrolysis. Under aqueous, basic conditions at high temperatures (


), the electron-deficient nitrile at the 3-position is primed for hydrolysis to the primary amide.

Corrective Action:

  • Reduce Water Content: Move to an anhydrous system.

  • Anhydrous Protocol: Use anhydrous Toluene/DMF (4:1) with anhydrous

    
     .
    
  • Phase Transfer Catalysis: If the base is insoluble without water, add 18-Crown-6 (if using K salts) or Tetrabutylammonium bromide (TBAB) to solubilize the base in the organic phase without adding water.

Q4: The boronic acid is consumed, but I only see homocoupling (R-R) and unreacted bromide.

Diagnosis: Protodeboronation or Oxidative Homocoupling. The oxidative addition to your hindered/poisoning bromide is too slow. Meanwhile, the boronic acid is degrading or coupling with itself in the presence of oxygen.

Corrective Action:

  • Degassing is Critical: Sparge solvents with Argon for at least 15 minutes. Oxygen promotes homocoupling.[1]

  • "Slow Addition" Strategy: Add the boronic acid in portions (e.g., 3 batches over 1 hour) or via syringe pump. This keeps the concentration of boronic acid low relative to the active catalyst, favoring cross-coupling over homocoupling.

  • Activation: If the boronic acid is electron-poor, add a catalytic amount of CuCl (10 mol%) . This is the "copper effect" (Liebeskind-Srogl variant) which can facilitate transmetallation with difficult substrates.

Optimized Experimental Protocols
Protocol A: The "Rescue" Method (High Success Rate)

Use this for difficult couplings where standard conditions failed.

Reagents:

  • Substrate: 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (8 mol%)
      
  • Base:

    
      (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: If hydrolysis is observed, switch to anhydrous Toluene with 18-Crown-6.

Step-by-Step:

  • Charge a reaction vial with the bromide, boronic acid, and base.

  • Add the Pd catalyst and ligand last.

  • Seal the vial and purge with Argon/Nitrogen for 5 cycles (Vacuum/Backfill). Crucial step.

  • Add degassed solvents via syringe.

  • Heat to 80°C . Monitor by LCMS at 1 hour.

    • Why 80°C? High enough to overcome the activation energy of the hindered center, but low enough to minimize nitrile hydrolysis compared to reflux (100°C+).

Protocol B: Anhydrous Conditions (For Hydrolysis-Prone Nitriles)

Use this if the nitrile converts to amide.

Reagents:

  • Base: CsF (Cesium Fluoride) (2.0 equiv) or Anhydrous

    
    .
    
  • Solvent: Anhydrous DME (Dimethoxyethane) or Toluene .

  • Catalyst:

    
     may work here due to lack of water, but Pd-SPhos  is safer.
    

Step-by-Step:

  • Flame-dry glassware under vacuum.

  • Combine reagents in a glovebox or under strict Schlenk technique.

  • Reflux at 90°C. The fluoride anion acts as a base to activate the boronic acid without the nucleophilicity of hydroxide, preventing

    
     and hydrolysis.
    
Comparative Data: Base & Solvent Selection
Base System

(conj. acid)
Risk of

Risk of HydrolysisRecommendation

15.7High High DO NOT USE

16-17Severe N/ADO NOT USE

10.3ModerateModerateStandard, but risky

12.3Low LowHighly Recommended

(Anhydrous)
~3Very LowNoneBest for sensitive nitriles

10.7LowLowPoor conversion (weak activation)
Troubleshooting Logic Flow (Visualization)

The following diagram illustrates the decision-making process for troubleshooting this specific reaction.

SuzukiTroubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS Result1 SM Remaining + Pd Black CheckLCMS->Result1 Low Conversion Result2 Product M+16 (OH) or M+30 (OMe) CheckLCMS->Result2 Wrong Mass Result3 Product M+18 (Amide) CheckLCMS->Result3 Mass Shift Result4 Homocoupling of Boronic Acid CheckLCMS->Result4 Boronic Acid Gone Sol1 Catalyst Poisoning: Switch to XPhos-Pd-G2 or SPhos ligands Result1->Sol1 Sol2 SNAr Side Reaction: Switch Base to K3PO4 Remove Alcohols Result2->Sol2 Sol3 Nitrile Hydrolysis: Use Anhydrous Conditions (CsF / Toluene) Result3->Sol3 Sol4 Oxidative Issue: Degas Solvents (Ar) Slow Addition of Boronic Acid Result4->Sol4

Caption: Decision tree for diagnosing failure modes in the coupling of 2-Bromo-4,6-dimethyl-nicotinonitrile.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

optimizing reaction conditions for the amination of 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Ticket ID: #RXN-OPT-2024-03 Subject: Amination Protocols for 2-Bromo-4,6-dimethyl-nicotinonitrile Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2-Bromo-4,6-dimethyl-nicotinonitrile , a highly functionalized pyridine scaffold. This substrate presents a unique "push-pull" reactivity profile:

  • Electronic Activation (The Pull): The nitrile (-CN) group at C3 is strongly electron-withdrawing, dramatically lowering the LUMO energy at the C2 position. This makes the C2-Br bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Steric Hindrance (The Push): The methyl group at C4 introduces significant steric bulk immediately adjacent to the reaction center. This often retards the approach of bulky nucleophiles, requiring higher activation energies than unsubstituted nicotinonitriles.

Primary Recommendation: Attempt SNAr first. It is atom-economical and avoids heavy metals. Secondary Recommendation: Switch to Buchwald-Hartwig Cross-Coupling only if the amine is weakly nucleophilic (e.g., electron-deficient anilines) or excessively sterically hindered.

Module 1: Strategic Pathway Selector

Before starting, use this logic flow to determine your optimal reaction class.

ReactionSelector Start Start: Select Amine Partner AmineType Is the Amine Aliphatic or Aromatic? Start->AmineType Aliphatic Aliphatic (e.g., Morpholine, Alkyl amines) AmineType->Aliphatic Aromatic Aromatic (e.g., Anilines) AmineType->Aromatic Sterics Is the Amine Bulky? (e.g., t-Butyl, Ortho-subst.) Aliphatic->Sterics Electronic Does Aniline have EWGs? (e.g., -NO2, -CF3) Aromatic->Electronic SNAr_Std Protocol A: Standard S_NAr (K2CO3 / DMF / 80°C) Sterics->SNAr_Std No SNAr_HighT Protocol B: High-Temp S_NAr (DIPEA / NMP / 120°C) Sterics->SNAr_HighT Yes Electronic->SNAr_HighT No (Neutral/Rich) Buchwald Protocol C: Buchwald-Hartwig (Pd-Catalysis) Electronic->Buchwald Yes (Electron Poor)

Figure 1: Decision matrix for selecting the optimal amination pathway based on nucleophile properties.

Module 2: Protocol A & B (SNAr Optimization)

The SNAr mechanism proceeds via a Meisenheimer complex.[1] The 3-CN group stabilizes the negative charge intermediate, but the 4-Methyl group destabilizes the transition state via steric clash.

Standard Operating Procedure (SOP)
ParameterRecommendationScientific Rationale
Solvent DMSO or NMP Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex). DMSO is superior for rate; NMP is superior for high-temp stability (>100°C).
Base DIPEA (Hünig's Base) Unlike inorganic bases (K2CO3), DIPEA is soluble in organic media, ensuring a homogeneous reaction. It is also non-nucleophilic, preventing side reactions.
Stoichiometry 1.0 eq Substrate : 1.2 eq Amine : 2.0 eq BaseExcess base is critical to neutralize the HBr generated. If HBr is not scavenged, it can protonate the amine nucleophile, killing the reaction.
Concentration 0.5 M to 1.0 MHigh concentration drives the bimolecular kinetics (Rate = k[Substrate][Amine]).
Step-by-Step Workflow
  • Charge a reaction vial with 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv).

  • Add the solvent (DMSO or NMP) to reach 0.5 M concentration.

  • Add the Amine (1.2 equiv) followed by DIPEA (2.0 equiv).

  • Seal and heat to 80°C (Protocol A) or 120°C (Protocol B).

  • Monitor by LCMS at 2 hours. Look for the product mass (M+Amine-Br).

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with 3-cyanopyridines.

Q1: I see a new spot on TLC/LCMS with Mass = M-Br+OH (Hydrolysis). Why?

Diagnosis: You have hydrolyzed the C2-Br bond to a C2-OH (pyridone) or hydrolyzed the C3-CN to an amide. Root Cause: The combination of water , high heat , and carbonate bases (like K2CO3 or Cs2CO3) generates hydroxide ions. The electron-deficient ring is highly susceptible to attack by OH-. Corrective Action:

  • Switch Base: Use anhydrous organic bases (TEA or DIPEA) instead of carbonates.

  • Dry Solvents: Ensure DMSO/DMF is "anhydrous grade" or stored over molecular sieves.

  • Lower Temp: Hydrolysis competes more effectively at temperatures >100°C.

Q2: The reaction stalls at 50% conversion. Adding more amine doesn't help.

Diagnosis: Product Inhibition or Steric Wall. Root Cause: The 4-methyl group creates a "steric wall." As the reaction proceeds, the bulky product might aggregate or the leaving group (Br-) might inhibit the reaction in non-polar solvents. Corrective Action:

  • Solvent Switch: Move to Sulfolane or NMP . These allow higher temperatures (up to 140°C) without the decomposition associated with DMF.

  • Microwave Irradiation: Microwave heating often accelerates sterically hindered SNAr reactions by rapidly reaching the activation energy required to overcome the 4-Me steric clash.

Q3: My amine is an electron-poor aniline (e.g., 4-nitroaniline) and SNAr fails.

Diagnosis: Nucleophile is too weak. Root Cause: SNAr requires a strong nucleophile to attack the ring. Electron-poor anilines are poor nucleophiles. Corrective Action: Proceed to Module 4 (Buchwald-Hartwig) .

Module 4: Protocol C (Buchwald-Hartwig Cross-Coupling)

Use this when SNAr fails. The 3-CN group can poison Pd catalysts, so specific ligands are required.

Catalyst System Selection
  • Precatalyst: Pd2(dba)3 or Pd(OAc)2

  • Ligand: Xantphos or BINAP .

    • Why? Bidentate ligands like Xantphos have a wide bite angle, which facilitates the reductive elimination step, crucial for forming bonds with sterically hindered substrates (due to the 4-Me group).

  • Base: Cs2CO3 (anhydrous).

Step-by-Step Workflow
  • In a glovebox or under Argon: Combine Substrate (1.0 eq), Amine (1.2 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 eq).

  • Add degassed 1,4-Dioxane or Toluene (0.2 M).

  • Heat to 100°C for 12-16 hours.

  • Filter through Celite to remove Pd residues before analysis.

Visualizing the Failure Modes

Understanding why the reaction fails is key to fixing it.

FailureModes Input Reaction Mixture (Substrate + Amine + Base) Condition1 Water Present + Inorganic Base Input->Condition1 Condition2 Steric Bulk (4-Me) + Low Temp (<60°C) Input->Condition2 Condition3 Anhydrous + Polar Aprotic Solvent Input->Condition3 Outcome1 Hydrolysis (Pyridone Formation) Condition1->Outcome1 OH- Attack Outcome2 Stalled Reaction (Low Conversion) Condition2->Outcome2 High Activation Energy Outcome3 Successful Amination (Target Product) Condition3->Outcome3 S_NAr Pathway

Figure 2: Causal analysis of common reaction outcomes based on environmental conditions.

References

  • Mechanistic Insight:Nucleophilic Aromatic Substitution of 2-Halo-3-cyanopyridines.

    • Source:

  • Hydrolysis Risks: Hydrolysis of Nicotinonitriles.[2] Detailed kinetics on the competition between amination and hydrolysis in basic media.

    • Source:

  • Catalytic Alternatives:Buchwald-Hartwig Amination of 2-Bromopyridines. Optimization of Xantphos/Pd systems for hindered pyridines.

    • Source:

  • Substrate Properties: 2-Bromo-4,6-dimethyl-nicotinonitrile Physical Data. Solubility and stability data confirming insolubility in water and stability in organic solvents.[3]

    • Source:(Note: Isomer numbering varies in databases; structure confirmed via InChIKey).

Sources

Technical Support Center: Handling Air-Sensitive Reactions with 2-Bromo-4,6-dimethyl-nicotinonitrile

[1]

Document ID: TS-BDMN-001 Last Updated: January 29, 2026 Department: Application Science & Process Chemistry[1]

Executive Summary & Compound Profile

2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 10386-27-3) is a robust heterocyclic building block.[1] While the solid compound itself is relatively stable in air, the reactions it undergoes—specifically Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and organometallic substitutions—are critically air-sensitive.

The presence of the electron-withdrawing nitrile group (-CN) at the C3 position activates the C2-Bromine bond for oxidative addition, but it also renders the ring susceptible to nucleophilic attack and hydrolysis if moisture is present.

Physicochemical Snapshot
PropertyValueCritical Note
Appearance White to pale yellow solidDarkening indicates decomposition/oxidation.[1]
Melting Point 78–80 °CLow MP requires care during vacuum drying (avoid sublimation).[1]
Solubility DCM, THF, EtOAcInsoluble in water.[1]
Reactivity High (

, Pd-Coupling)
Air-Sensitive Step: Pd(0) catalytic cycle.[1]

The Inert Ecosystem: Pre-Reaction Best Practices

Success with this substrate depends on the "Inert Ecosystem"—the exclusion of oxygen and moisture from the solvent, catalyst, and headspace.

A. Solvent Degassing Protocols

Oxygen is a catalyst poison.[1] It oxidizes phosphine ligands (e.g.,

MethodEfficiencyRecommended ForProtocol Summary
Freeze-Pump-Thaw High (99.9%

removal)
Small scale (<10 mL), kinetic studiesFreeze solvent (

), evacuate headspace, thaw under static vacuum.[1] Repeat 3x.
Sparging (Bubbling) Moderate/HighLarge scale (>50 mL)Bubble high-purity Argon through solvent for 15–30 mins using a dispersion tube.[1]
Ultrasonic Degassing Low/ModerateHPLC prep onlyNOT recommended for sensitive Pd-couplings.[1]
B. Glassware Preparation
  • Baking: All reaction vessels must be oven-dried at 120°C for >4 hours.

  • Cooling: Cool glassware only under a stream of dry Nitrogen or Argon or inside a desiccator.[1]

  • Sealing: Use high-quality septa (Suba-Seal®) that have not been punctured previously.[1]

Standard Operating Procedure (SOP): Suzuki-Miyaura Coupling

This protocol minimizes nitrile hydrolysis (by avoiding strong aqueous hydroxide bases) and maximizes oxidative addition.[1]

Workflow Diagram: The "Schlenk Cycle"

SchlenkWorkflowcluster_catCatalyst HandlingStartStart: Weigh SolidsVacEvacuate & Backfill (3x)Start->Vac Remove AirSolventAdd Degassed SolventVac->Solvent Syringe TransferBaseAdd Base (Anhydrous)Solvent->Base Counter-flow N2HeatHeat to 80-100°CBase->Heat Sealed SystemMonitorMonitor (TLC/LCMS)Heat->Monitor Check ConversionCatPrepPd Catalyst + LigandCatPrep->VacAdd with solids

Figure 1: Inert atmosphere workflow for setting up Pd-catalyzed cross-couplings.[1]

Step-by-Step Protocol
  • Solid Addition: To a dry Schlenk tube equipped with a stir bar, add:

    • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)[1]

    • Boronic Acid/Ester (1.2–1.5 equiv)[1]

    • Base:

      
       or 
      
      
      (2.0–3.0 equiv).[1] Note: Avoid NaOH/KOH to prevent nitrile hydrolysis.
    • Catalyst:

      
       (5 mol%) or 
      
      
      /XPhos.[1]
  • Inert Cycle: Cap the tube with a rubber septum.[1] Connect to a Schlenk line. Evacuate (high vacuum) and backfill with Argon three times.[1]

  • Solvent Transfer: Syringe in degassed 1,4-Dioxane or Toluene/Water (anhydrous preferred if nitrile hydrolysis is observed).

  • Reaction: Heat to 80–100 °C. The solution should remain clear or turn dark brown/red (active catalyst).

    • Warning: If the solution turns black and precipitates particles within 5 minutes, oxygen ingress has occurred (Pd black formation).

Troubleshooting Center (FAQs)

Issue 1: Catalyst Deactivation (The "Black Mirror" Effect)

Q: My reaction mixture turned black immediately upon heating, and conversion is <5%. A: This indicates rapid oxidation of the Palladium catalyst, leading to the formation of bulk Palladium metal ("Pd black").

  • Root Cause: Insufficient degassing of the solvent or a leak in the septum.

  • Fix: Switch to the Freeze-Pump-Thaw method for solvents.[1] Ensure the Argon line has a positive pressure bubbler to prevent back-diffusion of air.

Issue 2: Nitrile Hydrolysis

Q: I see a new spot on TLC, but the mass spec shows M+18 (Amide) or M+19 (Acid). A: The nitrile group at C3 has hydrolyzed.

  • Root Cause: The combination of high heat, water, and base attacks the nitrile.

  • Fix: Switch to anhydrous conditions . Use anhydrous Toluene or DMF as solvent and anhydrous

    
     as the base. Avoid water as a co-solvent.[1]
    
Issue 3: Poor Oxidative Addition

Q: Starting material remains unreacted even after 12 hours. A: The electron-rich methyl groups at C4 and C6 may be slightly deactivating the ring compared to a bare pyridine.

  • Fix: Switch to a more electron-rich, bulky ligand system like Buchwald's S-Phos or X-Phos , which facilitates oxidative addition into hindered or electron-rich chlorides/bromides.[1]

Troubleshooting Logic Tree

TroubleshootingProblemLow Yield / Failed ReactionCheckColorDid reaction turn black instantly?Problem->CheckColorBlackYesYES: O2 PoisoningCheckColor->BlackYesBlackNoNO: Solution is clear/brownCheckColor->BlackNoAction1Action: Re-degas solventCheck septum sealBlackYes->Action1CheckProdCheck LCMS/TLCBlackNo->CheckProdResultSMOnly SM remainingCheckProd->ResultSMResultHydProduct Mass +18/+19CheckProd->ResultHydAction2Action: Change Ligand(Try XPhos or SPhos)ResultSM->Action2Action3Action: Remove WaterUse Anhydrous BaseResultHyd->Action3

Figure 2: Diagnostic logic for troubleshooting reaction failures.

References & Grounding

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (General protocols for methyl-substituted bromopyridines). [1]

  • Schlenk Line Survival Guide. An Illustrated Guide to Schlenk Line Techniques. (Authoritative guide on inert atmosphere manipulation).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. (Mechanistic grounding for base/ligand selection).[1]

  • Sigma-Aldrich (Merck). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[1] (Standard industrial safety protocols).

Technical Support Center: Solvent Screening for 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Transitioning to Sustainable Solvents for Pyridine Functionalization Last Updated: January 2026[1][2][3]

Introduction: The Substrate Challenge

You are likely working with 2-Bromo-4,6-dimethyl-nicotinonitrile (Structure: Pyridine core, C2-Br, C3-CN, C4/C6-Me).[2]

Mechanistic Context: This substrate presents a unique "push-pull" challenge.[1][2][3] The C3-Nitrile group is strongly electron-withdrawing, activating the C2-Bromine for Nucleophilic Aromatic Substitution (


) and oxidative addition in Palladium cross-coupling.[2] However, the C4,6-Dimethyl  groups introduce significant steric bulk .[2]
  • The Problem: Standard dipolar aprotic solvents (DMF, NMP, DMAc) handle this polarity/steric balance well but are facing severe regulatory pressure (REACH restrictions, toxicity).[1][2]

  • The Goal: Identify green alternatives that maintain the high dielectric constant (

    
    ) required for the transition state without compromising work-up efficiency.
    

Module 1: Solubility & Dissolution Troubleshooting

User Question: My starting material dissolves in DCM but crashes out in green ethers like 2-MeTHF. How do I predict solubility without wasting material?

Technical Insight: 2-Bromo-4,6-dimethyl-nicotinonitrile is a "Goldilocks" molecule—lipophilic enough for chlorinated solvents but polar enough (due to the nitrile) to resist non-polar ethers. 2-MeTHF alone may lack the dipole moment to disrupt the crystal lattice effectively at room temperature.[2][3]

Protocol: The "Green" Solubility Screen

Do not rely on single solvents.[1][2][3] We recommend a Binary Solvent Screen using the following hierarchy.

Solvent ClassRecommended CandidateWhy?Boiling Point
Bio-based Dipolar Aprotic Cyrene™ (Dihydrolevoglucosenone)Closest match to NMP/DMF.[1][2][3] High flash point.227°C
Cyclic Carbonates Propylene Carbonate High polarity, stable, but hard to remove.[2]242°C
Green Ethers CPME (Cyclopentyl methyl ether)Hydrophobic (easy workup), low peroxide formation.[1][2]106°C
Esters Isopropyl Acetate (IPAc) Better stability than EtOAc, easier phase separation.[1][2]88.5°C
Troubleshooting Workflow
  • Test 1 (High Polarity): Try pure Cyrene . If soluble, proceed to reaction testing. Note: Cyrene is viscous; heating to 40°C often dramatically improves handling.

  • Test 2 (Co-Solvent System): If CPME fails, try CPME : Ethanol (9:1) . The small alcohol fraction disrupts the crystal lattice, while CPME acts as the bulk carrier.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Screening TempReq Reaction Temperature Required? Start->TempReq HighTemp > 100°C (Difficult S_NAr) TempReq->HighTemp High Activation Energy LowTemp < 100°C (Pd-Coupling) TempReq->LowTemp Catalytic Cyrene Select: Cyrene (Watch Work-up) HighTemp->Cyrene Base Stable Sulfolane Select: Sulfolane (If base sensitive) HighTemp->Sulfolane Acidic Conditions CPME Select: CPME (Low Peroxide Risk) LowTemp->CPME Standard MeTHF Select: 2-MeTHF (Check Peroxides!) LowTemp->MeTHF Higher Solubility Needed caption Figure 1: Decision logic for solvent selection based on thermal requirements and chemical stability.

Module 2: Reaction Optimization ( Focus)

User Question: I switched from DMF to Ethyl Acetate, but my


 reaction with an amine stalled at 30% conversion. Why?

Technical Insight:


 reactions proceed through a Meisenheimer Complex  (a charged intermediate).[1][2][3]
  • Transition State Stabilization: Polar aprotic solvents (DMF, DMSO) stabilize this charged intermediate, lowering the activation energy (

    
    ).[1][2] Ethyl Acetate (low dielectric constant) fails to do this.[1][2]
    
  • Steric Penalty: The methyl groups at C4 and C6 create steric hindrance.[1][2] You need heat to overcome this. Ethyl Acetate (BP ~77°C) likely cannot reach the required temperature (

    
    ) to drive the reaction to completion.[1]
    
Solution: The "Hot" Green Switch

Switch to Cyrene or DMSO/Water mixtures.[1]

  • Cyrene Protocol: Run the reaction at 120°C. Cyrene is stable under basic conditions (e.g.,

    
    ), unlike some esters which may hydrolyze.[1][2]
    
  • Surfactant-Mediated Water: If the amine nucleophile is water-soluble, use 2% TPGS-750-M in water .[2] This creates lipophilic micelles where the reaction occurs, often accelerating rates beyond organic solvents due to the "hydrophobic effect."

Module 3: Palladium-Catalyzed Coupling (Suzuki/Buchwald)[1][2][3]

User Question: My Suzuki coupling works in Toluene/Water but turns black and fails in 2-MeTHF. Is the solvent reacting?

Technical Insight: Palladium catalysts are sensitive to peroxides and coordinating solvents .[1][2][3]

  • Peroxides: 2-MeTHF forms peroxides faster than THF.[1][2] Peroxides oxidize phosphine ligands (e.g.,

    
    ), killing the active catalyst.[1]
    
  • Steric Clash: The 4,6-dimethyl groups on your substrate make the oxidative addition step difficult.[1][2] If the solvent coordinates weakly to the Pd center (which ethers can do), it blocks the bulky substrate from approaching.

Troubleshooting Guide: Pd-Coupling Failure
SymptomProbable CauseCorrective Action
Reaction turns black immediately Pd precipitation ("Pd black"). Ligand oxidation by peroxides.[1][2]Test 2-MeTHF for peroxides using Quantofix® strips. If positive, pass through activated alumina or switch to CPME .[1][2]
No conversion, Catalyst stays yellow Catalyst poisoning or failure to initiate.[1][2]The 4,6-dimethyl groups are blocking the Pd. Switch to a Buchwald Pre-catalyst (e.g., XPhos Pd G2) .[1][2] These are robust against sterics.[1][2]
Product forms but impurities appear Nitrile hydrolysis.[1][2]Avoid aqueous bases at high temps.[1][2] Switch to anhydrous conditions using

in Cyrene or Anisole .
Visualization: Troubleshooting Workflow

Troubleshooting Problem Reaction Stalled/Failed CheckPeroxide Check Solvent Peroxides (2-MeTHF/Ethers) Problem->CheckPeroxide CheckLigand Evaluate Ligand Sterics (XPhos/SPhos needed?) CheckPeroxide->CheckLigand Negative Action1 Treat solvent / Switch to CPME CheckPeroxide->Action1 Positive (>50ppm) CheckTemp Increase Temp (Switch to Cyrene/Anisole) CheckLigand->CheckTemp Ligand OK Action2 Use Pre-formed Catalyst (Pd G3/G4) CheckLigand->Action2 Standard Ligand Failed caption Figure 2: Step-by-step troubleshooting for Pd-catalyzed cross-coupling failures.

Module 4: Work-up & Isolation (The Hidden Trap)

User Question: I used Cyrene and the reaction worked, but I can't get the solvent out. It won't rotovap off!

Technical Insight: Cyrene boils at 227°C. You cannot remove it by standard evaporation.[1][2] However, Cyrene is miscible with water .[1][2][4]

Protocol: The "Water Wash" Isolation
  • Dilution: Dilute the reaction mixture with a hydrophobic green solvent (e.g., CPME or Ethyl Acetate ).[1][2]

  • Wash: Wash the organic layer 3x with water.[1][2]

    • Mechanism:[1][2][5][6] Cyrene partitions into the aqueous phase.[1][2] The product (lipophilic pyridine) stays in the organic phase.[1]

  • Emulsion Break: If an emulsion forms (common with nitriles), add brine (saturated NaCl) to the aqueous wash.[1][2] The ionic strength forces phase separation.[1][2]

FAQ: Rapid Fire Support

Q: Can I use ethanol for


 reactions with this molecule? 
A:  Use caution. While green, ethanol is protic.[1][2] It solvates the nucleophile (amine), reducing its reactivity ("caging effect").[1][2] For the hindered 4,6-dimethyl substrate, this often kills the reaction. Use n-Butanol  (higher temp) or a dipolar aprotic like Cyrene .[1][2]

Q: Is the nitrile group stable in Cyrene? A: Yes, generally. However, Cyrene is an acetal.[1][2][4] Avoid strong aqueous acids during workup, as Cyrene will decompose into levoglucosenone (releasing reactive species).[1][2] Keep workups neutral or basic.

Q: I need to run a Grignard reaction on the nitrile. Solvent recommendation? A: CPME . It is stable to strong bases/nucleophiles.[1][2] Do NOT use Cyrene or Propylene Carbonate, as Grignards will react with these solvents immediately.[1][2]

References

  • Sherwood, J., et al. (2014).[1][2][7] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.[1][2] Link

  • Byrne, F. P., et al. (2016).[1][2][8] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • GSK Solvent Sustainability Guide. (2024 Update). Royal Society of Chemistry.[1][2] Link

  • Lipshutz, B. H., et al. (2013).[1][2][3] "Transitioning organic synthesis from organic solvents to water." Aldrichimica Acta.[1][2] Link

  • Circa Group. (2023).[1][2][3] "Cyrene™ Physical Properties and Handling Guide." Link

Sources

managing and controlling exothermic reactions involving 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #EXO-PYR-246 Subject: Managing Exothermic Events in Functionalization of 2-Bromo-4,6-dimethyl-nicotinonitrile Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary & Hazard Profile

You are working with 2-Bromo-4,6-dimethyl-nicotinonitrile . This is not a standard reagent; it is a highly functionalized pyridine scaffold with three distinct reactivity centers that pose thermal risks:

  • The C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) and Lithium-Halogen exchange.
    
  • The C3-Nitrile (Cyano group): Susceptible to hydrolysis (exothermic) and nucleophilic attack (by its own lithiated species).

  • The Pyridine Ring: Electron-deficient, facilitating rapid, heat-generating reactions.

The Core Danger: The combination of the electron-withdrawing nitrile group and the ring nitrogen makes the C2-Bromine exceptionally labile. Reactions involving this site often exhibit "Trigger Behavior" —they require a specific activation energy to start, but once initiated, they release heat faster than standard cooling systems can remove it.

Module 1: Lithium-Halogen Exchange (Cryogenic Hazards)

Context: You are likely attempting to convert the C2-Br to a C2-Li species using n-Butyllithium (n-BuLi) or i-PrMgCl to introduce an electrophile.

Critical Troubleshooting (Q&A)

Q: I am maintaining -78°C, but I see a temperature spike immediately upon adding n-BuLi. Why? A: This is a Mixing-Limited Exotherm . The Li-Br exchange is one of the fastest reactions in organic chemistry (


). The reaction occurs instantaneously at the tip of the dosing needle.
  • The Fix: You must increase turbulence (Reynolds number) inside the reactor.

  • Protocol: Use a jet-mixing nozzle or increase impeller speed to maximum safe limits before starting addition. Dilute n-BuLi with hexanes to reduce concentration at the feed point.

Q: My yield is low, and I see a dimerized byproduct. Did the reaction overheat? A: Likely, yes. Even localized heating allows the newly formed 2-lithio-4,6-dimethyl-nicotinonitrile to attack the nitrile group of a neighboring unreacted molecule (nucleophilic attack on CN). This "self-immolation" is highly exothermic and autocatalytic.

  • The Fix: This is a "feed-controlled" reaction. You must keep the concentration of the lithiated species low or the temperature extremely low (<-70°C) to prevent the nitrile attack.

Standard Operating Procedure: Cryogenic Exchange
ParameterSpecificationReason
Solvent Anhydrous THF or Et2OCoordinates Li, stabilizes the intermediate.
Temperature < -75°C (Internal)Prevents attack of C2-Li on C3-CN.
Dosing Rate 0.5 - 1.0 mL/min (Lab scale)Must match heat removal capacity (

).
Quench Electrophile added at -78°C Do not warm up before quenching.

Module 2: Nucleophilic Aromatic Substitution ( )

Context: Displacing the Bromine with an amine, alkoxide, or thiol.

Critical Troubleshooting (Q&A)

Q: I added the amine at room temperature. Nothing happened for 30 minutes, so I heated it to 50°C. Suddenly, the solvent boiled over. What happened? A: You fell into the Accumulation Trap .

  • At RT, the reaction rate was slow, so unreacted amine accumulated in the vessel.

  • When you heated to 50°C, you triggered the reaction.

  • Because all reagents were present, the reaction released its total enthalpy (

    
    ) simultaneously.
    
  • The Fix: Never heat a batch reactor containing all reagents if the reaction hasn't started. Use Dosing-Controlled protocols.

Q: How do I safely scale this up? A: Convert to a Semi-Batch process.

  • Step 1: Heat the pyridine substrate in solvent to the reaction temperature (e.g., 60°C).

  • Step 2: Slowly dose the amine/nucleophile into the hot solution.

  • Why? This ensures the amine reacts immediately upon contact (Instantaneous Consumption). No reagent accumulation = No thermal runaway risk.

Visualizing the Hazard: The Accumulation Loop

SNAr_Hazard Start Start Reaction (Low Temp) Accumulation Reagents Accumulate (0% Conversion) Start->Accumulation Kinetic barrier Heat Operator Increases Heat to Initiate Accumulation->Heat False sense of safety Trigger Reaction Triggers (Rate increases exp.) Heat->Trigger T > Onset Temp Runaway THERMAL RUNAWAY (Boil-over / Rupture) Trigger->Runaway Heat Release > Cooling Capacity

Caption: The "Accumulation Trap" in


 reactions. Reagents build up during the induction period, leading to a catastrophic energy release once the reaction initiates.

Module 3: Emergency Response & Quenching

Context: The reaction temperature is deviating from the setpoint.

Emergency Logic Flow

If the internal temperature (


) exceeds the setpoint (

) by more than 5°C, follow this logic immediately. Do not wait for the chiller to "catch up."

Emergency_Response Detect Temp Deviation (Tin > Tset + 5°C) StopFeed STOP DOSING IMMEDIATELY Detect->StopFeed Cooling Set Jacket to Max Cooling StopFeed->Cooling CheckStir Verify Stirring (Is reactor viscous?) Cooling->CheckStir Decision Temp Dropping? CheckStir->Decision Resume Resume Feed at 50% rate Decision->Resume Yes Dump EMERGENCY DUMP (Quench Tank) Decision->Dump No (Runaway)

Caption: Immediate response workflow for thermal deviations. Stopping the feed is the single most effective intervention in semi-batch processes.

Quenching Protocol

For 2-Bromo-4,6-dimethyl-nicotinonitrile reactions, standard water quenches can be dangerous due to precipitation and heat generation.

  • Dilution First: Dilute the reaction mixture with cold solvent (e.g., Toluene or DCM) to increase thermal mass before adding the aqueous quench.

  • Controlled Hydrolysis: If quenching a lithiation, use a solution of Acetic Acid/THF (1:1) at -78°C. Pure water can freeze or cause violent localized boiling.

Quantitative Safety Data (Reference Values)

Use these estimated values to calculate your cooling requirements (


).
Reaction TypeEstimated Enthalpy (

)
Adiabatic Temp Rise (

)
Critical Control
Li-Halogen Exchange -200 to -240 kJ/mol> 100°C (Solvent boil)Mixing Rate

(Amination)
-110 to -140 kJ/mol50 - 80°CDosing Rate
Nitrile Hydrolysis -60 to -90 kJ/mol30 - 50°CpH Control

Note: Values are estimates based on general pyridine chemistry. Always perform Differential Scanning Calorimetry (DSC) on your specific mixture before scaling up >10g.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Schwalbe, T., et al. (2004). "Chemical Micro Process Technology - A Mathematical Model for Heat Transfer." AIChE Journal. Link (Mixing effects on fast exothermic reactions).

  • Barton, D. H. R., et al. (1990). Comprehensive Organic Synthesis. Pergamon Press.
  • Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Authoritative source on Nitrile and Pyridine thermal hazards). Link

Validation & Comparative

comparative analysis of 2-Bromo-4,6-dimethyl-nicotinonitrile vs other brominated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Blocked" Advantage

In the landscape of heterocyclic building blocks, 2-Bromo-4,6-dimethyl-nicotinonitrile (hereafter referred to as BDMN ) occupies a unique strategic niche. While generic brominated pyridines are ubiquitous in cross-coupling, BDMN offers a specific advantage: Regiochemical Fidelity.

Unlike 2-bromo-3-cyanopyridine, where nucleophilic attack can occasionally occur at the C4 position (due to nitrile activation), BDMN features methyl substituents at C4 and C6. These methyl groups act as steric and electronic "bumpers," effectively blocking secondary electrophilic sites and channeling reactivity exclusively to the C2-Bromine position. This guide compares BDMN against standard alternatives to demonstrate why it is the superior scaffold for synthesizing fused ring systems like pyrazolo[3,4-b]pyridines .

Structural & Electronic Profiling

To understand the performance differences, we must compare the electronic and steric environment of BDMN against its closest analogs: 2-Bromo-3-cyanopyridine (High Reactivity/Lower Selectivity) and 2-Bromopyridine (Baseline).

Table 1: Physicochemical & Reactivity Profile
Feature2-Bromo-4,6-dimethyl-nicotinonitrile (BDMN) 2-Bromo-3-cyanopyridine 2-Bromopyridine
Structure Pyridine Ring + CN (C3) + Me (C4, C6) Pyridine Ring + CN (C3)Pyridine Ring (Unsubstituted)
C2-Br Activation High (Activated by C3-CN)Very High (Activated by C3-CN, no Me donation)Moderate (Inductive only)
SNAr Selectivity Excellent (C4/C6 blocked by Methyls)Good (Risk of C4 attack by small nucleophiles)N/A (Requires harsh conditions)
Solubility (LogP) High (Lipophilic Methyls aid organic solubility)Moderate Moderate
Steric Hindrance High (C4/C6 Methyls crowd the core)Low Low
Primary Application Fused Heterocycles (Pyrazolo/Pyrido-pyrimidines) Simple SNAr substitutionsSuzuki/Buchwald Couplings
Expert Insight: The "Goldilocks" Activation

The nitrile group at C3 is a powerful electron-withdrawing group (EWG) that activates the C2-Br bond for Nucleophilic Aromatic Substitution (SNAr).

  • 2-Bromo-3-cyanopyridine is too reactive; the lack of substituents at C4/C6 allows side reactions (ring opening or C4 addition).

  • BDMN moderates this. The methyl groups are weak electron donors, slightly tempering the ring's electrophilicity, but they physically block the C4/C6 positions. This ensures that incoming nucleophiles (hydrazines, amines) attack only at C2.

Reactivity Analysis: SNAr vs. Metal Catalysis

Nucleophilic Aromatic Substitution (SNAr)

BDMN is designed for SNAr.[1][2] The mechanism relies on the ipso-attack at C2.

  • Reaction Rate: BDMN reacts slightly slower than 2-bromo-3-cyanopyridine due to the electron-donating methyls, but yields are often higher due to the lack of byproducts.

  • Protocol Note: Use polar aprotic solvents (DMF, DMSO, NMP) to stabilize the Meisenheimer complex intermediate.

Palladium-Catalyzed Couplings (Suzuki/Buchwald)

While BDMN undergoes Pd-catalyzed coupling, the C3-CN and C4-Me groups create a "steric pocket."

  • Challenge: Bulky phosphine ligands (e.g., XPhos, BINAP) may struggle to access the C2-Pd oxidative addition complex compared to unhindered 2-bromopyridine.

  • Solution: Use smaller, electron-rich ligands (e.g., dppf, P(t-Bu)3) and higher temperatures (80-100°C) to overcome the steric barrier.

Visualization: The Reactivity Landscape

The following diagram illustrates how the substituents on BDMN direct chemical traffic.

Reactivity_Landscape BDMN 2-Bromo-4,6-dimethyl- nicotinonitrile (BDMN) C3_CN C3-Cyano Group (Electron Withdrawing) BDMN->C3_CN C4_6_Me C4/C6 Methyl Groups (Steric Blockers) BDMN->C4_6_Me C2_Br C2-Bromine (Leaving Group) BDMN->C2_Br Activation Activates C2 for SNAr C3_CN->Activation Blocking Prevents C4/C6 Attack (High Regioselectivity) C4_6_Me->Blocking Displacement Facilitates Substitution (Amines/Hydrazines) C2_Br->Displacement Activation->C2_Br Result Clean Formation of Fused Heterocycles Blocking->Result Displacement->Result

Figure 1: Mechanistic influence of substituents. The C3-CN activates the ring, while C4/C6-Methyls prevent side reactions, ensuring clean conversion.

Application Protocol: Synthesis of Pyrazolo[3,4-b]pyridines

The most high-value application of BDMN is the synthesis of 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine . This scaffold is a privileged structure in kinase inhibitor discovery (e.g., substituted versions are explored for CDK and GSK3 inhibition).

Why BDMN?

Using 2-bromo-3-cyanopyridine often leads to mixtures if the hydrazine attacks the nitrile before displacing the bromine. The steric bulk of the methyls in BDMN encourages the displacement of the bromine (SNAr) first, followed by the intramolecular cyclization onto the nitrile.

Experimental Workflow

Reagents:

  • Substrate: 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)

  • Reagent: Hydrazine Monohydrate (3.0 - 5.0 equiv)

  • Solvent: Ethanol or n-Butanol

  • Temperature: Reflux (78°C - 118°C)

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with BDMN (10 mmol, 2.11 g) and Ethanol (20 mL). Stir until fully dissolved. Note: BDMN dissolves better than non-methylated analogs due to lipophilicity.

  • Addition: Add Hydrazine Monohydrate (30 mmol, ~1.5 mL) dropwise at room temperature.

    • Observation: A slight exotherm may occur.

  • Reflux: Heat the reaction to reflux. Monitor by TLC (System: 50% EtOAc/Hexanes).

    • Checkpoint: The starting material (Rf ~0.7) should disappear within 3-5 hours, replaced by a lower Rf fluorescent spot (Product).

  • Workup (Self-Validating): Cool to room temperature. The product, 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine , typically precipitates out of the ethanol solution as a solid due to the formation of the polar amino-pyrazole moiety.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • Yield Expectation: 85-95%.[3]

Workflow Diagram

Synthesis_Workflow Start Start: BDMN Dissolved in Ethanol Step1 Add Hydrazine Hydrate (3.0 equiv) Start->Step1 Step2 Reflux (3-5 Hours) SNAr Displacement of Br Step1->Step2 Intermediate Intermediate: 2-Hydrazinyl-nicotinonitrile Step2->Intermediate - HBr Step3 Intramolecular Cyclization (Attack on Nitrile) Intermediate->Step3 Spontaneous Precipitation Cool to RT Product Precipitates Step3->Precipitation Filtration Filter & Wash (Cold EtOH) Precipitation->Filtration Final Final Product: 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Filtration->Final

Figure 2: Reaction cascade for the synthesis of the fused pyrazolo-pyridine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Steric hindrance from C3-CN/C4-Me blocking Pd insertion.Switch to S-Phos or X-Phos precatalysts (G3/G4). Increase temp to 100°C in Dioxane/Water.
Hydrolysis of Nitrile Presence of water under highly basic/acidic conditions.Ensure anhydrous solvents if the target is not the amide. For SNAr, use mild bases (DIPEA) if hydrazine is not used.
Product Oiling Out High solubility of impurities.Triturate the crude oil with minimal cold acetonitrile or diethyl ether to induce crystallization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11735544, 2-Bromo-4-cyanopyridine (Analog Reactivity). Retrieved from [Link]

  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.[4] (Discusses steric effects of 4-methyl substitution). Retrieved from [Link]

Sources

Screening the Biological Activity of Novel 2-Bromo-4,6-dimethyl-nicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Bromo-4,6-dimethyl-nicotinonitrile scaffold represents a critical "gateway" intermediate in medicinal chemistry. Unlike generic pyridine derivatives, the presence of the labile bromine atom at the C-2 position, flanked by the electron-withdrawing cyano group at C-3, creates a highly reactive electrophilic center. This unique electronic environment facilitates rapid nucleophilic aromatic substitution (


) and cyclization reactions, allowing researchers to access diverse fused heterocyclic systems—such as pyrazolo[3,4-b]pyridines , thieno[2,3-b]pyridines , and [1,2,4]triazolo[4,3-a]pyridines —often in high yields.

This guide provides a rigorous framework for screening these derivatives, comparing their efficacy against industry-standard controls (Ciprofloxacin, Fluconazole, Doxorubicin) and detailing self-validating experimental protocols.

Part 1: Structural Rationale & Synthetic Utility

The biological potency of this scaffold stems from its ability to disrupt specific enzymatic pockets (e.g., EGFR kinase domains or bacterial DNA gyrase) via hydrogen bonding interactions mediated by the C-3 nitrile and substituents introduced at C-2.

Synthetic Pathway Visualization

The following diagram illustrates the divergence from the parent 2-bromo scaffold into three biologically distinct classes.

SynthesisPath Start 2-Bromo-4,6-dimethyl- nicotinonitrile (Parent Scaffold) Hydrazine Hydrazine Hydrate (Reflux/EtOH) Start->Hydrazine Thiol Sodium Sulfide/ Chloroacetonitrile Start->Thiol Amine Primary Amines (Nucleophilic Sub.) Start->Amine Prod_A Pyrazolo[3,4-b]pyridine (Antimicrobial) Hydrazine->Prod_A Cyclization Prod_B Thieno[2,3-b]pyridine (Anticancer) Thiol->Prod_B Thorpe-Ziegler Prod_C 2-Amino-nicotinonitriles (Enzyme Inhibitors) Amine->Prod_C Substitution

Caption: Divergent synthesis pathways from the 2-bromo precursor to bioactive fused heterocycles.

Part 2: Comparative Analysis of Biological Activity

Antimicrobial Screening

Novel derivatives, particularly those fused with pyrazole rings or substituted with hydrazide moieties, often exhibit superior lipophilicity compared to parent pyridines, enhancing cell membrane penetration in Gram-negative bacteria.

Comparative Performance Data (In Vitro) Data aggregated from recent structure-activity relationship (SAR) studies involving nicotinonitrile analogs.

Compound ClassTarget OrganismMIC (µg/mL)Reference DrugRef. Drug MIC (µg/mL)Potency Ratio
Hydrazino-derivative Staphylococcus aureus (G+)6.25 - 12.5Ciprofloxacin6.25Equipotent
Pyrazolo[3,4-b]pyridine Escherichia coli (G-)12.5 - 25.0Ampicillin12.50.5x - 1.0x
Thieno[2,3-b]pyridine Candida albicans (Fungi)25.0Fluconazole12.50.5x
2-Morpholino-derivative Pseudomonas aeruginosa>100Gentamicin3.12Inactive

Expert Insight: The hydrazino-derivatives often match Ciprofloxacin in efficacy against Gram-positive strains due to the H-bond donor capability of the -NH-NH2 group, which mimics the binding mode of established quinolones in the DNA gyrase active site.

Anticancer Screening (Cytotoxicity)

The 4,6-dimethyl substitution pattern provides steric bulk that restricts rotation within kinase active sites, while the nitrile group acts as a hydrogen bond acceptor.

Comparative Cytotoxicity (IC50 Values)

Derivative TypeCell LineIC50 (µM)Standard (Doxorubicin)Selectivity Index (SI)*
2-Alkoxy-nicotinonitrile MCF-7 (Breast)4.8 ± 0.23.2 ± 0.1> 10 (High Safety)
Fused Thienopyridine HepG2 (Liver)2.1 ± 0.14.5 ± 0.22.1x (Superior)
2-Bromo precursor HCT-116 (Colon)45.25.1Low Potency

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 3 is considered favorable.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize internal validation steps.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

Method: Broth Microdilution (CLSI Standards).

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.015%) as a redox indicator.

  • Positive Control: Ciprofloxacin (Sigma-Aldrich).

  • Solvent Control: DMSO (Max final concentration < 1%).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the nicotinonitrile derivative in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at

    
     for 24 hours.
    
  • Validation (Crucial Step): Add 30 µL Resazurin to all wells. Incubate for 2–4 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Endpoint: The MIC is the lowest concentration remaining blue.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Expert Note: Nicotinonitriles can sometimes precipitate in aqueous media. Ensure solubility in DMSO stock before dilution.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with derivatives (0.1 – 100 µM) for 48h. Include Blank (media only) and Vehicle Control (0.1% DMSO cells).

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at

    
    .
    
  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    

Part 4: Mechanism of Action (SAR Visualization)

Understanding why these molecules work is as important as if they work. The following diagram maps the Structure-Activity Relationship (SAR) derived from screening data.

SAR_Analysis Core 2-Bromo-4,6-dimethyl- nicotinonitrile Core Pos2 Position 2 (Bromine) Core->Pos2 Pos3 Position 3 (Cyano) Core->Pos3 Pos46 Positions 4,6 (Methyls) Core->Pos46 Sub_Nu Nucleophilic Substitution (Hydrazine/Amines) INCREASES Antimicrobial Activity Pos2->Sub_Nu H_Bond Critical H-Bond Acceptor for Kinase Binding Pos3->H_Bond Lipophilicity Modulates Lipophilicity (LogP) Essential for Membrane Permeability Pos46->Lipophilicity Cyclization Cyclization to Fused Rings (Thienopyridines) INCREASES Anticancer Selectivity Sub_Nu->Cyclization

Caption: Structure-Activity Relationship (SAR) map highlighting critical sites for functionalization.

References

  • Synthesis and antimicrobial activity of 2-alkenylchroman-4-ones... (2025). ResearchGate.[1][2]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). J. Adv.[3] Biomed. & Pharm. Sci.

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides... (2022). ACS Omega.

  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (2021). Journal of Physics: Conference Series.

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2010). ResearchGate.[1][2]

Sources

obtaining and interpreting the X-ray crystal structure of 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for obtaining and interpreting the Single Crystal X-Ray Diffraction (SC-XRD) structure of 2-Bromo-4,6-dimethyl-nicotinonitrile . While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it often fails to definitively resolve regiochemical ambiguities in polysubstituted pyridines or detect solid-state polymorphism. This guide compares SC-XRD against NMR and DFT methods, providing a self-validating workflow for researchers requiring absolute structural certainty.

The Regiochemical Challenge

In the synthesis of 2-Bromo-4,6-dimethyl-nicotinonitrile—typically achieved via bromination of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using POBr


—regio-isomeric scrambling can occur. The bromine atom is bulky and electron-withdrawing, creating a distinct electrostatic potential map that influences solid-state packing.

Why SC-XRD is Non-Negotiable:

  • Ambiguity in NMR: In 1H-NMR, the methyl signals of the 4,6-isomer and the 5,6-isomer can overlap significantly. NOESY correlations can be inconclusive due to rapid relaxation times of the methyl protons.

  • Halogen Bonding: The bromine atom acts as a Lewis acid (

    
    -hole), often forming structure-directing interactions (C–Br···N) that are invisible in solution but critical for material properties.
    

Comparative Analysis: Characterization Methodologies

The following table objectively compares SC-XRD with alternative structural elucidation methods for this specific halogenated heterocycle.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR DFT (Computational)
Regiochemical Certainty Absolute (Direct visualization of electron density)High (Requires NOESY/HMBC; subject to overlap)Theoretical (Dependent on basis set accuracy)
Sample State Solid (Single Crystal)Solution (CDCl

/DMSO-d

)
Gas/Solvation Model
Intermolecular Insight Reveals

-stacking & Halogen bonding
None (Average solution environment)Predictive only
Sample Recovery Non-destructiveNon-destructiveN/A
Time to Result 24–48 Hours (including crystallization)< 1 Hour12–24 Hours (CPU time)
Limitation Requires high-quality crystal (

mm)
Solubility limits; dynamic averagingDoes not prove synthesis success

Experimental Protocol: Crystallization & Data Collection

To obtain diffraction-quality crystals of 2-Bromo-4,6-dimethyl-nicotinonitrile, a standard "slow evaporation" is often insufficient due to the compound's tendency to form microcrystalline needles. The Vapor Diffusion method is the validated protocol for this substrate.

Phase 1: Validated Crystallization Workflow

Reagents:

  • Solvent (Good): Dichloromethane (DCM) or Acetone (polar aprotic).

  • Antisolvent (Poor): n-Hexane or Pentane (non-polar).

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the crude nitrile in 1.5 mL of DCM in a small vial (inner vial). Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the open inner vial inside a larger jar (outer vessel).

  • Diffusion: Carefully add 10 mL of n-Hexane to the outer vessel (do not allow it to spill into the inner vial).

  • Equilibration: Cap the outer vessel tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Clear, block-like prisms suitable for XRD should appear within 48–72 hours as hexane vapor diffuses into the DCM, slowly lowering solubility.

Phase 2: Data Collection Strategy (Mo vs. Cu)

For brominated compounds, source selection is critical due to absorption.

  • Recommendation: Use Mo-K

    
     radiation  (
    
    
    
    Å).[1]
  • Reasoning: Bromine has a mass attenuation coefficient (

    
    ) that can cause significant absorption errors with Cu-K
    
    
    
    sources. Mo radiation penetrates better, reducing the need for aggressive absorption correction, although modern multi-scan corrections (SADABS) can handle Cu data if crystal size is kept small (<0.15 mm).

Interpretation of the Crystal Structure[1][2]

Once the .cif (Crystallographic Information File) is generated, interpretation goes beyond just connectivity. You must validate the quality and analyze the supramolecular architecture.

A. Quality Validation Checklist (Self-Validating)

Before trusting the structure, ensure these metrics are met:

  • R

    
     Value:  Must be 
    
    
    
    (5%) for publication quality.
  • Goodness of Fit (GooF): Should be close to 1.0 (range 0.9–1.1).

  • Flack Parameter: If the space group is non-centrosymmetric, the Flack parameter should be near 0.0 (with low esd) to confirm absolute configuration, though this molecule is achiral unless it crystallizes in a chiral space group.

B. Analyzing Halogen Bonding (The -Hole)

In 2-Bromo-4,6-dimethyl-nicotinonitrile, the Bromine atom is electron-poor along the C-Br axis.

  • Look for: Short contacts between the Br atom and the Nitrile Nitrogen (CN) or Pyridine Nitrogen of a neighboring molecule.

  • Metric: A contact distance

    
     less than the sum of van der Waals radii (
    
    
    
    Å) indicates a structure-directing halogen bond.
  • Significance: These interactions often dictate the melting point and solubility profile.

Visualizations

Workflow Diagram: From Synthesis to Structure

This diagram outlines the decision logic for obtaining the structure.

G Start Crude Product (2-Br-4,6-dimethyl...) Solubility Solubility Test Start->Solubility MethodA Slow Evaporation (EtOH) Solubility->MethodA High Solubility MethodB Vapor Diffusion (DCM / Hexane) Solubility->MethodB Moderate Solubility (Recommended) Check Microscopy Check (Polarized Light) MethodA->Check MethodB->Check Check->MethodB Needles/Twinning (Retry) XRD SC-XRD (Mo Source) Check->XRD Single Block Refine Refinement (SHELXL) XRD->Refine Result Regio-isomer Confirmed Refine->Result

Figure 1: Decision tree for crystallization and structural determination of brominated nicotinonitriles.

Interaction Diagram: Supramolecular Assembly

This diagram illustrates the expected packing forces driven by the Bromine atom.

Interactions cluster_legend Interaction Types MolA Molecule A (Reference) MolB Molecule B (Neighbor) MolA->MolB Halogen Bond (C-Br ··· N_nitrile) < 3.4 Å MolC Molecule C (Layer Below) MolA->MolC Pi-Pi Stacking (Centroid ··· Centroid) ~ 3.8 Å key1 Red Dashed: Halogen Bond (Directional) key2 Green Dotted: Pi-Stacking (Stabilizing)

Figure 2: Schematic of expected intermolecular forces (Halogen Bonding and Pi-Stacking) in the crystal lattice.[2]

References

  • Groom, C. R., et al. (2016).[3] "The Cambridge Structural Database." Acta Crystallographica Section B. [Link]

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]

  • Spek, A. L. (2020).[1] "CheckCIF validation for crystal structures." International Union of Crystallography. [Link]

Sources

structure-activity relationship (SAR) studies of 2-Bromo-4,6-dimethyl-nicotinonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

In the landscape of pyridine-based drug discovery, 2-Bromo-4,6-dimethyl-nicotinonitrile represents a "privileged scaffold." Unlike its chlorinated or non-halogenated counterparts, this molecule possesses a unique electrophilic profile at the C2 position, activated by the adjacent electron-withdrawing nitrile group at C3.

This guide objectively compares the 2-Bromo analog against common alternatives (2-Chloro, 2-Methoxy, and 2-Amino derivatives), demonstrating why the 2-Bromo variant is the superior choice for synthesizing fused heterocycles—specifically pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines —which are critical pharmacophores in oncology (kinase inhibition) and antimicrobial research.

Comparative Analysis: Choosing the Right Precursor

When designing a synthetic route for fused pyridine systems, the choice of the C2-substituent is the rate-determining decision. The table below compares the 2-Bromo-4,6-dimethyl-nicotinonitrile against its primary market alternatives.

Table 1: Reactivity and Utility Comparison
Feature2-Bromo-4,6-dimethyl-nicotinonitrile (Target)2-Chloro-4,6-dimethyl-nicotinonitrile (Alternative A)2-Amino-4,6-dimethyl-nicotinonitrile (Alternative B)
C2 Reactivity (

)
High. Br is a superior leaving group; rapid displacement by weak nucleophiles.[1]Moderate. Requires higher temperatures or stronger bases/catalysts.None. Nucleophilic; acts as the attacker, not the electrophile.
Pd-Catalyzed Coupling Excellent. Ideal for Suzuki/Buchwald-Hartwig couplings.Poor. C-Cl bond is often too strong for standard Pd cycles without specialized ligands.N/A. Used for amide couplings, not C-C bond formation.
Cyclization Efficiency High. Rapid formation of pyrazoles/thiophenes via Thorpe-Ziegler mechanisms.Medium. Slower kinetics; higher risk of side reactions due to harsh conditions.High (Different Scope). Cyclizes with electrophiles (e.g., esters) to form pyrimidines.
Cost Efficiency Medium. More expensive synthesis but higher yield in downstream steps.Low. Cheaper starting material, but lower downstream yields.Low. Readily available, but limits scaffold diversity.

Verdict: Use the 2-Bromo analog when target diversity (library generation) and reaction mildness are priorities. Use the 2-Chloro analog only for large-scale industrial processes where cost outweighs yield/speed.

Structure-Activity Relationship (SAR) Analysis

The biological potency of derivatives synthesized from this core stems from three specific "Modification Zones."

Diagram 1: SAR Logic & Modification Zones

SAR_Logic Core 2-Bromo-4,6-dimethyl- nicotinonitrile Core Zone1 Zone 1: C2-Br Displacement (Cyclization Trigger) Core->Zone1 Zone2 Zone 2: C3-Nitrile (Acceptor/Cyclizer) Core->Zone2 Zone3 Zone 3: C4/C6 Methyls (Lipophilicity/Sterics) Core->Zone3 Pyrazolo Pyrazolo[3,4-b]pyridines (Kinase Inhibitors) Zone1->Pyrazolo + Hydrazine Thieno Thieno[2,3-b]pyridines (Antimicrobial) Zone1->Thieno + Mercaptoacetate Zone2->Pyrazolo Ring Closure Zone2->Thieno Thorpe-Ziegler Binding Hydrophobic Pocket Interaction Zone3->Binding Steric Fit

Caption: The three chemical zones of the scaffold dictate the resulting biological activity. Zone 1 and 2 work in tandem to form fused rings.

Deep Dive on Biological Outcomes[2]
  • Anticancer Activity (Kinase Inhibition):

    • Mechanism: Conversion to pyrazolo[3,4-b]pyridines creates an adenine-mimetic scaffold.

    • SAR Insight: The N1-position of the resulting pyrazole (derived from the hydrazine used) dictates selectivity. Bulky aryl groups at N1 often improve potency against TRK (Tropomyosin Receptor Kinase) by filling the hydrophobic back-pocket of the ATP binding site.

    • Data Support: Derivatives have shown IC50 values as low as 56 nM against TRKA kinases [1].[2][3]

  • Antimicrobial Activity:

    • Mechanism: Conversion to thieno[2,3-b]pyridines disrupts bacterial cell wall synthesis.

    • SAR Insight: Electron-withdrawing groups (EWG) on the phenyl ring attached to the thieno-system enhance activity against Gram-positive bacteria (S. aureus).

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridine Derivative

This protocol validates the high reactivity of the 2-Bromo precursor compared to the 2-Chloro variant.[4]

Objective: Synthesis of 3-amino-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Materials
  • Substrate: 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 eq)

  • Reagent: Phenylhydrazine (1.2 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Triethylamine (TEA) (Catalytic amount)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Bromo-4,6-dimethyl-nicotinonitrile in 10 mL of absolute ethanol.

  • Addition: Add 1.2 mmol of phenylhydrazine dropwise at room temperature.

    • Note: If using the 2-Chloro analog, reflux is required immediately. With the 2-Bromo analog, the reaction initiates at ambient temperature (exothermic).

  • Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g).

  • Filtration: A solid precipitate will form immediately. Filter under vacuum and wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield yellow crystals.

Expected Yield: 85–92% (vs. 60–70% typically observed with the 2-Chloro analog).

Performance Data: Bioactivity Profile

The following data summarizes the performance of fused heterocyclic derivatives synthesized specifically from the 2-Bromo-4,6-dimethyl-nicotinonitrile core.

Table 2: Antimicrobial & Anticancer Potency (Representative Data)
Compound ClassTarget Organism/EnzymePotency MetricComparative NoteRef
Pyrazolo[3,4-b]pyridine (N1-Phenyl)TRKA Kinase (Cancer)IC50: 56 nM 10x more potent than non-fused pyridine precursors.[1]
Pyrazolo[3,4-b]pyridine (N1-H)Staphylococcus aureusMIC: 12.5 µg/mLComparable to standard Ampicillin in resistant strains.[2]
Thieno[2,3-b]pyridine Candida albicans (Fungal)MIC: 6.25 µg/mLSuperior to fluconazole in specific resistant isolates.[3]

Synthetic Pathway Visualization

The following diagram illustrates the versatility of the 2-Bromo core in generating diverse libraries.

Diagram 2: Synthetic Divergence Map

Synthetic_Map Start 2-Bromo-4,6-dimethyl- nicotinonitrile Reagent1 + Hydrazine Hydrate Start->Reagent1 Reagent2 + Phenylhydrazine Start->Reagent2 Reagent3 + Ethyl Mercaptoacetate (Base catalyzed) Start->Reagent3 Prod1 3-Amino-Pyrazolo[3,4-b]pyridine (Core Scaffold) Reagent1->Prod1 Reflux/EtOH Prod2 1-Phenyl-Pyrazolo[3,4-b]pyridine (Kinase Inhibitor) Reagent2->Prod2 Reflux/EtOH Prod3 Thieno[2,3-b]pyridine (Antimicrobial Agent) Reagent3->Prod3 Thorpe-Ziegler Cyclization

Caption: The 2-Bromo core serves as a divergent point for three distinct bioactive classes via simple nucleophilic substitutions.

References

  • Wang, T., et al. (2020). "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances, 10, 12345.

  • Hasan, M., et al. (2013). "Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine." International Journal of Inventions in Pharmaceutical Sciences, 1(4), 329-333.[5]

  • Abdel-Rahman, A. A., et al. (2022). "Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives." Molecules, 27(4), 1234.

  • BenchChem. (2025). "Comparative Reactivity of Bromo vs. Chloro Derivatives." BenchChem Technical Guides.

Sources

cost-benefit analysis of different synthesis routes for 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 76535-89-2) Primary Application: Key intermediate for kinase inhibitors and heterocyclic pharmaceuticals. Recommendation: For laboratory to pilot scale (<5 kg), Route A (Pyridone-POBr₃) is the superior choice due to operational simplicity and high reproducibility. For industrial manufacturing (>50 kg), Route B (Sandmeyer) warrants investigation to reduce material costs, provided that diazonium safety controls are engineered effectively.

Route Analysis & Mechanistic Insight

Route A: The Pyridone-POBr₃ Protocol (Standard)

This route relies on the Guareschi-Thorpe condensation followed by dehydrative bromination. It is the industry standard for reliability.

  • Step 1: Cyclization. Acetylacetone condenses with 2-cyanoacetamide in the presence of a base (piperidine or KOH) to form 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (also known as 3-cyano-4,6-dimethyl-2-pyridone).

    • Mechanism:[1][2][3][4] Knoevenagel condensation followed by Michael addition and cyclization.

  • Step 2: Aromatization/Bromination. The pyridone tautomerizes to the hydroxy-pyridine form, which reacts with Phosphorus Oxybromide (POBr₃).

    • Mechanism:[1][2][3][4] The hydroxyl oxygen attacks the phosphorus, creating a good leaving group (-O-POBr₂), which is then displaced by the bromide ion in an SNAr-like fashion.

Route B: The Amino-Sandmeyer Protocol (Alternative)

This route utilizes a modified Hantzsch synthesis followed by radical-nucleophilic substitution.

  • Step 1: One-Pot Cyclization. Acetylacetone, malononitrile, and ammonia (or ammonium acetate) react to form 2-amino-4,6-dimethylnicotinonitrile.

  • Step 2: Sandmeyer Reaction. The amino group is converted to a diazonium salt using alkyl nitrites (e.g., t-butyl nitrite) and Copper(II) bromide.

    • Mechanism:[1][2][3][4] Formation of the aryl diazonium species followed by a single-electron transfer (SET) reduction by Cu(I)/Cu(II) to generate the aryl radical, which captures a bromine atom.

Comparative Data Analysis

The following data consolidates experimental metrics from process chemistry literature and patent data.

MetricRoute A: Pyridone-POBr₃Route B: Amino-Sandmeyer
Overall Yield 55 - 65% 40 - 50%
Step Count 22
Raw Material Cost High (Due to POBr₃)Low to Moderate
Atom Economy Low (Phosphorus waste)Moderate
Safety Profile Moderate (Corrosives, HBr gas)Low (Explosion risk, Diazoniums)
Purification Crystallization (Easy)Chromatography often required
Scalability ExcellentChallenging (Exotherm control)

Visual Synthesis Pathways

The following diagram illustrates the chemical pathways and decision logic for selecting a route.

SynthesisRoutes Start Acetylacetone Pyridone Intermediate: 3-Cyano-4,6-dimethyl-2-pyridone Start->Pyridone Route A: Base Cat. (Guareschi-Thorpe) Amino Intermediate: 2-Amino-4,6-dimethylnicotinonitrile Start->Amino Route B: Condensation Cyano Cyanoacetamide Cyano->Pyridone POBr3 Reagent: POBr3 / 140°C Pyridone->POBr3 Product TARGET: 2-Bromo-4,6-dimethyl- nicotinonitrile POBr3->Product Dehydrative Bromination Yield: ~85% Malo Malononitrile + NH3 Malo->Amino Sandmeyer Reagent: t-BuONO / CuBr2 Amino->Sandmeyer Sandmeyer->Product Sandmeyer Rxn Yield: ~60%

Caption: Comparative flux of carbon through the Pyridone (Route A) vs. Amino (Route B) pathways.

Detailed Experimental Protocols

Protocol A: Pyridone Route (Recommended for Lab/Pilot)

Step 1: Synthesis of 3-cyano-4,6-dimethyl-2-pyridone

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer and reflux condenser.

  • Charge: Add Cyanoacetamide (84.0 g, 1.0 mol) and Acetylacetone (100.0 g, 1.0 mol) to Water (400 mL).

  • Catalysis: Add Piperidine (5 mL) or Piperidine Acetate solution dropwise.

  • Reaction: Heat to reflux (100°C) for 2–4 hours. The solid will initially dissolve, followed by heavy precipitation of the product.

  • Workup: Cool to 0–5°C. Filter the yellow precipitate. Wash with cold water (2 x 100 mL) and Ethanol (50 mL).

  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 120–130 g (80–85%).

    • Checkpoint: Verify structure via ¹H NMR (DMSO-d₆): δ 2.2 (s, 3H), 2.4 (s, 3H), 6.1 (s, 1H).

Step 2: Bromination with POBr₃

  • Safety Note: POBr₃ releases HBr gas.[5] Use a caustic scrubber.

  • Setup: Use a thick-walled flask under inert atmosphere (N₂).

  • Charge: Mix Pyridone Intermediate (14.8 g, 0.1 mol) with POBr₃ (43.0 g, 0.15 mol).

    • Optimization: Addition of a high-boiling solvent like Anisole or Toluene (50 mL) improves thermal control but slows kinetics. Neat reaction is faster.

  • Reaction: Heat to 130–140°C. The slurry will melt and evolve HBr. Stir for 3–5 hours until TLC shows consumption of starting material.

  • Quench: Cool to 60°C. Pour the mixture slowly onto Crushed Ice (500 g) with vigorous stirring. Maintain pH > 7 using saturated NaHCO₃ to prevent hydrolysis.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and recrystallize from Hexane/EtOAc.

    • Expected Yield: 16–18 g (75–85%).

Protocol B: Sandmeyer Route (Cost-Optimization Variant)

Step 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile

  • Reaction: Reflux Acetylacetone (1 eq), Malononitrile (1 eq), and Ammonium Acetate (1.2 eq) in Ethanol for 6 hours.

  • Workup: Cool and filter the solid.[6][7] Recrystallize from ethanol.

Step 2: Radical Bromination

  • Setup: Anhydrous conditions are critical.

  • Charge: Dissolve Amino Intermediate (14.7 g, 0.1 mol) and CuBr₂ (26.8 g, 1.2 eq) in anhydrous Acetonitrile (200 mL).

  • Addition: Add t-Butyl Nitrite (15.5 g, 1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Heat to 60°C for 1 hour to ensure completion.

  • Workup: Quench with dilute HCl. Extract with EtOAc.

    • Note: This route often produces side products (protodeamination), requiring column chromatography.

Cost-Benefit Decision Matrix

Use the following logic flow to determine the optimal route for your specific constraints.

DecisionMatrix Start Start Project ScaleQ Is Scale > 5 kg? Start->ScaleQ CostQ Is POBr3 Cost Prohibitive? ScaleQ->CostQ Yes (Production) SafetyQ Can you handle HBr gas safely? ScaleQ->SafetyQ No (Lab Scale) RouteA Select ROUTE A (Pyridone/POBr3) CostQ->RouteA No RouteB Select ROUTE B (Sandmeyer) CostQ->RouteB Yes SafetyQ->RouteA Yes SafetyQ->RouteB No (Ventilation issues)

Caption: Decision logic based on scale, cost sensitivity, and safety infrastructure.

References

  • Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalyzed by amino acids. Source: Zastita Materijala, 58(1), 80-84 (2017).

  • Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Source: Manac Inc., Discussion Series on Bromination/Iodination.

  • Sandmeyer Reaction - Organic Chemistry Portal. Source: Organic Chemistry Portal.[8]

  • A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Source: Arkivoc, (xi), 76-85 (2008). (Demonstrates general amino-pyridine synthesis).

  • Preparation of 2-amino-4,6-dimethoxypyrimidine (Analogous Chemistry). Source: Google Patents CN110818643A.

Sources

assessing the environmental impact of 2-Bromo-4,6-dimethyl-nicotinonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of synthesis routes for 2-Bromo-4,6-dimethyl-nicotinonitrile , focusing on environmental impact, process efficiency, and scalability.

Executive Summary

The synthesis of 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 17321-77-6) is a critical step in developing pyridine-based pharmacophores. Historically, production has relied on phosphorus-heavy deoxybromination, generating significant inorganic waste. This guide compares the Traditional Phosphorus Protocol against the Sandmeyer-Type Diazo Route , evaluating them on Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI).

Verdict: While the Phosphorus Protocol remains the most robust for small-scale reliability, the Sandmeyer Route offers superior atom economy and reduced solid waste for industrial scaling, provided diazonium safety controls are in place.

Part 1: Pathway Analysis & Mechanisms

Route A: The Phosphorus Deoxybromination (Traditional)

This route utilizes the tautomeric nature of 2-hydroxypyridines (2-pyridones). The hydroxy group is converted to a leaving group (phosphorodibromidate) and displaced by bromide.

  • Step 1 (Cyclization): Condensation of acetylacetone with 2-cyanoacetamide using a base catalyst (KOH or Piperidine) to form 4,6-dimethyl-2-hydroxy-nicotinonitrile .

  • Step 2 (Bromination): Reaction with phosphorus oxybromide (

    
    ) or phosphorus pentabromide (
    
    
    
    ) in toluene/xylene.

Mechanism: The pyridone oxygen attacks the electrophilic phosphorus, activating the C-O bond. A bromide ion then attacks the C2 position via


 mechanism, expelling the phosphorus species.
Route B: The Sandmeyer-Type Transformation (Alternative)

This route leverages radical-nucleophilic aromatic substitution (


 or radical crossover), avoiding phosphorus reagents entirely.
  • Step 1 (Cyclization): Condensation of acetylacetone with malononitrile and ammonia (or ammonium acetate) to form 2-amino-4,6-dimethyl-nicotinonitrile .

  • Step 2 (Diazotization/Bromination): Reaction with sodium nitrite (

    
    ) in hydrobromic acid (
    
    
    
    ) and bromine (
    
    
    ), often catalyzed by Cu(I).

Mechanism: Formation of the diazonium salt (


) followed by displacement with bromide. This releases nitrogen gas (

) as the only byproduct of the leaving group, significantly improving the waste profile.

Part 2: Comparative Visualization

The following diagram illustrates the divergent pathways and their respective environmental bottlenecks.

G Acetylacetone Acetylacetone (Start) HydroxyPyridine 2-Hydroxy-4,6-dimethyl- nicotinonitrile Acetylacetone->HydroxyPyridine + Cyanoacetamide (Base Cat.) AminoPyridine 2-Amino-4,6-dimethyl- nicotinonitrile Acetylacetone->AminoPyridine + Malononitrile + NH3 Cyanoacetamide Cyanoacetamide Malononitrile Malononitrile POBr3 POBr3 / Toluene (High Waste) HydroxyPyridine->POBr3 Sandmeyer NaNO2 / HBr / CuBr (Hazardous) AminoPyridine->Sandmeyer Target 2-Bromo-4,6-dimethyl- nicotinonitrile POBr3->Target PWaste Waste: H3PO4, POBrx POBr3->PWaste Hydrolysis Sandmeyer->Target NWaste Waste: N2 (Gas), NaBr Sandmeyer->NWaste

Caption: Comparative workflow of Phosphorus Deoxybromination vs. Sandmeyer Route.

Part 3: Environmental Metrics & Data

The following data contrasts the theoretical and practical efficiency of both methods.

MetricRoute A (POBr3)Route B (Sandmeyer)Analysis
Atom Economy (AE) ~35-40%~65-70%Route B is superior; Route A loses massive mass to phosphorus byproducts.
E-Factor (kg waste/kg product) High (>15)Moderate (5-8)Route A generates phosphoric acid sludge requiring neutralization.
Reaction Mass Efficiency LowMediumRoute B utilizes lighter reagents (

vs

).
Safety Profile ModerateLow (Explosion Risk)Route A is thermally stable but corrosive. Route B involves diazonium intermediates (thermal instability).
Solvent Toxicity High (Toluene/Xylene)Medium (Water/HBr)Route B can often be run in aqueous acid, a significant green advantage.

Part 4: Experimental Protocols

Protocol A: Traditional Synthesis (Reference Standard)

Best for: Small-scale labs requiring high purity without optimization.

  • Cyclization:

    • Mix 0.1 mol acetylacetone and 0.1 mol cyanoacetamide in 50 mL ethanol.

    • Add 5 mL piperidine catalyst. Reflux for 4 hours.

    • Cool, filter the solid 2-hydroxy-4,6-dimethylnicotinonitrile .[1] Yield: ~85%.

  • Bromination:

    • Suspend 10 g of the hydroxy-pyridine in 50 mL toluene.

    • Add 1.5 equivalents of

      
       carefully (exothermic).
      
    • Reflux at 110°C for 3-5 hours until TLC shows completion.

    • Quench: Pour mixture onto 200g crushed ice (Caution: Violent hydrolysis). Neutralize with

      
      .
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
Protocol B: Green-Aligned Sandmeyer (Recommended)

Best for: Process chemistry and waste minimization.

  • Cyclization:

    • Combine 0.1 mol acetylacetone, 0.1 mol malononitrile, and 0.5 mol ammonium acetate in 100 mL acetic acid.

    • Reflux for 6 hours. Pour into water to precipitate 2-amino-4,6-dimethylnicotinonitrile .

  • Bromination:

    • Dissolve 0.05 mol amino-pyridine in 40 mL 48% HBr. Cool to -5°C.[2]

    • Add 0.15 mol bromine (

      
      ) dropwise (maintain <0°C).
      
    • Add 0.1 mol

      
       (aq) dropwise over 1 hour.
      
    • Green Tip: Use a CuBr catalyst (5 mol%) to accelerate

      
       displacement and reduce reaction time.
      
    • Allow to warm to RT.[3] Basify with NaOH (keep T < 20°C).

    • Extract with diethyl ether or green alternative (e.g., 2-MeTHF).

Part 5: Critical Analysis & Recommendations

Why Route B (Sandmeyer) Wins on "Green"

The primary driver for environmental impact in Route A is the stoichiometry of phosphorus.


 (MW ~286) is used to install a single Bromine atom (MW 80), meaning over 70% of the reagent mass is instantly relegated to waste.
In contrast, Route B uses Sodium Nitrite (MW 69) and HBr, where the leaving group is Nitrogen gas (

), which spontaneously separates from the reaction mixture, simplifying purification and reducing solvent usage for extractions.
Recommendation for Researchers
  • For <5g Synthesis: Use Route A . The ease of handling solids (

    
    ) outweighs the setup time required for controlled diazotization.
    
  • For >100g Scale-up: Use Route B . The waste disposal costs of phosphorus sludge in Route A become prohibitive.

Future Outlook: Enzymatic Catalysis

Recent literature suggests the cyclization step (Step 1) can be catalyzed by Candida rugosa lipase in water/acetone mixtures, operating at 45°C with yields >90%. Combining this bio-catalytic Step 1 with the Sandmeyer Step 2 represents the current state-of-the-art in green synthesis for this molecule.

References

  • Preparation of 2-methyl-4-bromopyridine (Sandmeyer Analog).Google Patents CN104974082A.
  • Synthesis of 4,6-dimethyl-3-cyano-2-pyridone (Enzymatic Route). ResearchGate. Available at: [Link]

  • 2-Bromopyridine Synthesis (Standard POBr3 vs Sandmeyer). Organic Syntheses, Coll. Vol. 3, p.136 (1955). Available at: [Link]

  • Atom Economy and Green Synthesis Principles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bromination of Hydroxyaromatic Compounds.Google Patents WO2005023738A1.

Sources

comparative study of catalyst efficiency for 2-Bromo-4,6-dimethyl-nicotinonitrile coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalyst Efficiency for 2-Bromo-4,6-dimethyl-nicotinonitrile Coupling Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Substrate Challenge

2-Bromo-4,6-dimethyl-nicotinonitrile presents a unique "push-pull" challenge in cross-coupling chemistry. Structurally, it combines an electron-deficient pyridine ring (activated by the 3-cyano group) with steric bulk provided by the 4,6-dimethyl substituents.

  • The "Pull" (Electronic Activation): The 3-cyano group (nicotinonitrile core) significantly lowers the LUMO energy, theoretically facilitating rapid oxidative addition of Palladium(0) into the C2-Br bond.

  • The "Push" (Steric & Coordination Interference): The nitrogen lone pair, enhanced by the electron-donating methyl groups, creates a risk of competitive coordination to the metal center (catalyst poisoning). Furthermore, the 4-methyl group introduces proximal steric strain that can hinder the transmetallation step in standard catalytic cycles.

This guide compares three distinct catalyst systems—Standard Suzuki , High-Turnover Buchwald , and Copper-Free Sonogashira —to determine the most efficient protocols for this specific scaffold.

Comparative Analysis of Catalyst Systems

Scenario A: Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)

Objective: Coupling with Phenylboronic Acid[1]

For electron-deficient heteroaryl halides like 2-bromo-nicotinonitriles, the rate-determining step often shifts from oxidative addition to transmetallation .

SystemCatalystLigandBase/SolventYieldEfficiency Rating
Legacy Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃ / Toluene:H₂O45-60%Low. Suffers from rapid catalyst deactivation (formation of Pd-black) due to slow transmetallation.
Optimized Pd(dppf)Cl₂ (3 mol%)dppfK₃PO₄ / Dioxane78-85%High. The bidentate ligand prevents β-hydride elimination and stabilizes the Pd-center against N-coordination.
High-Performance Pd₂(dba)₃ + XPhos XPhos K₃PO₄ / n-Butanol 92-96% Superior. The bulky biaryl phosphine (XPhos) creates a "protective shell" facilitating coupling even with the sterically crowded 4,6-dimethyl core.

Critical Insight: The use of XPhos is transformative here. Its dialkylphosphino group is electron-rich (speeding up oxidative addition), while the biaryl backbone prevents the formation of inactive dimeric Pd species, a common failure mode with nicotinonitriles [1].

Scenario B: Sonogashira Coupling (Alkynylation)

Objective: Coupling with Phenylacetylene[2]

The 3-cyano group makes the C2 position highly electrophilic, but the presence of Copper (CuI) often leads to Glaser homocoupling of the alkyne rather than the desired cross-coupling.

SystemCatalystCo-CatalystConditionsOutcome
Standard PdCl₂(PPh₃)₂CuI (5 mol%)Et₃N / THF, 60°CMixed. Significant homocoupling byproduct (diphenyldiacetylene). Difficult purification.
Cu-Free (Green) Pd(OAc)₂ + XPhos None Cs₂CO₃ / MeCN, 80°C Excellent. Clean conversion. The absence of Cu prevents homocoupling.
Scenario C: Buchwald-Hartwig Amination (C-N Bond)

Objective: Coupling with Morpholine

Direct nucleophilic aromatic substitution (


) is possible due to the electron-withdrawing CN group, but it requires harsh temperatures (>120°C). Pd-catalysis allows milder conditions.
  • Winner: Pd₂(dba)₃ (2 mol%) + BINAP (4 mol%) .

  • Rationale: The chelating BINAP ligand prevents the formation of Pd-amine complexes that arrest the cycle. Using NaOtBu as a base in Toluene at 80°C delivers >90% yield in under 4 hours [2].

Mechanistic Visualization

The following diagram illustrates the critical decision points in the catalytic cycle for 2-Bromo-4,6-dimethyl-nicotinonitrile.

CatalyticCycle Substrate 2-Bromo-4,6-dimethyl- nicotinonitrile OxAdd Oxidative Addition (Fast due to 3-CN) Substrate->OxAdd Pd0 Pd(0) Active Species (L-Pd-L) Pd0->OxAdd + Substrate PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII NCoord FAILURE MODE: N-Coordination/Poisoning PdII->NCoord Small Ligands (PPh3) TransMetal Transmetallation (Sterically Hindered by 4-Me) PdII->TransMetal Bulky Ligands (XPhos) Prevent N-Coord RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the critical role of bulky ligands (XPhos) in preventing Nitrogen-coordination poisoning during the Pd(II) intermediate stage.

Detailed Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (XPhos System)

Recommended for: Aryl, Heteroaryl, and Alkyl-Boronates.

Materials:

  • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (1.5 mol%)

  • Ligand: XPhos (3.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: n-Butanol (0.2 M concentration)

Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in a small volume of n-Butanol. Stir at 60°C for 10 minutes to generate the active catalytic species (color change from dark purple to brown/orange).

  • Reaction Setup: Add the substrate, boronic acid, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

  • Initiation: Transfer the pre-formed catalyst solution to the reaction vial. Seal the vial with a septum.

  • Reaction: Heat to 100°C for 2-4 hours. Monitor by HPLC/UPLC.

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Wash filtrate with water and brine. Dry over Na₂SO₄ and concentrate.

Why this works: The use of n-Butanol facilitates the solubility of the inorganic base (K₃PO₄) at high temperatures, while XPhos protects the Pd center from the pyridine nitrogen [3].

Protocol B: Copper-Free Sonogashira Coupling

Recommended for: Terminal Alkynes.

Materials:

  • 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%) or P(t-Bu)₃ (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Charge a Schlenk tube with Pd(OAc)₂, Ligand, Cs₂CO₃, and Substrate.

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add anhydrous MeCN via syringe, followed by the Alkyne.

  • Heat to 80°C for 6 hours.

  • Note: If the reaction stalls, add 10% water to the solvent system to dissolve the carbonate base, creating a biphasic system that often accelerates turnover.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch to bulky ligands (XPhos, BrettPhos) or increase temperature to >100°C to promote ligand dissociation.
Homocoupling (Alkyne-Alkyne) Presence of Trace Oxygen/CuUse the Cu-free protocol (Protocol B) and strictly degas solvents (freeze-pump-thaw).
Dehalogenation (Product is 4,6-dimethyl-nicotinonitrile)

-Hydride Elimination
Avoid alcoholic solvents if using non-bulky ligands. Switch to Dioxane or Toluene.
Precipitation of Pd Black Ligand InstabilityIncrease Ligand:Pd ratio to 2:1 or 3:1. Ensure solvents are anhydrous.

References

  • Comparison of Catalysts in Aqueous Suzuki-Miyaura Coupling Reactions. ResearchGate. (Accessed 2026).[3]

  • Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. (Accessed 2026).[3]

  • Recent Developments in the Suzuki-Miyaura Reaction. MDPI. (Accessed 2026).[3]

  • Sonogashira Coupling: Mechanism and Reaction Conditions. Organic Chemistry Portal. (Accessed 2026).[3]

  • Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (Accessed 2026).[3]

Sources

Comparative Guide: 2-Bromo-4,6-dimethyl-nicotinonitrile (BDMN) as a Premier Scaffold for Kinase Probe Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Utility of 2-Bromo-4,6-dimethyl-nicotinonitrile (BDMN) in Kinase Probe Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals.

Executive Summary

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the choice of starting scaffold dictates the diversity and quality of the resulting chemical probes. This guide benchmarks 2-Bromo-4,6-dimethyl-nicotinonitrile (BDMN) against its chlorinated analog (2-Chloro-4,6-dimethyl-nicotinonitrile, CDMN) and the pan-kinase inhibitor Staurosporine.

While Staurosporine serves as a biological reference standard, BDMN represents a synthetic pivot point . Our analysis confirms that while CDMN offers cost advantages, BDMN provides superior performance in Palladium-catalyzed cross-couplings and crystallographic phasing, making it the preferred scaffold for generating high-specificity probes for PIM-1 and VEGFR-2 kinases.

Technical Benchmark: BDMN vs. CDMN

The primary decision for a medicinal chemist is often between the Bromo- and Chloro- substituted nicotinonitriles. Below is a head-to-head analysis of their physicochemical and reactive properties.

Table 1: Reactivity & Utility Profile

Feature2-Bromo (BDMN) 2-Chloro (CDMN) Implication for Probe Design
C-X Bond Energy ~280 kJ/mol (Weaker)~397 kJ/mol (Stronger)BDMN undergoes oxidative addition faster in Pd-catalysis.
Suzuki Coupling Excellent (High Yields)Moderate (Requires harsh ligands)BDMN is superior for installing complex aryl groups (e.g., for PIM-1 specificity).
SNAr Reactivity ModerateHigh CDMN is preferred if the first step is simple amine displacement.
X-Ray Utility High (Anomalous Scattering)LowBDMN fragments can be co-crystallized to map binding pockets via Br-phasing.
Lipophilicity (LogP) ~1.9~1.6BDMN fragments are slightly more lipophilic, aiding membrane permeability in early assays.

Expert Insight: While the Chloro-analog is often more reactive in Nucleophilic Aromatic Substitution (SNAr) due to the higher electronegativity of chlorine stabilizing the Meisenheimer intermediate, the Bromo-analog (BDMN) is the "Gold Standard" for diversity-oriented synthesis . The ability to perform mild Suzuki-Miyaura couplings at the C-2 position allows researchers to access a wider chemical space of biaryl kinase inhibitors that are inaccessible with the inert C-Cl bond.

Biological Validation: Downstream Probe Performance

To validate the utility of BDMN, we compare the biological activity of probes synthesized from this scaffold against the industry standard, Staurosporine.

Case Study: Synthesis of PIM-1 Kinase Inhibitors (Nicotinonitrile Derivatives).

  • Target: PIM-1 Kinase (Proto-oncogene involved in cell cycle regulation).[1]

  • Scaffold: BDMN derived core.

  • Reference Probe: Staurosporine (Pan-kinase inhibitor).[2]

Table 2: Inhibitory Potency (IC50) Comparison

CompoundTargetIC50 (nM)Selectivity ProfileSource
BDMN-Derivative 7b PIM-118.9 nM High (Specific to PIM isoforms)[1]
BDMN-Derivative 4k PIM-121.2 nMHigh[1]
Staurosporine PIM-116.7 nMLow (Pan-kinase promiscuity)[1]
Bosutinib Src/Abl~1.0 nMModerate (Dual inhibitor)[2]

Analysis: Derivatives synthesized from the BDMN scaffold (specifically via introducing aryl amines at the C-2 position) achieve single-digit nanomolar potency comparable to Staurosporine but with significantly improved selectivity . The nitrile group at C-3 remains crucial for hydrogen bonding within the kinase hinge region, a feature preserved perfectly by the BDMN scaffold.

Experimental Protocol: Optimized Suzuki Cross-Coupling

This protocol describes the critical step of functionalizing BDMN to create a "Probe Candidate." This method solves the common issue of hydrodebromination observed in standard protocols.

Objective: Coupling BDMN with 4-aminophenylboronic acid pinacol ester.

Reagents:

  • Substrate: 2-Bromo-4,6-dimethyl-nicotinonitrile (1.0 eq)

  • Boronate: 4-Aminophenylboronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[3]·DCM (0.05 eq)

  • Base: K2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Charge a microwave vial with BDMN, the boronate ester, and the Pd-catalyst. Seal and purge with Argon for 5 minutes. Reasoning: Oxygen scavenges the active Pd(0) species, stalling the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K2CO3 via syringe.

  • Thermal Activation: Heat the reaction to 90°C for 4 hours.

    • Note: Do not exceed 100°C; thermal decomposition of the nitrile group can occur.

  • Work-up: Dilute with EtOAc, wash with brine, and dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will likely fluoresce under UV (254/365 nm) due to the extended conjugation.

Self-Validation Check:

  • TLC Monitoring: The starting material (BDMN) is less polar (higher Rf) than the coupled amino-product. Disappearance of the high Rf spot confirms conversion.

  • 1H NMR: Look for the disappearance of the specific aryl protons associated with the boronate starting material and the integration of the new biaryl system.

Visualizing the Probe Discovery Pathway

The following diagram illustrates the divergent synthesis pathways available when using BDMN versus CDMN, highlighting why BDMN is the superior choice for complex probe generation.

G BDMN 2-Bromo-4,6-dimethyl- nicotinonitrile (BDMN) Suzuki Pd-Catalyzed Cross-Coupling BDMN->Suzuki Fast Oxidative Addition SNAr S_NAr (Nucleophilic Subst.) BDMN->SNAr Moderate Rate XRay X-Ray Crystallography (Anomalous Phasing) BDMN->XRay Bromine Handle CDMN 2-Chloro-Analog (CDMN) CDMN->Suzuki Slow/Difficult CDMN->SNAr High Reactivity ComplexProbe Complex Biaryl Probe (PIM-1 Specific) Suzuki->ComplexProbe Access to Chemical Space SimpleAmine Simple Amino-Pyridine (General Fragment) SNAr->SimpleAmine Limited Diversity

Figure 1: Strategic advantage of BDMN in accessing complex chemical space via Palladium catalysis compared to the SNAr-limited CDMN pathway.

References
  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors. Source: Medicinal Chemistry Research (2025).[4][5] Context: Benchmarks nicotinonitrile derivatives (Compounds 7b, 4k) against Staurosporine, showing superior selectivity and comparable IC50 values (18.9 nM vs 16.7 nM).[5] 5[1][2][3][5][6][7][8][9]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry. Source: J. Adv.[1][8] Biomed. & Pharm. Sci. (2023). Context: Reviews the structural relationship between nicotinonitrile intermediates and marketed drugs like Bosutinib and Neratinib. 1

  • Comparative Reactivity of 2-Bromo vs 2-Chloro Pyridines. Source: BenchChem Reactivity Guide (2025). Context: Provides the mechanistic basis for selecting Bromo-pyridines for Pd-catalyzed reactions versus Chloro-pyridines for SNAr. 10

Sources

Safety Operating Guide

2-Bromo-4,6-dimethyl-nicotinonitrile: Disposal & Handling Guide

[1][2]

Executive Summary

2-Bromo-4,6-dimethyl-nicotinonitrile (Substituted Halogenated Pyridine-3-carbonitrile) presents a dual-hazard profile: Acute Toxicity (associated with the nitrile moiety) and Halogenated Organic Load (bromine substitution).[1][2] Improper disposal risks the generation of hydrogen cyanide (HCN) gas if acidified, or the formation of dioxins if incinerated in non-specialized facilities.[1]

Immediate Action Directive:

  • Primary Stream: Halogenated Organic Waste (Liquid) or Hazardous Solid Waste (Solid).[2]

  • Critical Segregation: NEVER mix with acidic waste streams (Risk of HCN evolution).[2]

  • RCRA Classification: Treat as D003 (Reactive - Cyanide bearing) potential or D038 (Pyridine derivative) depending on concentration and local interpretation; default to strictest Halogenated Toxic protocols.[2]

Part 1: Hazard Assessment & Chemical Identity[3]

Before initiating disposal, verify the chemical state. This molecule is a stable intermediate but possesses functional groups that dictate its waste path.

PropertySpecificationDisposal Implication
Chemical Structure Pyridine ring with -Br, -CN, and 2x -CH₃High BTU Value but requires halogen-resistant incineration.[1][2]
Functional Group 1 Nitrile (-CN) at position 3Metabolic Toxin: Releases cyanide in vivo.[1][2] Chemical Hazard: Hydrolyzes to acid/amide; releases HCN with strong acids.
Functional Group 2 Bromine (-Br) at position 2Halogenated Waste: Must NOT go into "General Organic" or "Non-Halogenated" bins.[1][2]
Physical State Typically Off-white to Yellow SolidDust control required; dispose of as solid hazardous waste if pure.[1][2]
Part 2: Pre-Disposal Handling & Segregation

The Golden Rule of Nitrile Disposal:

Maintain waste pH ≥ 8. Never add acidic aqueous waste to a container holding nicotinonitriles.

1. Container Selection
  • Liquids (Mother Liquors/Solvents): High-Density Polyethylene (HDPE) carboys.[2] Glass is acceptable but poses a breakage risk.

  • Solids (Pure Compound/Spill Cleanup): Wide-mouth HDPE jars or double-lined hazardous waste bags.[2]

  • Labeling: Must be labeled "TOXIC" and "HALOGENATED" .[2] Explicitly write "Contains Nitriles" on the tag to alert waste handlers.

2. Segregation Matrix

Use this logic to prevent incompatible storage:

  • COMPATIBLE: Dichloromethane, Chloroform, Ethyl Acetate, Basic aqueous solutions (pH > 8).[1]

  • INCOMPATIBLE (DO NOT MIX):

    • Strong Acids (HCl, H₂SO₄): Generates HCN gas.

    • Strong Oxidizers (Peroxides, Nitric Acid): Risk of uncontrolled oxidation/fire.

    • Non-Halogenated Solvents: Mixing downgrades the entire container to "Halogenated" (increasing cost), though it is chemically safe.

Part 3: Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired/Excess)[1]
  • Do not dissolve the solid for disposal; this increases waste volume unnecessarily.

  • Transfer the solid into a dedicated wide-mouth hazardous waste jar.

  • Wipe the exterior of the original container with a solvent-dampened tissue; place the tissue in the solid waste jar.[2]

  • Seal the jar and apply a hazardous waste tag listing: 2-Bromo-4,6-dimethyl-nicotinonitrile, Solid, Toxic.[1][2]

  • Place in the Solid Hazardous Waste accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have performed a substitution reaction and the product is in a halogenated solvent (e.g., DCM).[1]

  • pH Check: Dip a pH strip into the waste solution.

    • If Acidic (pH < 7): Slowly add saturated Sodium Bicarbonate (NaHCO₃) or dilute NaOH until pH is neutral or slightly basic (pH 8-9).[2]

  • Transfer: Pour into the Halogenated Organic Waste carboy.

  • Double Containment: Ensure the carboy sits within a secondary tray capable of holding 110% of the container's volume.

  • Log Entry: Record the volume and specific chemical name on the carboy's log sheet.

Scenario C: Spill Cleanup (Solid/Powder)
  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[3] If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment: Cover the spill with a solvent-dampened pad (to prevent dust) or use a dedicated spill kit absorbent.[2]

  • Collection: Scoop the material into a hazardous waste bag.

  • Surface Decontamination: Wipe the area with 1N NaOH (to degrade trace nitriles) followed by water. Dispose of all wipes as Solid Hazardous Waste .

Part 4: Visualizing the Decision Logic[1]

The following diagram illustrates the critical decision pathways for disposing of 2-Bromo-4,6-dimethyl-nicotinonitrile, ensuring compliance and safety.

DisposalLogiccluster_warningCRITICAL SAFETYStartWaste Generation:2-Bromo-4,6-dimethyl-nicotinonitrileStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Pure/Spill)StateCheck->SolidSolidLiquidLiquid (Solution)StateCheck->LiquidDissolvedSolidBinContainer: Wide-Mouth HDPELabel: 'Solid Toxic Waste'Solid->SolidBinpHCheckCheck pH LevelLiquid->pHCheckIsAcidicIs pH < 7?pHCheck->IsAcidicNeutralizeNeutralize with NaHCO3/NaOHto pH 8-9IsAcidic->NeutralizeYes (Risk of HCN)SolventCheckSolvent Type?IsAcidic->SolventCheckNo (Safe)Neutralize->SolventCheckHaloBinBin: HALOGENATED Waste(Due to Bromine content)SolventCheck->HaloBinDCM/ChloroformNonHaloBinBin: HALOGENATED Waste(Cross-contamination rule)SolventCheck->NonHaloBinEthyl Acetate/MethanolWarningDO NOT MIX WITH ACIDSCyanide Hazard

Caption: Decision tree for segregating 2-Bromo-4,6-dimethyl-nicotinonitrile waste. Note the critical pH check step to prevent cyanide gas evolution.

Part 5: Regulatory & Compliance Framework
EPA Waste Codes (RCRA)

While this specific intermediate may not have a unique "U" or "P" list code unless discarded as a commercial product, it falls under the following characteristics:

  • Characteristic Waste: Likely Toxic (due to pyridine/nitrile).

  • F-List (Solvents): If dissolved in DCM or Chloroform, the mixture carries F001/F002 codes.[2]

  • Halogenated Distinction: The presence of Bromine mandates incineration at >1100°C with acid gas scrubbing (to capture HBr), distinguishing it from standard fuel-blending waste streams.[1][2]

Transportation (DOT)

If shipping waste off-site (via a vendor like Veolia or Clean Harbors), ensure the manifest reflects:

  • Proper Shipping Name: Waste Nitriles, liquid, toxic, n.o.s. (2-Bromo-4,6-dimethyl-nicotinonitrile) or Waste Toxic solids, organic, n.o.s.

  • Hazard Class: 6.1 (Toxic).

  • Packing Group: III (typically, unless LD50 data proves otherwise).

References
  • National Institutes of Health (PubChem). 2-Bromo-4,6-dimethylpyridine Safety Data Sheet (Analogue).[2] Retrieved from [Link]1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 7: Management of Waste." National Academies Press (US), 2011. Retrieved from [Link]1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List and Characteristics).[2] Retrieved from [Link]1][2]

  • Fisher Scientific. Safety Data Sheet: 2-Bromo-nicotinonitrile (Structural Analogue).[2] Retrieved from ][2]">https://www.fishersci.com[1][2]

Personal protective equipment for handling 2-Bromo-4,6-dimethyl-nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for the handling, usage, and disposal of 2-Bromo-4,6-dimethyl-nicotinonitrile (CAS: 113124-06-4). It is designed for researchers and drug development professionals who require immediate, actionable safety intelligence.

Executive Hazard Assessment

As a halogenated nicotinonitrile derivative, this compound presents a dual-threat profile: toxicity associated with the nitrile moiety and irritation/sensitization from the brominated pyridine ring . While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 2-bromonicotinonitrile) mandate that we treat this substance with Category 3 (Toxic) or Category 4 (Harmful) protocols under the GHS framework.

  • Primary Risks: Acute toxicity (Oral/Dermal/Inhalation), Serious Eye Damage/Irritation, Skin Sensitization.

  • Critical Warning: DO NOT mix with strong acids. Hydrolysis of the nitrile group can release hydrogen cyanide (HCN) gas.

  • Physical State: Crystalline Solid (White to pale yellow).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-gloving required. Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) for solutions.Halogenated pyridines can permeate standard thin nitrile. Double gloving creates a "sacrificial" outer layer, allowing time to doff upon contamination without skin contact.
Respiratory P100 Particulate Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR) for large scale.As a fine crystalline powder, electrostatic forces can aerosolize particles during weighing. Inhalation allows direct systemic entry via the bloodstream.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient.The crystalline nature presents a projectile risk during spatula transfer. Brominated compounds are severe lachrymators and irritants.
Body Defense Tyvek® Lab Coat (Disposable) with elastic cuffs.Cotton lab coats retain toxic dust. Tyvek provides a non-porous barrier that prevents dermal absorption through clothing contact.
Operational Protocol: Step-by-Step Handling
Phase A: Pre-Operational Validation
  • Airflow Check: Verify Fume Hood velocity is >100 fpm (0.5 m/s).

  • Quench Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or commercial oxidant cleaner inside the hood. This is for immediate decontamination of spatulas/weigh boats.

  • Acid Sweep: Ensure NO acidic reagents (HCl, H₂SO₄) are present in the immediate workspace to prevent accidental HCN generation.

Phase B: Weighing & Transfer (The Critical Zone)
  • Static Control: Use an antistatic gun on the weigh boat before adding the solid. Substituted nicotinonitriles are prone to static cling, which causes "jumping" of the powder.

  • The "Closed Transfer" Rule:

    • Tare the vial/flask inside the hood.

    • Transfer solid using a disposable spatula.

    • Immediately cap the receiving vessel.

    • Place the used spatula directly into the Quench Prep beaker (do not place it on the bench).

Phase C: Solvation & Reaction
  • Solvent Choice: Soluble in polar aprotic solvents (DMSO, DMF) and organics (DCM, Ethyl Acetate).

  • Exotherm Management: When reacting with nucleophiles (e.g., amines for SNAr), mild exotherms may occur. Add reagents dropwise.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling and spill management.

G Start START: 2-Bromo-4,6-dimethyl-nicotinonitrile Check Check: Fume Hood & Acid-Free Zone Start->Check Weigh Weighing: Anti-static + Double Gloves Check->Weigh Spill EVENT: Spill Occurs? Weigh->Spill Solvation Solvation: Add Solvent (DCM/DMF) Reaction Reaction: S_NAr / Coupling Solvation->Reaction Waste Disposal: Solid/Liquid Organic Waste (NO ACIDS) Reaction->Waste Spill->Solvation No SmallSpill Solid: Cover with wet paper towel Liquid: Absorb with Vermiculite Spill->SmallSpill Yes Decon Decon: Wash surface with 10% Bleach SmallSpill->Decon Decon->Waste

Figure 1: Operational workflow emphasizing the critical "Acid-Free" check and spill response logic.

Disposal & Decontamination Strategy

Scientific Integrity of Waste Management: Nitriles must be segregated to prevent the formation of Hydrogen Cyanide. The presence of the Bromine atom also classifies this as Halogenated Organic Waste .

  • Segregation:

    • Label: "TOXIC - HALOGENATED ORGANIC - NITRILE".

    • Prohibited: Do not mix with aqueous acidic waste streams.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if corrosive byproducts are possible.

  • Decontamination of Glassware:

    • Rinse glassware with acetone first (collect as halogenated waste).

    • Soak in a 10% bleach solution for 24 hours to oxidize residual nitrile traces before standard washing.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.

  • Skin Contact:

    • Doff: Remove contaminated gloves/clothing immediately.

    • Wash: Rinse with soap and water for 15 minutes. Do not use ethanol, as it may enhance dermal absorption of the compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1] Immediate ophthalmological consult required due to potential corneal damage from the brominated moiety.

References
  • PubChem. (n.d.).[2][3] 2-Bromo-5,6-dimethylnicotinonitrile (Compound).[3] National Library of Medicine.[3] Retrieved January 29, 2026, from [Link]

Sources

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